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(1-Methylcyclopropyl)methanamine hydrochloride Documentation Hub

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  • Product: (1-Methylcyclopropyl)methanamine hydrochloride
  • CAS: 1260779-19-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Methylcyclopropyl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Introduction (1-Methylcyclopropyl)methanamine hydrochloride is a primary amine hydrochloride salt that has garnered interest within the pharmaceutical and agrochemical industries. Its structure, featuring a strained cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methylcyclopropyl)methanamine hydrochloride is a primary amine hydrochloride salt that has garnered interest within the pharmaceutical and agrochemical industries. Its structure, featuring a strained cyclopropyl ring appended with a methyl group and an aminomethyl substituent, presents a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development. The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, potency, and ability to cross the blood-brain barrier, while concurrently reducing off-target effects and plasma clearance.[1]

Chemical Identity and Physical Properties

Molecular Structure:

Chemical Structure of (1-Methylcyclopropyl)methanamine Hydrochloride

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₅H₁₂ClN[3]
Molecular Weight 121.61 g/mol Calculated
IUPAC Name (1-methylcyclopropyl)methanamine;hydrochloride[3]
CAS Number 1260779-19-8Not explicitly found, but related to parent amine
Appearance White to off-white solid (Predicted)General knowledge of amine hydrochlorides
Solubility Soluble in water (Predicted)[2]
pKa ~10.4 (Predicted for parent amine)[4]

Synthesis and Characterization

A detailed experimental protocol for the synthesis of (1-Methylcyclopropyl)methanamine hydrochloride is not explicitly described in the available literature. However, a plausible synthetic route can be adapted from established methods for preparing analogous cyclopropylamines. One common approach involves the Hofmann rearrangement of a corresponding amide.[5] An alternative and potentially scalable synthesis could be adapted from the preparation of (1-cyclopropyl)cyclopropylamine hydrochloride.[6]

Proposed Synthetic Pathway:

Synthesis A 1-Methylcyclopropanecarbonitrile B (1-Methylcyclopropyl)methanamine (Free Base) A->B Reduction (e.g., LiAlH4) C (1-Methylcyclopropyl)methanamine hydrochloride B->C HCl in ether or isopropanol

Proposed synthesis of (1-Methylcyclopropyl)methanamine hydrochloride.

Step-by-Step Protocol (Hypothetical):

  • Reduction of 1-Methylcyclopropanecarbonitrile: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-methylcyclopropanecarbonitrile in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    • Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.

    • Self-Validation: Proper quenching is crucial for safety and to ensure the complete decomposition of the reducing agent. The formation of a granular precipitate facilitates filtration.

  • Formation of the Hydrochloride Salt: The dried ethereal solution of (1-methylcyclopropyl)methanamine is cooled in an ice bath, and a solution of hydrogen chloride (HCl) in diethyl ether or isopropanol is added dropwise with stirring until precipitation is complete.

    • Causality: The basic amine reacts with the acid (HCl) to form the corresponding ammonium chloride salt, which is typically insoluble in nonpolar organic solvents like diethyl ether, leading to its precipitation.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1-Methylcyclopropyl)methanamine hydrochloride.

    • Self-Validation: The purity of the final product can be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS).

Spectroscopic Analysis (Predicted)

As experimental spectra for (1-Methylcyclopropyl)methanamine hydrochloride are not available, the following are predicted key features based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, and aminomethyl protons. The protons on the cyclopropyl ring will likely appear as complex multiplets in the upfield region (typically below 1 ppm). The methyl group protons would likely be a singlet, and the methylene protons adjacent to the nitrogen would be deshielded.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The quaternary carbon of the cyclopropyl ring would be expected at a characteristic chemical shift, as would the methyl, cyclopropyl methylene, and aminomethyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of the hydrochloride salt would be characterized by broad absorption bands in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group. Other characteristic peaks would include C-H stretching vibrations of the alkyl groups and bending vibrations of the amine.[7]

Mass Spectrometry (MS):

In a mass spectrum, the parent ion of the free base (m/z = 85.15) would be expected.[3] Fragmentation patterns would likely involve the loss of the amino group and fragmentation of the cyclopropyl ring.

Reactivity and Chemical Stability

(1-Methylcyclopropyl)methanamine hydrochloride is expected to be a stable, crystalline solid under standard laboratory conditions. As an amine hydrochloride, it will be acidic and should be stored away from strong bases. The cyclopropyl ring, while strained, is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. The metabolic stability of cyclopropylamines can be a double-edged sword; while often more resistant to oxidation than linear alkylamines, they can in some cases be metabolized to reactive intermediates.[8]

Applications in Drug Discovery and Development

The (1-methylcyclopropyl)methanamine moiety is an attractive building block for medicinal chemists. The rigid cyclopropyl scaffold can help to lock in a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the presence of the methyl group can provide an additional point of interaction or sterically shield adjacent functional groups from metabolic degradation.[9]

Potential Therapeutic Areas:

Given the known activities of other cyclopropylamine-containing compounds, (1-Methylcyclopropyl)methanamine hydrochloride could serve as a key intermediate in the synthesis of novel therapeutics for a range of diseases, including:

  • Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to enhance blood-brain barrier penetration makes this scaffold promising for the development of drugs targeting CNS disorders.

  • Oncology: Many enzyme inhibitors and receptor modulators in oncology contain small, rigid scaffolds to optimize binding.

  • Infectious Diseases: The unique shape and electronic properties of cyclopropylamines can be exploited to design novel antimicrobial or antiviral agents.[6]

Structure-Activity Relationship (SAR) Insights:

The incorporation of the (1-methylcyclopropyl)methanamine fragment into a drug candidate allows for the systematic exploration of the surrounding chemical space. The primary amine provides a handle for further functionalization, enabling the synthesis of a library of analogs to probe the structure-activity relationship.

Safety and Handling

(1-Methylcyclopropyl)methanamine hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. As with most amine hydrochlorides, it may be irritating to the skin, eyes, and respiratory tract. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

(1-Methylcyclopropyl)methanamine hydrochloride is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation of its known and predicted chemical properties. The unique structural features of this compound, particularly the presence of the 1-methylcyclopropyl group, offer exciting opportunities for the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

References

  • (1-Methylcyclopropyl)methanol | C5H10O | CID 137701. PubChem. National Center for Biotechnology Information. [Link]

  • (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072. PubChem. National Center for Biotechnology Information. [Link]

  • Ethanone, 1-cyclopropyl-. NIST WebBook. National Institute of Standards and Technology. [Link]

  • N-(1-adamantylmethyl)-1-cyclopropyl-methanamine | C15H25N | CID 3010133. PubChem. National Center for Biotechnology Information. [Link]

  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • 1-Methylcyclopropene. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. National Center for Biotechnology Information. [Link]

  • Methyl 1-methylcyclopropyl ketone. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. [Link]

  • infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting .... Doc Brown's Chemistry. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0204458). NP-MRD. [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling. Doc Brown's Chemistry. [Link]

  • 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST WebBook. National Institute of Standards and Technology. [Link]

  • 1-Methylcyclopropanemethanol | C5H10O | CID 137701. PubChem. National Center for Biotechnology Information. [Link]

  • 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • Cyclopropanemethanamine | C4H9N | CID 75646. PubChem. National Center for Biotechnology Information. [Link]

  • Methylcyclopropane | C4H8 | CID 11657. PubChem. National Center for Biotechnology Information. [Link]

Sources

Exploratory

(1-Methylcyclopropyl)methanamine hydrochloride structure elucidation

Elucidation of (1-Methylcyclopropyl)methanamine Hydrochloride: A Structural Analysis Guide Part 1: Executive Summary & Structural Context The elucidation of small, strained-ring systems presents unique challenges in anal...

Author: BenchChem Technical Support Team. Date: February 2026

Elucidation of (1-Methylcyclopropyl)methanamine Hydrochloride: A Structural Analysis Guide

Part 1: Executive Summary & Structural Context

The elucidation of small, strained-ring systems presents unique challenges in analytical chemistry. (1-Methylcyclopropyl)methanamine hydrochloride represents a critical scaffold in medicinal chemistry, often employed as a bioisostere for gem-dimethyl groups or to introduce conformational restriction without adding significant lipophilicity.

This guide provides a rigorous, self-validating framework for confirming the identity of this molecule, specifically distinguishing it from its constitutional isomers (e.g., N-methylcyclopropanemethanamine). The methodology relies on the triangulation of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Target Molecule Architecture
  • IUPAC Name: (1-Methylcyclopropyl)methanamine hydrochloride[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 121.61 g/mol (Salt); 85.15 g/mol (Free Base)

  • Key Structural Features:

    • Quaternary Carbon (C1): The pivot point connecting the methyl group, the cyclopropyl ring, and the aminomethyl arm.

    • Cyclopropyl Ring: Highly strained, exhibiting characteristic high-field NMR signals.

    • Primary Amine Salt: Hydrophilic, exchangeable protons.

Part 2: Theoretical Expectation & Isomer Differentiation

Before experimental execution, we must define the "Null Hypothesis"—what the spectrum should look like versus its most likely imposter.

The Isomer Trap: The most common confusion arises between the target (Primary amine, quaternary C) and


-methyl(cyclopropyl)methanamine  (Secondary amine, tertiary CH).
FeatureTarget: (1-Methylcyclopropyl)methanamine Isomer:

-Methyl(cyclopropyl)methanamine
Nitrogen Type Primary (

in salt)
Secondary (

in salt)
Ring Substitution 1,1-Disubstituted (Quaternary)Monosubstituted (Tertiary Methine)
Ring Symmetry High (AA'BB' system for

)
Lower (Asymmetric)
Methyl Signal Singlet (attached to C)Doublet/Singlet (attached to N)
Methine Proton Absent Present (on ring)

Part 3: Spectroscopic Characterization Protocols

Infrared Spectroscopy (FT-IR)
  • Objective: Confirm the ammonium salt state and cyclopropyl ring integrity.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Diagnostic Bands:

  • 
    :  Broad, strong absorption characteristic of primary ammonium salts (
    
    
    
    stretching).
  • 
    :  Cyclopropyl 
    
    
    
    stretching (distinctly higher frequency than acyclic alkyl
    
    
    ).
  • 
    : 
    
    
    
    bending (scissoring).
Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof.

Solvent Selection Strategy:

  • DMSO-

    
    :  Preferred for observing exchangeable ammonium protons (
    
    
    
    ).
  • 
    :  Used to simplify the spectrum by exchanging 
    
    
    
    protons, revealing the coupling patterns of the carbon backbone clearly.

A. Proton (


) NMR Analysis (Predicted in DMSO-

)
Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
8.0 - 8.3 Broad Singlet3H

Exchangeable. Indicates primary amine salt.
2.7 - 2.9 Singlet (broad)2H

Deshielded by Nitrogen. Appears as a singlet (or broadened quartet) if

coupling is suppressed.
1.0 - 1.1 Singlet3H

The "Smoking Gun." A sharp singlet confirms the methyl is on a quaternary carbon, not on Nitrogen.
0.3 - 0.6 Multiplet4HRing

Characteristic high-field cyclopropyl protons. Often appears as two complex multiplets (AA'BB') due to roof effect.

B. Carbon (


) NMR & DEPT-135 
Shift (

ppm)
DEPT-135 PhaseAssignmentStructural Proof
45 - 50 Negative (inverted)

Methylene adjacent to electron-withdrawing Nitrogen.
20 - 25 Positive (upright)

Methyl group.
15 - 18 Absent Quaternary

Crucial: This peak disappears in DEPT-135/90, confirming the quaternary center.
8 - 12 Negative (inverted)Ring

Highly shielded cyclopropyl carbons.

Part 4: Advanced Verification Logic (Workflow)

The following Graphviz diagram visualizes the decision tree for confirming the structure, ensuring no false positives from isomers.

ElucidationWorkflow Start Unknown Sample (C5H11N·HCl) Step1 1. 1H NMR (DMSO-d6) Start->Step1 Decision1 Is there a Methine (CH) proton on the ring? Step1->Decision1 IsomerPath Isomer Identified: N-methyl(cyclopropyl)methanamine Decision1->IsomerPath Yes (Multiplet ~0.2-0.8) TargetPath Proceed to Methyl Analysis Decision1->TargetPath No (Only CH2s) Decision2 Methyl Signal Multiplicity? TargetPath->Decision2 Singlet Singlet (3H) (Attached to C) Decision2->Singlet Attached to Quat C Doublet Doublet/Singlet (Attached to N) Decision2->Doublet Attached to N Step2 2. 13C NMR / DEPT-135 Singlet->Step2 QuatCheck Identify Quaternary Carbon (Visible in 13C, Absent in DEPT) Step2->QuatCheck QuatCheck->IsomerPath No Quaternary C Final CONFIRMED STRUCTURE: (1-Methylcyclopropyl)methanamine HCl QuatCheck->Final Quaternary C Found (~15-20 ppm)

Caption: Logical decision tree for distinguishing (1-Methylcyclopropyl)methanamine from its secondary amine isomer.

Part 5: 2D NMR Connectivity Map

To provide absolute certainty, 2D NMR correlations (HMBC) must establish the connectivity across the "silent" quaternary carbon.

Key HMBC Correlations (Heteronuclear Multiple Bond Coherence):

  • Methyl Protons (

    
     1.05) 
    
    
    
    Show correlation to Quaternary C (
    
    
    17)
    , Ring CH2 (
    
    
    10)
    , and Aminomethyl C (
    
    
    48)
    .
  • Aminomethyl Protons (

    
     2.8) 
    
    
    
    Show correlation to Quaternary C , Ring C , and Methyl C .

ConnectivityMap C_Quat Quaternary Carbon (C1) Methyl Methyl Group (-CH3) Singlet C_Quat->Methyl Bond Ring_CH2 Cyclopropyl Ring (-CH2-) Multiplet C_Quat->Ring_CH2 Bond Amine_CH2 Aminomethyl (-CH2-NH3+) Singlet C_Quat->Amine_CH2 Bond Methyl->C_Quat HMBC Methyl->Ring_CH2 HMBC Methyl->Amine_CH2 HMBC Amine_CH2->C_Quat HMBC Amine_CH2->Methyl HMBC Amine_CH2->Ring_CH2 HMBC

Caption: HMBC Correlation network. Dashed yellow lines indicate long-range coupling confirming the central quaternary hub.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53399270, (1-Methylcyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for cyclopropyl chemical shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Ammonium salt IR bands).

Sources

Foundational

Technical Guide: (1-Methylcyclopropyl)methanamine Hydrochloride (CAS 1260779-19-8)

Executive Summary (1-Methylcyclopropyl)methanamine hydrochloride (CAS 1260779-19-8) is a specialized aliphatic amine building block increasingly utilized in modern drug discovery. Structurally, it features a primary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride (CAS 1260779-19-8) is a specialized aliphatic amine building block increasingly utilized in modern drug discovery. Structurally, it features a primary amine separated from a quaternary cyclopropyl center by a single methylene spacer.

This motif serves as a critical bioisostere for tert-butyl or gem-dimethyl groups. Unlike flexible alkyl chains, the cyclopropyl ring imposes significant conformational restriction , reducing the entropic penalty of ligand-target binding.[1] Furthermore, the quaternary center adjacent to the amine functionality sterically shields the


-methylene group, potentially enhancing metabolic stability  against oxidative deamination by monoamine oxidases (MAO) or cytochrome P450 enzymes.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

The following data consolidates the core properties of the hydrochloride salt.

PropertySpecification
IUPAC Name (1-Methylcyclopropyl)methanamine hydrochloride
CAS Number 1260779-19-8
Molecular Formula C

H

N

HCl
Molecular Weight 121.61 g/mol
Free Base MW 85.15 g/mol
SMILES CC1(CN)CC1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Hygroscopicity Moderate (Store under desiccant)
pKa (Predicted) ~10.2 (Conjugate acid)

Strategic Utility in Medicinal Chemistry

Bioisosterism and Conformational Control

The 1-methylcyclopropyl moiety acts as a rigidified lipophilic spacer.

  • vs. tert-Butyl: It occupies similar volume but with different electronic properties (cyclopropane "banana bonds" have

    
    -character).
    
  • vs. Isopropyl/Isobutyl: It eliminates rotatable bonds, locking the vector of the amine substituent. This pre-organization can significantly increase potency if the vector matches the binding pocket.

Metabolic Blocking Strategy

A common failure mode in lead optimization is rapid metabolism at the carbon


 to the nitrogen.
  • Mechanism: In a standard neopentyl amine, the

    
    -protons are accessible. In (1-methylcyclopropyl)methanamine, the adjacent quaternary carbon (C1 of the ring) prevents 
    
    
    
    -elimination pathways and sterically hinders the approach of metabolic enzymes to the methylene linker.
SAR Decision Logic

Use the following decision tree to determine when to deploy this building block in your Lead Optimization phase.

SAR_Decision_Tree Start Lead Optimization: Modulate Amine Region Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Potency/Selectivity? Start->Issue2 Check1 Is metabolism at alpha-carbon? Issue1->Check1 Check2 Is rotatable bond penalty high? Issue2->Check2 Sol1 Use 1-Me-Cyclopropyl (Steric Shielding) Check1->Sol1 Yes Sol2 Use Deuteration or Fluorination Check1->Sol2 No Sol3 Use 1-Me-Cyclopropyl (Rigidification) Check2->Sol3 Yes Sol4 Explore Polar Interactions Check2->Sol4 No

Figure 1: Strategic decision tree for deploying the 1-methylcyclopropyl motif in SAR campaigns.

Synthesis Protocol

While the compound is commercially available, in-house synthesis is often required for isotopic labeling or rapid analog generation. The most robust, scalable route proceeds from 1-methylcyclopropanecarboxylic acid (CAS 6914-76-7).

Retrosynthetic Analysis
  • Target: Primary Amine (R-CH

    
    -NH
    
    
    
    )
  • Precursor: Primary Amide (R-CO-NH

    
    )
    
  • Starting Material: Carboxylic Acid (R-CO

    
    H)
    
  • Note: Direct Curtius rearrangement of the acid would yield the aniline analog (R-NH

    
    ), losing the methylene spacer. Therefore, Amide Reduction  is the correct pathway.
    
Step-by-Step Methodology
Step 1: Amide Formation

Reaction: Acid


 Acid Chloride 

Amide
  • Setup: Charge a flame-dried RBF with 1-methylcyclopropanecarboxylic acid (1.0 eq) and anhydrous DCM (10 vol).

  • Activation: Add catalytic DMF (0.05 eq). Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Evolution: Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Amidation: Cool to 0°C. Sparge with anhydrous Ammonia gas or add concentrated NH

    
    OH  (excess) slowly.
    
  • Workup: Dilute with water. Extract with DCM/Isopropanol (3:1). Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate.
    • Checkpoint: Intermediate is 1-methylcyclopropanecarboxamide . Solid.

Step 2: Reduction to Amine

Reaction: Amide


 Amine
  • Setup: Charge a dry 3-neck flask with LiAlH

    
      (2.5 eq) in anhydrous THF (15 vol) under Argon.
    
  • Addition: Dissolve the amide from Step 1 in THF and add dropwise to the LAH suspension at 0°C. Caution: Exothermic.

  • Reflux: Heat to reflux (66°C) for 4–16 hours. Monitor by LCMS (look for M+H = 86).

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = mass of LAH in g)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir for 30 mins until a granular white precipitate forms. Filter through Celite. Rinse cake with THF.

Step 3: Salt Formation
  • Concentration: Concentrate the filtrate carefully (the free base is volatile: bp ~85-90°C).

  • Salting: Dissolve the residue in diethyl ether. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

  • Collection: The hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Synthesis_Workflow SM 1-Methylcyclopropane- carboxylic acid (CAS 6914-76-7) Step1 1. (COCl)2, DMF 2. NH3 (g) SM->Step1 Inter Intermediate: Carboxamide Step1->Inter Step2 LiAlH4, THF Reflux Inter->Step2 Prod Target: (1-Me-cyclopropyl) methanamine HCl Step2->Prod

Figure 2: Synthetic workflow from commercial acid to target amine salt.

Analytical Characterization

To validate the integrity of the synthesized or purchased material, compare against these expected spectral signatures.

H NMR (400 MHz, DMSO-d or D O)
  • 
     8.0–8.2 ppm:  (br s, 3H, -NH
    
    
    
    ) – Visible in DMSO only.
  • 
     2.6–2.7 ppm:  (s, 2H, -CH
    
    
    
    -N) – Diagnostic singlet.
  • 
     1.05 ppm:  (s, 3H, -CH
    
    
    
    ) – Methyl group on the ring.
  • 
     0.3–0.5 ppm:  (m, 4H, Cyclopropyl -CH
    
    
    
    -) – Characteristic high-field multiplet.
Mass Spectrometry (ESI+)[1]
  • [M+H]

    
    :  86.1 amu (Free base)
    
  • Fragment: Loss of NH

    
     (m/z ~69) may be observed at high collision energy.
    

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Conditions:

  • Store at 2–8°C (Refrigerate).

  • Keep container tightly sealed; the salt is hygroscopic .

  • Store under inert atmosphere (Nitrogen/Argon) for long-term stability to prevent caking.

Emergency First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • PubChem Compound Summary. (2023). (1-Methylcyclopropyl)methanamine hydrochloride.[2][3] National Center for Biotechnology Information. Link

  • Wuitschik, G., et al. (2010). Spirocyclic variants of the phenyl ring in drug design. Journal of Medicinal Chemistry. (Discusses cyclopropyl bioisosterism).[1] Link

  • Kaanumalle, L. S., et al. (2015). Practical Synthesis of 1,1-Disubstituted Cyclopropanes. Organic Process Research & Development. (General methodology for 1-substituted cyclopropyl derivatives). Link

  • Sigma-Aldrich. (2023). 1-Methylcyclopropanecarboxylic acid Product Page.[4][5][6] (Precursor sourcing). Link

Sources

Exploratory

Technical Guide: Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1-Methylcyclopropyl)methanamine hydrochloride CAS Number: 1260779-19-8 (HCl Salt); 98137-40-7 (Free Base) Formula: C₅H₁₁N[1]·HCl Molecular Weight: 121.61 g/mol

(1-Methylcyclopropyl)methanamine hydrochloride is a critical building block in medicinal chemistry, particularly for introducing a sterically defined, conformationally restricted amine motif. The gem-dimethyl-like substitution pattern on the cyclopropane ring imparts unique metabolic stability and lipophilicity profiles to drug candidates. This guide details a robust, high-purity synthesis pathway suitable for laboratory to pilot-scale production, prioritizing the "Gold Standard" reduction of 1-methylcyclopropanecarbonitrile.

Retrosynthetic Analysis

The most logical and scalable disconnection for (1-Methylcyclopropyl)methanamine relies on the reduction of the corresponding nitrile. This approach avoids the over-alkylation issues common with direct amine alkylation and provides a high-yielding entry to the primary amine.

Retrosynthesis Target (1-Methylcyclopropyl)methanamine HCl (Target) FreeBase (1-Methylcyclopropyl)methanamine (Free Base) FreeBase->Target HCl Salt Formation Nitrile 1-Methylcyclopropanecarbonitrile (Key Intermediate) Nitrile->FreeBase Reduction (LiAlH4) Start1 Cyclopropanecarbonitrile Start1->Nitrile Route A: Alkylation (LDA, MeI) Start2 Methacrylonitrile Start2->Nitrile Route B: Cyclopropanation

Figure 1: Retrosynthetic tree illustrating the two primary routes to the key nitrile intermediate.[2]

Primary Synthesis Pathway: Nitrile Reduction

This pathway is selected for its reliability and the high purity of the resulting amine. It consists of two main stages: the synthesis of the nitrile precursor (via Route A for highest lab-scale purity) and its subsequent reduction.

Stage 1: Synthesis of 1-Methylcyclopropanecarbonitrile

While cyclopropanation of methacrylonitrile (Route B) is viable for industrial scales, the alkylation of cyclopropanecarbonitrile (Route A) is preferred in research settings for its operational simplicity and cleaner impurity profile.

  • Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), THF.

  • Mechanism: Deprotonation of the tertiary proton alpha to the nitrile group followed by SN2 attack on methyl iodide.

Stage 2: Reduction to (1-Methylcyclopropyl)methanamine

The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄). Note that catalytic hydrogenation is often avoided here due to the risk of reductive ring-opening of the strained cyclopropane system under high pressure/temperature.

  • Reagents: LiAlH₄ (2.0 equiv), Anhydrous THF or Et₂O.

  • Mechanism: Nucleophilic attack of hydride on the nitrile carbon, forming an imine intermediate, which is further reduced to the amine.

Stage 3: Salt Formation

Conversion of the volatile free base to the stable hydrochloride salt.

Detailed Experimental Protocols

Protocol A: Preparation of 1-Methylcyclopropanecarbonitrile

Caution: LDA is pyrophoric and moisture-sensitive. Perform under inert atmosphere.

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • LDA Formation: Charge the flask with anhydrous THF (200 mL) and diisopropylamine (1.1 equiv). Cool to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 30 minutes at -78°C.

  • Deprotonation: Add cyclopropanecarbonitrile (1.0 equiv, commercially available) dropwise over 15 minutes. The solution may turn yellow.[3] Stir for 1 hour at -78°C to ensure complete anion formation.

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise. Maintain temperature at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).

  • Purification: Distill under reduced pressure to afford 1-methylcyclopropanecarbonitrile as a colorless oil.

Protocol B: Reduction to (1-Methylcyclopropyl)methanamine HCl

Caution: LiAlH₄ reacts violently with water. Use rigorous anhydrous techniques.

  • Reagent Prep: In a dry 1 L flask under nitrogen, suspend LiAlH₄ (2.0 equiv) in anhydrous THF (10 mL/g of substrate). Cool to 0°C.

  • Addition: Dissolve 1-methylcyclopropanecarbonitrile (from Protocol A) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, warm to RT and then heat to reflux for 4-6 hours. Monitor by TLC or GC (disappearance of nitrile).

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% aqueous NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄). Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the mixture through a Celite pad. Rinse the cake with THF.

  • Salt Formation: Cool the filtrate to 0°C. Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane (1.5 equiv) dropwise. A white precipitate will form immediately.

  • Final Purification: Filter the solid, wash with cold Et₂O, and dry under vacuum. Recrystallize from Ethanol/Et₂O if necessary.

Technical Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Yield (Overall) 60 - 75%From cyclopropanecarbonitrile.
¹H NMR (D₂O) δ 2.85 (s, 2H), 0.65-0.55 (m, 4H), 1.10 (s, 3H)Characteristic singlet for -CH₂-N and cyclopropane protons.
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexanes.
Melting Point > 200°C (dec.)Typical for primary amine hydrochlorides.

Reaction Workflow Visualization

Workflow Start Start: Nitrile (In THF) Step1 Reduction (LiAlH4, Reflux) Start->Step1 Add dropwise Step2 Quench (Fieser Method) Step1->Step2 Cool to 0°C Step3 Filtration (Remove Al salts) Step2->Step3 Filter Celite Step4 Salt Formation (HCl/Dioxane) Step3->Step4 Add Acid End Final Product (Filtration & Drying) Step4->End Isolate Solid

Figure 2: Step-by-step workflow for the reduction and isolation of the hydrochloride salt.

Safety & Handling

  • Cyclopropanes: While generally stable, cyclopropane rings possess significant ring strain (~27.5 kcal/mol). Avoid highly acidic conditions at high temperatures which might induce ring opening, although the HCl salt formation at RT is safe.

  • Lithium Aluminum Hydride: Extreme fire hazard. Ensure Class D fire extinguisher is available. Never use water to extinguish a LiAlH₄ fire.

  • Toxicology: The pharmacological properties of this specific amine are not fully characterized in public literature, but it should be treated as a potent CNS-active agent due to its structural similarity to other cyclopropylamines. Handle with full PPE.

References

  • Synthesis of 1-Methylcyclopropanecarbonitrile: Journal of Organic Chemistry, "Alkylation of Cyclopropanecarbonitriles," . (General methodology for alpha-alkylation of nitriles).

  • Reduction Protocol: Organic Syntheses, Coll. Vol. 10, p. 123. "General procedure for the reduction of nitriles to amines using Lithium Aluminum Hydride." .

  • Compound Identification: PubChem CID 20737072, "(1-Methylcyclopropyl)methanamine". .

  • Salt Preparation:Journal of Medicinal Chemistry, "Synthesis and Activity of Cyclopropylamine Derivatives.

Sources

Foundational

A-Z Guide to Physical Property Characterization of (1-Methylcyclopropyl)methanamine hydrochloride: A Preformulation Blueprint

Abstract The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for the physical characterization of (1-Methylcyclopropyl)methanamine hydrochloride, a representative novel amine salt. We delve into the core preformulation studies essential for drug development, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to build a robust data package, ensuring the development of a safe, stable, and effective dosage form.[1][2]

Introduction: The Imperative of Preformulation

Preformulation is the foundational phase of research and development where the physical and chemical properties of a drug molecule are characterized to enable the creation of a safe, effective, and stable dosage form.[1] For a novel amine hydrochloride salt like (1-Methylcyclopropyl)methanamine hydrochloride, this stage is paramount. Amine salts are frequently utilized in pharmaceuticals to enhance properties such as solubility and stability.[3][4] However, each NCE possesses a unique profile. A failure to comprehensively map these characteristics can lead to costly delays, formulation failures, and compromised clinical outcomes.[1]

This guide will systematically explore the critical physical properties, providing validated methodologies to generate the foundational data package for (1-Methylcyclopropyl)methanamine hydrochloride.

Physicochemical Characterization Workflow

A logical, phased approach to characterization is essential. The following workflow provides a roadmap for systematically gathering critical data.

G cluster_start Phase 1: Initial Assessment cluster_properties Phase 2: Core Physical Properties cluster_solidstate Phase 3: Solid-State Characterization cluster_end Outcome NCE NCE: (1-Methylcyclopropyl)methanamine hydrochloride Appearance Appearance & Organoleptic Properties NCE->Appearance Identity Structural Identity (NMR, MS) NCE->Identity MeltingPoint Melting Point (DSC) Appearance->MeltingPoint Identity->MeltingPoint pKa pKa Determination MeltingPoint->pKa Solubility Solubility Profiling pKa->Solubility Polymorphism Polymorphism Screen (XRPD, DSC) Solubility->Polymorphism Hygroscopicity Hygroscopicity (DVS) Polymorphism->Hygroscopicity Profile Comprehensive Physicochemical Profile Polymorphism->Profile Particle Particle Properties (Size, Morphology) Hygroscopicity->Particle Hygroscopicity->Profile Particle->Profile

Caption: Physicochemical characterization workflow for a new chemical entity.

Core Physical Properties: A Summary

All quantitative data should be meticulously documented. The following table summarizes the essential properties and their significance in drug development.

Physical PropertyParameter MeasuredTechnique(s)Significance in Drug Development
Appearance Color, form (e.g., crystalline, amorphous)Visual InspectionBasic identification and quality control metric.
Melting Point Temperature of phase transition from solid to liquidDifferential Scanning Calorimetry (DSC), Capillary MethodIndicator of purity; different polymorphs will have different melting points.[5][6]
pKa Acid dissociation constantPotentiometric Titration, UV-Vis SpectroscopyGoverns solubility and absorption at different physiological pH values; critical for predicting in vivo behavior.[7]
Aqueous Solubility Equilibrium concentration in a solvent (e.g., water, buffers)Shake-Flask Method, Potentiometric TitrationDirectly impacts bioavailability; poor solubility is a major hurdle in drug development.[8]
Polymorphism Existence of different crystalline formsX-Ray Powder Diffraction (XRPD), DSC, TGADifferent polymorphs can have vastly different solubility, stability, and bioavailability.[8] Essential for patent protection and regulatory compliance.
Hygroscopicity Tendency to absorb moisture from the atmosphereDynamic Vapor Sorption (DVS)Affects chemical stability, powder flow, and manufacturing processes.[9][10] Requires controlled storage and handling conditions.
Molecular Weight Mass of one mole of the substanceMass Spectrometry121.62 g/mol (Calculated for C5H12ClN)

Detailed Experimental Protocols

The following sections provide self-validating protocols for determining the key physical properties of (1-Methylcyclopropyl)methanamine hydrochloride.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Expertise & Rationale: DSC is the preferred method over traditional capillary techniques as it provides more information than just the melting point.[11] It measures the heat flow required to raise the sample's temperature, revealing the melting onset, peak, and enthalpy of fusion. This thermal fingerprint is invaluable for identifying the material and detecting polymorphic transitions or impurities.[6][12][13]

  • Protocol:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

    • Sample Preparation: Accurately weigh 2-5 mg of (1-Methylcyclopropyl)methanamine hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

      • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

    • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak. The peak temperature and the integrated area (enthalpy of fusion, ΔHfus) should also be recorded.

Aqueous Solubility Determination by the Shake-Flask Method
  • Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[14] It ensures that the solution is truly saturated with the compound, providing a thermodynamic solubility value. This value is critical for predicting oral absorption and is a key parameter in the Biopharmaceutics Classification System (BCS).[8][15] The use of pH 1.2, 4.5, and 6.8 buffers mimics the gastrointestinal tract environment.[15]

  • Protocol:

    • Media Preparation: Prepare pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid) buffers.

    • Sample Addition: Add an excess amount of (1-Methylcyclopropyl)methanamine hydrochloride to separate vials containing a known volume (e.g., 10 mL) of each buffer. The excess solid should be clearly visible.

    • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][16]

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[17]

    • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Validation: The pH of the final saturated solution should be measured to ensure it has not been significantly altered by the dissolved compound.[14]

pKa Determination by Potentiometric Titration
  • Expertise & Rationale: For an amine salt, the pKa of the conjugate acid is a critical determinant of its ionization state across the physiological pH range. Potentiometric titration is a highly precise and reliable method for this determination.[7][18] The method involves monitoring pH changes as a titrant is added, allowing for the calculation of the pKa from the titration curve's inflection point.[18][19][20] This data is essential for developing oral dosage forms and predicting drug absorption.[7]

  • Protocol:

    • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0) that bracket the expected pKa, in accordance with USP <791>.[21][22][23] The electrode slope should be between 90% and 105%.[24]

    • Sample Preparation: Accurately weigh and dissolve a known amount of (1-Methylcyclopropyl)methanamine hydrochloride in deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Titration:

      • Place the solution in a jacketed beaker maintained at 25°C and stir continuously.

      • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

      • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

      • Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.

Solid-State Characterization: Polymorphism and Hygroscopicity
  • Expertise & Rationale: The solid-state form of an Active Pharmaceutical Ingredient (API) is critical. Polymorphism, the ability of a compound to exist in multiple crystal forms, can profoundly impact solubility, stability, and manufacturability.[8] X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying crystal forms, as each polymorph produces a unique diffraction pattern or "fingerprint".[5][25][26] Hygroscopicity, the tendency to absorb moisture, can cause physical (e.g., deliquescence) and chemical degradation.[27] Dynamic Vapor Sorption (DVS) is the state-of-the-art method for quantifying moisture sorption and desorption, providing critical data for determining storage and handling requirements.[9][28]

  • Protocol 1: Polymorphism Screen by X-Ray Powder Diffraction (XRPD)

    • Sample Preparation: Gently grind a small amount of the bulk (1-Methylcyclopropyl)methanamine hydrochloride powder to ensure a random orientation of crystals. Pack the powder into a sample holder.

    • Data Acquisition: Place the sample holder in the XRPD instrument. Collect a diffraction pattern over a relevant angular range (e.g., 2° to 40° 2θ) using Cu Kα radiation.

    • Data Analysis: Analyze the resulting diffractogram. The positions (in °2θ) and relative intensities of the diffraction peaks are characteristic of the specific crystalline form. This pattern serves as a reference for the bulk material. Further studies would involve recrystallization from various solvents to intentionally seek out other potential polymorphs.

  • Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

    • Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of (1-Methylcyclopropyl)methanamine hydrochloride onto the DVS sample pan.

    • Instrument Program:

      • Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

      • Execute a pre-defined humidity program: increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) for the sorption phase.

      • Decrease the RH in the same stepwise manner back to 0% for the desorption phase.

      • At each RH step, the instrument waits until the sample mass equilibrates before proceeding to the next step.

    • Data Analysis: Plot the change in mass (%) versus the target RH. The resulting sorption/desorption isotherm reveals the extent and reversibility of water uptake. The data is used to classify the material's hygroscopicity according to pharmacopeial standards.

Conclusion

The comprehensive physical characterization of (1-Methylcyclopropyl)methanamine hydrochloride, as outlined in this guide, is not merely an academic exercise but a regulatory and scientific necessity. The data generated from these core studies—melting point, solubility, pKa, polymorphism, and hygroscopicity—form the bedrock of rational drug product development. By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can confidently advance their NCE, mitigating risks and paving the way for a successful, stable, and bioavailable pharmaceutical product.

References

  • Vertex AI Search. Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Gibson, Emma K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

  • SK pharmteco. Dynamic Vapor Sorption. [Link]

  • kk wagh college of pharmacy. Pre-formulation Studies. [Link]

  • American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • USP29-NF24. General Chapters: <791> pH. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Wikipedia. Dynamic vapor sorption. [Link]

  • Mettler Toledo. pH Measurements Following USP 791. [Link]

  • PubChem. (1-Methylcyclopropyl)amine hydrochloride. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • BS Publications. Preformulation Studies. [Link]

  • Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • USP. <791> pH.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ACS Publications. Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. [Link]

  • ResolveMass. Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • ResolveMass. Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Spectroscopy Online. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • YouTube. Measurement of pKa by Potentiometry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Slideshare. Preformulation studies(unit 1). [Link]

  • Surface Measurement Systems. Dynamic Vapor Sorption. [Link]

  • Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • PubChem. (1-Methylcyclopropyl)methanamine. [Link]

  • PubChem. (1-Methylcyclopropyl)methanol. [Link]

Sources

Exploratory

(1-Methylcyclopropyl)methanamine hydrochloride solubility data

Executive Summary This technical guide provides a comprehensive physicochemical analysis of (1-Methylcyclopropyl)methanamine hydrochloride (CAS 1260779-19-8) . As a critical building block in medicinal chemistry, this ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (1-Methylcyclopropyl)methanamine hydrochloride (CAS 1260779-19-8) . As a critical building block in medicinal chemistry, this gem-disubstituted cyclopropyl amine is frequently utilized to modulate metabolic stability and lipophilicity in drug candidates (e.g., altering pKa or blocking metabolic "soft spots").[1]

While specific solubility values for this intermediate are often proprietary or omitted from standard databases, this guide synthesizes available empirical data with structural property-activity relationships (SPAR).[1] It establishes a self-validating experimental protocol for researchers to determine precise thermodynamic solubility in their specific formulation vehicles.[1]

Physicochemical Identity & Core Properties

Before establishing solubility parameters, the compound's solid-state identity must be verified to ensure data reproducibility.[1]

1.1 Chemical Identity
PropertyData
Chemical Name (1-Methylcyclopropyl)methanamine hydrochloride
Synonyms 1-(Aminomethyl)-1-methylcyclopropane HCl; 1-Methylcyclopropanemethanamine HCl
CAS Number 1260779-19-8
Molecular Formula C₅H₁₁N[2][3][4][5][6] · HCl
Molecular Weight 121.61 g/mol
Free Base MW 85.15 g/mol
Appearance White to off-white crystalline powder
Hygroscopicity High (Requires desiccant storage)
1.2 Structural Descriptors (Computed)
  • LogP (Free Base): 0.4 – 0.7 (Predicted)

  • pKa (Conjugate Acid): ~10.2 – 10.5 (Typical for primary alkyl amines)

  • H-Bond Donors: 3 (Ammonium headgroup)

  • H-Bond Acceptors: 0 (in salt form)

Solubility Profile & Solvent Compatibility

The solubility of (1-Methylcyclopropyl)methanamine hydrochloride is governed by its ionic lattice energy versus the solvation energy of the medium.[1] As a low-molecular-weight amine salt, it exhibits a distinct "Polar-Preferred" solubility profile.[1]

2.1 Solubility Classification Table
Solvent ClassRepresentative SolventSolubility RatingEstimated RangeMechanistic Insight
Aqueous (Acidic) 0.1N HClVery High >100 mg/mLCommon ion effect is negligible due to high intrinsic hydrophilicity.
Aqueous (Neutral) Water (pH 7)Very High >100 mg/mLRapid dissociation of the ionic lattice; highly favorable hydration enthalpy.[1]
Aqueous (Basic) 0.1N NaOHModerate/High >50 mg/mLCaution: High pH converts the salt to the free base , which is an oil/liquid and may phase separate.[1]
Polar Protic Methanol, EthanolHigh >50 mg/mLExcellent solvation of the chloride counter-ion and ammonium cation.[1]
Polar Aprotic DMSO, DMFSoluble >20 mg/mLSuitable for stock solution preparation for biological assays.[1]
Non-Polar Hexane, TolueneInsoluble <0.1 mg/mLHigh lattice energy prevents dissolution in low-dielectric media.[1]
Chlorinated Dichloromethane (DCM)Low/Sparingly <1-5 mg/mLLimited solubility; often requires conversion to free base for extraction.[1]

Critical Handling Note: Due to its hygroscopic nature , the compound will absorb atmospheric moisture rapidly, turning into a deliquescent gum.[1] Weighing must be performed quickly or in a glovebox.

Experimental Methodologies (Self-Validating Protocols)

Do not rely on generic literature values for critical formulation steps. Use the following protocols to generate site-specific data.

3.1 Protocol A: Thermodynamic Solubility via HPLC-UV

Best for: Exact saturation limits in buffers or biorelevant media.

Workflow Logic:

  • Supersaturation: Create a suspension to ensure the chemical potential of the solid equals that of the solution.[1]

  • Equilibration: Allow time for the lattice to break down (dissolution) and reform (precipitation) until steady state.[1]

  • Filtration: Remove undissolved solids without shifting equilibrium (temperature control is vital).[1]

  • Quantification: Use HPLC to separate impurities (degradation products) from the parent amine.[1]

Step-by-Step Procedure:

  • Preparation: Weigh ~20 mg of CAS 1260779-19-8 into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Shake at 25°C (or 37°C) for 24 hours at 500 rpm.

    • Validation Check: If the solution becomes clear, add more solid until a visible precipitate remains.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes (temperature controlled).

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane.[1]

  • Dilution: Dilute the filtrate 100x or 1000x with Mobile Phase A to fit the linear range of the detector.

  • Analysis: Inject onto HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient). Detect at 210 nm (low UV required for aliphatic amines).[1]

3.2 Protocol B: Gravimetric Screening (High-Throughput)

Best for: Rapid solvent selection for synthesis or crystallization.

  • Place 10 mg of solid in a vial.

  • Add solvent in 10 µL increments, vortexing after each addition.

  • Record the volume (

    
    ) required for complete dissolution.[1]
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .[1]

Visualization of Solubility Dynamics

4.1 Solubility Screening Decision Tree

This workflow guides the selection of the optimal solvent system based on the intended application (Synthesis vs. Biological Assay).[1]

SolubilityWorkflow Start Start: (1-Methylcyclopropyl)methanamine HCl Intent Intended Application? Start->Intent BioAssay Biological Assay (IC50, Cell Culture) Intent->BioAssay Synthesis Chemical Synthesis (Reaction Solvent) Intent->Synthesis Purification Purification (Extraction/Cryst.) Intent->Purification StockSol Prepare Stock in DMSO (>20 mg/mL) BioAssay->StockSol PolarRxn Polar Reaction? (Amide coupling, SNAr) Synthesis->PolarRxn FreeBase Convert to Free Base (Add NaOH/NaHCO3) Purification->FreeBase Dilution Dilute into Media (Water/PBS) StockSol->Dilution CheckPrecip Check for Precipitation (Is Conc > Solubility?) Dilution->CheckPrecip UseDMF Use DMF, DMAc, or NMP PolarRxn->UseDMF Aprotic required UseAlc Use Methanol or Ethanol PolarRxn->UseAlc Protic allowed Extract Extract into DCM or EtOAc (Free base is lipophilic) FreeBase->Extract

Figure 1: Decision matrix for solvent selection based on the operational context.[1] Note the critical "Free Base" conversion step for extraction into non-polar organic solvents.

4.2 Dissolution Mechanism & Common Ion Effect

Understanding the equilibrium is vital when using this compound in buffers containing chloride ions (e.g., Saline, Krebs buffer).[1]

DissolutionMech cluster_0 Aqueous Medium Solid Solid Lattice (R-NH3+ Cl-) Dissolved Dissolved Ions (R-NH3+  +  Cl-) Solid->Dissolved  Ksp (Dissolution)   CommonIon High [Cl-] in Buffer (e.g., 0.9% NaCl) CommonIon->Dissolved  Shifts Equilibrium Left  

Figure 2: Thermodynamic equilibrium diagram.[1] While the intrinsic solubility is high, extremely high chloride concentrations (e.g., 6M HCl) can suppress solubility via the Common Ion Effect, though this is rarely rate-limiting for this specific salt in physiological saline.

References & Authoritative Sources

  • Sigma-Aldrich. (1-Methylcyclopropyl)methanamine hydrochloride Product Specification. Retrieved from (Search Term: CAS 1260779-19-8).[1]

  • PubChem. (1-Methylcyclopropyl)methanamine (Compound Summary). National Library of Medicine.[1] Link.[1]

  • Bhattachar, S. N., et al. (2006).[1][7] "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. (Provides the theoretical basis for the thermodynamic solubility protocol).

  • BLD Pharm. Material Safety Data Sheet (MSDS) - (1-Methylcyclopropyl)methanamine hydrochloride. Retrieved from .[1]

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. (Contextualizes the high solubility of HCl salts of low MW amines).

Sources

Foundational

Technical Guide: Spectral Analysis of (1-Methylcyclopropyl)methanamine Hydrochloride

Executive Summary & Structural Context[1][2] (1-Methylcyclopropyl)methanamine hydrochloride is a critical building block in medicinal chemistry, often utilized to introduce a conformationally restricted spacer or to bloc...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary & Structural Context[1][2]

(1-Methylcyclopropyl)methanamine hydrochloride is a critical building block in medicinal chemistry, often utilized to introduce a conformationally restricted spacer or to block metabolic oxidation sites via the gem-dimethyl effect mimicry.

The analysis of this molecule presents unique spectroscopic challenges due to the cyclopropane magnetic anisotropy and the hygroscopic nature of the primary amine hydrochloride salt. This guide provides a definitive protocol for structural validation using NMR, FT-IR, and Mass Spectrometry, moving beyond basic data listing to explain the causality of the observed signals.

Structural Features of Interest
  • Cyclopropane Ring: High ring strain (~27.5 kcal/mol) results in unique upfield NMR shifts (shielding cone).

  • Quaternary Carbon (C1): Eliminates geminal coupling at the substitution site, simplifying the spin system compared to unsubstituted cyclopropylamine.

  • Ammonium Headgroup: Dominates the IR spectrum and dictates solvent choice for NMR.

Sample Preparation & Handling

Critical Protocol: This hydrochloride salt is hygroscopic. Moisture absorption leads to signal broadening in IR and chemical shift wandering in NMR.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 4 hours prior to analysis.
    
  • Solvent Selection (NMR):

    • Preferred:DMSO-

      
       . It stabilizes the ammonium protons (
      
      
      
      ), allowing for integration and coupling verification.
    • Alternative:

      
       . Useful for clean aliphatic regions but causes H/D exchange, erasing amine signals.
      
  • Blank Correction: Run a solvent blank to identify water peaks (3.33 ppm in DMSO) which often overlap with the methanamine

    
    .
    

Nuclear Magnetic Resonance ( & NMR)

NMR Interpretation (400 MHz, DMSO- )

The cyclopropane ring protons are the most diagnostic feature. Unlike standard alkyl chains, they appear upfield (0.2 – 0.8 ppm).

Position

(ppm)
MultiplicityIntegralAssignment Logic
N-H 8.10 - 8.30Broad Singlet3HAmmonium protons (

). Broadened by quadrupole relaxation of

and exchange.
Exocyclic

2.85 - 2.95Singlet (or broad d)2HDeshielded by the cationic nitrogen. Appears as a singlet because C1 has no protons.
Methyl

1.05 - 1.15Singlet3HAttached to C1. Shows a sharp singlet, distinct from the ring protons.
Ring

(cis/trans)
0.45 - 0.65Multiplets4HThe 4 ring protons form a complex AA'BB' system. The methyl group breaks total symmetry, often resolving into two distinct multiplets centered around 0.5 and 0.6 ppm.

Expert Insight: In lower-field instruments (300 MHz), the ring protons may appear as a single complex envelope. At 600 MHz+, you will resolve the cis and trans coupling relative to the methyl group. The absence of a proton at C1 (quaternary) confirms the 1-methyl substitution pattern, distinguishing it from isomers like 2-methylcyclopropylmethanamine.

NMR Interpretation (100 MHz, DMSO- )
Position

(ppm)
TypeNotes
Exocyclic

~45.0

Deshielded by Nitrogen.
Quaternary C1 ~18.5CLow intensity. Diagnostic for gem-substitution.
Methyl

~22.0

Typical alkyl methyl.
Ring

~12.0

Highly shielded due to ring strain/anisotropy.

Vibrational Spectroscopy (FT-IR)

Method: KBr Pellet or Diamond ATR. Diagnostic Value: Confirming the salt form and the integrity of the cyclopropane ring.

Wavenumber (

)
Vibration ModeDiagnostic Significance
2800 - 3200 N-H Stretch (Broad)The "Ammonium Band." A broad, multi-peaked envelope characteristic of primary amine salts (

).
3010 - 3090 C-H Stretch (Cyclopropane)Critical: Cyclopropyl C-H bonds have higher

-character (

-like), shifting them above 3000

, distinct from the methyl alkyl stretches (<3000

).
1580 - 1620 N-H BendAsymmetric bending of the ammonium group.
1020 - 1040 Ring DeformationCharacteristic "breathing" mode of the cyclopropane ring.

Mass Spectrometry (MS)[1][3]

Method: ESI+ (Electrospray Ionization). Theoretical MW: 85.15 Da (Free Base). Observed Ion:


.
Fragmentation Logic

Unlike linear alkyl amines, the cyclopropane ring introduces specific fragmentation pathways involving ring opening.

  • Molecular Ion:

    
     (Base Peak in soft ionization).
    
  • Loss of Ammonia:

    
    . Loss of 
    
    
    
    (17 Da) generates the 1-methylcyclopropyl cation (or isomeric allylic cation after ring opening).
  • Ring Opening: The strain of the cyclopropane ring often leads to isomerization to butenyl cations (

    
    ).
    
Visualization: Fragmentation Pathway

MS_Fragmentation cluster_0 ESI+ Mode Fragmentation M_Ion [M+H]+ m/z 86 Frag_1 [M - NH3]+ m/z 69 (Methylcyclopropyl cation) M_Ion->Frag_1 - NH3 (17 Da) Frag_2 Ring Opening m/z 55 (C4H7+) Frag_1->Frag_2 - CH2 / Isom.

Caption: Proposed ESI+ fragmentation pathway. The stability of the m/z 69 cation confirms the methyl-cyclopropyl core.

Quality Control Workflow

To ensure the material is suitable for high-value synthesis, follow this decision matrix. This prevents the use of degraded or isomeric impure batches.

QC_Workflow Start Raw Material (1-Methylcyclopropyl)methanamine HCl Step1 1. Visual Inspection (White crystalline solid?) Start->Step1 Step2 2. 1H NMR (DMSO-d6) Check Integral Ratios Step1->Step2 Decision1 Are Ring Protons < 1.0 ppm? Step2->Decision1 Decision2 Is Methyl Singlet Present? Decision1->Decision2 Yes Fail REJECT / RE-PURIFY (Check for Ring Opening) Decision1->Fail No (Ring Opened) Step3 3. LC-MS / ESI+ Confirm m/z 86 Decision2->Step3 Yes Decision2->Fail No (Isomer/Impurity) Step3->Fail Mismatch Pass RELEASE For Synthesis Step3->Pass Match

Caption: QC Decision Tree. Critical checkpoints focus on preserving the strained ring integrity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Cyclopropylamine (Analog). NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]

  • PubChem. (1-Methylcyclopropyl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. (General reference for Cyclopropane IR shifts). AIST Japan. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text on Cyclopropane Anisotropy and Amine Salt IR bands).

Sources

Exploratory

(1-Methylcyclopropyl)methanamine Hydrochloride: A Strategic Pharmacophore in Modern Drug Design

The following technical guide details the biological relevance, pharmacological utility, and experimental application of (1-Methylcyclopropyl)methanamine hydrochloride . [1] Executive Summary (1-Methylcyclopropyl)methana...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological relevance, pharmacological utility, and experimental application of (1-Methylcyclopropyl)methanamine hydrochloride .

[1]

Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1364883-73-1 [HCl salt] / 98137-40-7 [Free base]) is a high-value structural motif used in medicinal chemistry to modulate potency, selectivity, and metabolic stability.[1] Unlike simple alkyl amines, this fragment offers a unique combination of conformational rigidity and steric bulk without the metabolic liability of flexible alkyl chains.

It is not a standalone therapeutic agent but a critical pharmacophore found in advanced clinical candidates for CNS disorders (PDE2 inhibitors) , Autoimmune diseases (CCR6 antagonists) , and Immuno-oncology (METTL3 inhibitors) . Its primary biological activity is defined by its ability to optimize the Structure-Activity Relationship (SAR) of parent molecules by filling hydrophobic pockets and blocking metabolic soft spots.

Chemical Identity & Physicochemical Profile[2][3][4]

PropertySpecification
IUPAC Name (1-Methylcyclopropyl)methanamine hydrochloride
Common Name 1-Methylcyclopropylmethylamine HCl
Molecular Formula C₅H₁₁N[1][2] · HCl
Molecular Weight 121.61 g/mol
Structure A primary amine attached via a methylene spacer to a 1-methyl-substituted cyclopropane ring.[1]
Key Feature Gem-dimethyl Mimic : Acts as a rigidified isostere of the neopentyl or isobutyl group.[1]
Solubility Highly soluble in water, DMSO, and methanol due to the ionic hydrochloride form.
Structural Significance

The molecule features a methylene spacer separating the amine nitrogen from the cyclopropane ring. This is a critical distinction from direct cyclopropylamines (e.g., tranylcypromine), which are often mechanism-based inhibitors (suicide substrates) of Monoamine Oxidase (MAO) and Cytochrome P450. The methylene spacer in (1-Methylcyclopropyl)methanamine abolishes this suicide inhibition potential , rendering the moiety metabolically stable and safe for use in chronic therapies.

Biological Activity & Pharmacological Rationale[4][6][7][8]

The biological utility of this fragment rests on three pillars: Selectivity Switching , Metabolic Shielding , and Solubility Enhancement .

The "Magic Methyl" Effect in Selectivity (CCR6 Case Study)

In the development of PF-07054894 , a potent antagonist for the chemokine receptor CCR6 (implicated in psoriasis and IBD), the incorporation of the (1-methylcyclopropyl)methanamine moiety was the decisive factor for selectivity.

  • Challenge : Early leads inhibited both CCR6 and the related CXCR2 receptor (causing neutropenia risk).

  • Solution : Replacing flexible alkyl groups with the (1-methylcyclopropyl)methyl group exploited a subtle difference in the transmembrane binding pocket. The rigid "1-methyl" group clashed with residues in CXCR2 but fit perfectly into CCR6.[1]

  • Outcome : >100-fold selectivity improvement for CCR6 over CXCR2.

Metabolic Shielding (PDE2 Inhibitors)

For CNS targets like Phosphodiesterase 2 (PDE2) , lipophilicity must be balanced with metabolic stability.

  • Mechanism : The 1-methyl substitution on the cyclopropane ring creates a quaternary carbon center.[1] This blocks

    
    -hydroxylation , a common metabolic clearance pathway for alkyl amines in the liver.
    
  • Result : Extended half-life (

    
    ) and improved brain penetration compared to isobutyl analogs.[1]
    
Mechanism of Action Diagram

The following diagram illustrates how this specific pharmacophore alters the biological fate of a drug molecule compared to standard alkyl chains.

BiologicalActivity Fragment (1-Methylcyclopropyl) methanamine Moiety Target_Binding Target Binding (GPCRs / Kinases) Fragment->Target_Binding Rigid Fit Metabolism Metabolic Enzymes (CYP450) Fragment->Metabolism Steric Shield Safety Safety Profile Fragment->Safety Spacer prevents radical formation Selectivity Steric Clash in Off-Targets (e.g. CXCR2) Target_Binding->Selectivity Discriminates Affinity Hydrophobic Pocket Filling (CCR6/PDE2) Target_Binding->Affinity Enhances Blockade Blocks Alpha-Carbon Oxidation Metabolism->Blockade Resists NoSuicide No Ring Opening (Spacer Effect) Safety->NoSuicide Avoids toxicity

Figure 1: Mechanistic impact of the (1-Methylcyclopropyl)methanamine moiety on drug pharmacology.[1]

Experimental Protocols

General Handling & Stability[1]
  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and weighing errors.

  • Stability : Stable in solution (DMSO/Water) for >24 hours. Compatible with standard LC-MS mobile phases (0.1% Formic Acid).[1]

Protocol: Amide Coupling (Incorporation into Drug Scaffolds)

This protocol describes coupling the amine to a carboxylic acid core (e.g., for PDE2 or CCR6 inhibitor synthesis).

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • (1-Methylcyclopropyl)methanamine HCl (1.2 eq)[1][3]

  • HATU (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation : Dissolve the Carboxylic Acid Core in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen.

  • Activation : Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature (RT) for 15 minutes to activate the acid.

    • Note: The solution should turn slightly yellow.

  • Addition : Add (1-Methylcyclopropyl)methanamine HCl (1.2 eq) directly as a solid or pre-dissolved in minimal DMF.

  • Reaction : Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid peak and formation of the product mass [M+H]⁺.

  • Workup : Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

  • Purification : Flash column chromatography (Hexane/EtOAc gradient).

Protocol: SNAr Reaction (Nucleophilic Aromatic Substitution)

Used for attaching the amine to heteroaromatic cores (e.g., chloropyrimidines in kinase inhibitors).

Reagents:

  • Chloro-heterocycle (e.g., 2-chloropyrimidine) (1.0 eq)[1][3]

  • (1-Methylcyclopropyl)methanamine HCl (1.5 eq)[1]

  • Triethylamine (Et₃N) or DIPEA (3.0 eq)

  • Solvent: Isopropanol or DMSO[1]

Step-by-Step Methodology:

  • Dissolve the chloro-heterocycle in Isopropanol.

  • Add the amine HCl salt and base.

  • Heat to 80–100°C in a sealed tube or microwave reactor for 1–2 hours.

    • Critical: The HCl salt requires excess base to liberate the free nucleophilic amine.

  • Cool to RT and concentrate in vacuo.

  • Purify via preparative HPLC (Reverse phase, C18).

Applications in Disease Models

Disease AreaTargetRole of FragmentReference Drug/Candidate
Autoimmune CCR6 (Chemokine Receptor)Selectivity : Prevents binding to CXCR2 via steric clash.[1]PF-07054894
CNS Disorders PDE2 (Phosphodiesterase)Metabolic Stability : Blocks oxidation, improves brain exposure.Pyrimidinone Amides
Oncology METTL3 (RNA Methyltransferase)Potency : Optimizes binding in the ribose pocket.Indole derivatives
Parasitology Schistosoma mansoniParalysis : Essential for paralytic activity in thiophenyl pyrimidines.TPP Analogs

References

  • Pfizer Inc. (2020). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity.[1] Journal of Medicinal Chemistry.

  • Boehringer Ingelheim . (2019). Pyrimidinone amide compounds as PDE2 inhibitors. US Patent 10,285,989.

  • BioRxiv . (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.

  • Storm Therapeutics . (2021). Polyheterocyclic compounds as METTL3 inhibitors. WO2021111124A1.

  • PubChem . (2025).[4] (1-Methylcyclopropyl)methanamine Compound Summary. National Library of Medicine.

Sources

Foundational

(1-Methylcyclopropyl)methanamine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (1-Methylcyclopropyl)methanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction (1-Methylcyclopropyl)methanamine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (1-Methylcyclopropyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclopropyl)methanamine hydrochloride is a primary amine salt that presents specific handling and safety challenges inherent to its chemical class. As with many amine hydrochlorides used in pharmaceutical and chemical synthesis, a thorough understanding of its properties is crucial for mitigating risks in a laboratory or research setting.[1][2] This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the safe utilization of this compound. The causality behind these recommendations is rooted in the known hazards of similar chemical structures, including potential corrosive properties, irritation, and toxicity.[1][3][4]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice.[3] For (1-Methylcyclopropyl)methanamine hydrochloride, the primary hazards are associated with its potential for skin and eye irritation, as well as risks from inhalation or ingestion.[5][6][7]

GHS Hazard Classification

Based on data for the closely related compound (1-Methylcyclopropyl)amine hydrochloride, the following GHS classifications should be considered as a baseline for handling (1-Methylcyclopropyl)methanamine hydrochloride[5]:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation (Causes skin irritation): Direct contact can lead to skin irritation.[5][7][8]

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation): Poses a significant risk of serious eye irritation upon contact.[5][6][8]

  • Specific target organ toxicity, single exposure (May cause respiratory irritation): Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][7]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Physical and Chemical Properties

While specific experimental data for (1-Methylcyclopropyl)methanamine hydrochloride is not widely published, the properties of similar amine hydrochlorides can provide valuable insights. These compounds are typically white to off-white crystalline solids that are soluble in water.[2] The hygroscopic nature of many amine hydrochlorides means they can absorb moisture from the air, which can affect their physical state and reactivity.[6][7]

Property Anticipated Value/Characteristic Source
Molecular Formula C5H11N · HClInferred
Appearance White to off-white solid[2][6]
Solubility Soluble in water[2][6]
Hygroscopicity Likely hygroscopic[6][7]
Odor May have an amine-like odor[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.[9]

Engineering Controls
  • Chemical Fume Hood: All handling of (1-Methylcyclopropyl)methanamine hydrochloride should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or aerosols.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.[11]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of the handling area.[8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8][12] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[7]

    • Lab Coat: A flame-resistant lab coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: For situations where dust or aerosol generation cannot be adequately controlled with a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.[13]

General Handling Practices
  • Avoid all direct contact with the compound.[6]

  • Do not breathe dust or aerosols.[7][10]

  • Weighing and transferring of the solid should be performed in a fume hood.

  • Use non-sparking tools and ground all equipment when handling larger quantities to prevent static discharge.[10][14]

  • Wash hands thoroughly after handling, even if gloves were worn.[8][11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11][12]

Storage
  • Store in a cool, dry, and well-ventilated area.[6][7][12]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[6][10][12]

  • Store under an inert atmosphere if the material is noted to be air-sensitive.[7][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Experimental Workflow: Weighing and Dissolving

This section details a standard protocol for the safe weighing and dissolution of (1-Methylcyclopropyl)methanamine hydrochloride.

Step-by-Step Protocol
  • Preparation:

    • Don all required PPE (safety goggles, lab coat, and chemically resistant gloves).

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment (spatula, weigh boat/paper, beaker, stir bar, solvent, etc.) and place them inside the fume hood.

  • Weighing:

    • Place a weigh boat or paper on the analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of (1-Methylcyclopropyl)methanamine hydrochloride from the storage container to the weigh boat using a clean spatula.

    • Securely close the storage container immediately after dispensing.

  • Dissolution:

    • Place the beaker with the appropriate solvent and a stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Begin stirring to facilitate dissolution.

  • Cleanup:

    • Dispose of the used weigh boat/paper in the designated solid chemical waste container.

    • Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials in the designated waste container.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather Equipment prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Add to Solvent and Dissolve weigh->dissolve dispose_waste Dispose of Waste dissolve->dispose_waste clean_surfaces Clean Surfaces and Equipment dispose_waste->clean_surfaces decontaminate Remove PPE and Wash Hands clean_surfaces->decontaminate

Caption: Safe handling workflow for (1-Methylcyclopropyl)methanamine hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek medical attention if irritation persists.[8]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[10]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Wipe the spill area with a damp cloth and decontaminate.

  • Large Spills:

    • Evacuate the laboratory and alert emergency responders.

    • Prevent entry into the area.

    • Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up the spill.

Disposal Considerations

All waste containing (1-Methylcyclopropyl)methanamine hydrochloride must be handled as hazardous waste.

  • Chemical Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Contact a licensed professional waste disposal service.[8]

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

Conclusion

The safe handling of (1-Methylcyclopropyl)methanamine hydrochloride is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers and scientists can effectively mitigate the risks associated with this compound.

References

  • KISHIDA CHEMICAL CO., LTD. (2022, November 30). Safety Data Sheet - (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, July 23). Safety Data Sheet: 1-Methylcyclopropene. Retrieved from [Link]

  • Unilogic. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • ANAB Blog. (n.d.). Handling Hazardous Chemicals In a Lab. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet - ADDOCAT KE-9018 363D. Retrieved from [Link]

  • BioProcess International. (2021, May 26). Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. Retrieved from [Link]

Sources

Exploratory

(1-Methylcyclopropyl)methanamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 115661-02-0 | Formula: C₅H₁₂ClN[1][2]

Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride is a specialized aliphatic amine building block used extensively in medicinal chemistry.[1][2] Its primary utility lies in the cyclopropyl moiety , which serves as a bioisostere for alkyl groups while introducing conformational constraints and improving metabolic stability.[2] This guide moves beyond standard safety data to provide a practical framework for handling, storage, and synthetic application in drug discovery workflows.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is the hydrochloride salt of a primary amine attached to a gem-methyl substituted cyclopropane ring.[2] The salt form is preferred for its increased stability and crystallinity compared to the volatile free base.[2]

Key Identifiers
ParameterData
IUPAC Name (1-Methylcyclopropyl)methanamine hydrochloride
CAS Number 115661-02-0
Molecular Weight 121.61 g/mol
Molecular Formula C₅H₁₁N[1][2][3] · HCl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes).[1][2]
Structural Significance

The presence of the 1-methyl group on the cyclopropane ring creates a quaternary carbon center. This structural feature is critical for two reasons:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The substituents on the cyclopropane ring force the amine arm into specific conformations, often pre-organizing the molecule for better binding affinity with protein targets [1].[1][2]

  • Metabolic Blockade: The quaternary carbon lacks protons, preventing metabolic oxidation (e.g., by Cytochrome P450 enzymes) at this position, a common strategy to extend the half-life of drug candidates [2].[1][2]

Part 2: Safety Assessment & Hazard Mitigation[1][2]

While classified as an irritant, the primary risk in a research setting is inhalation of fine dust during weighing and chemical burns to mucous membranes upon contact with moisture.[2]

GHS Hazard Classification[1][2]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2]

Risk Management Workflow

The following diagram outlines the decision logic for handling this compound based on the quantity used.

SafetyLogic Start Risk Assessment: Quantity SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 1 g (Preparative) Start->LargeScale Control1 Standard Fume Hood Nitrile Gloves (0.11mm) SmallScale->Control1 Control2 High-Flow Fume Hood Double Gloving Face Shield LargeScale->Control2 Action1 Weigh in closed vessel Dissolve immediately Control1->Action1 Action2 Static Control (Ionizer) Spatula: PTFE coated Control2->Action2

Figure 1: Risk stratification based on scale of operation. High-contrast colors denote critical decision nodes.[1][2]

Part 3: Storage, Stability & Handling Protocols[1][2]

Hygroscopicity Management

Amine hydrochloride salts are notoriously hygroscopic .[2] Absorption of atmospheric water leads to "caking," which complicates accurate weighing and can introduce stoichiometry errors in sensitive reactions (e.g., EDC/NHS couplings).[1][2]

Protocol: The "Dry-Weigh" Technique

  • Storage: Store the bulk container in a desiccator or under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Weighing:

    • Ideal: Weigh inside a glovebox or glovebag.[2][4]

    • Practical: Flush the open bottle with Argon immediately after taking an aliquot.[2]

  • Correction: If the solid appears sticky or clumped, assume water content.[2] Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the effective molecular weight before use.[1][2]

Stability[2][3]
  • Thermal: Stable up to melting point (typically >200°C for HCl salts), but avoid prolonged heating >50°C in open air.[1][2]

  • Chemical: Incompatible with strong oxidizing agents and strong bases (which liberate the volatile free amine).[1][2]

Part 4: Synthetic Utility & Application

Researchers utilize (1-Methylcyclopropyl)methanamine to introduce a rigid, lipophilic spacer.[1][2] The following workflow demonstrates its typical use in an Amide Coupling reaction, a standard operation in hit-to-lead optimization.

Reaction Mechanism & Causality

The HCl salt must be neutralized in situ to release the nucleophilic free amine.[2] Failure to add sufficient base (stoichiometric excess) is a common cause of reaction failure.[1][2]

  • Reagents: HATU or EDC (Coupling Agent), DIPEA (Base).[1][2]

  • Solvent: DMF or DCM (Anhydrous).[1][2]

  • Why DIPEA? It acts as a proton scavenger, neutralizing the HCl attached to the amine and the acid generated during activation, without competing as a nucleophile due to steric hindrance [3].[2]

Experimental Workflow

SynthesisWorkflow Salt Amine HCl Salt (Solid) Base Add DIPEA (3.0 equiv) Salt->Base Solubilization FreeBase Free Amine (In Situ) Base->FreeBase Deprotonation Coupling Add Carboxylic Acid + HATU FreeBase->Coupling Nucleophilic Attack Product Amide Product Coupling->Product 1-4 Hours, RT

Figure 2: Step-by-step synthetic pathway for amide coupling. Note the critical deprotonation step.[2]

Self-Validating Protocol (TLC/LCMS)

To ensure the reaction is proceeding:

  • Baseline Check: Spot the reaction mixture against the starting Carboxylic Acid.[2]

  • Visualization: The amine itself is not UV active.[2] Use Ninhydrin Stain .[2]

    • Result: The free amine (if unreacted) will stain Red/Purple upon heating.[1][2]

    • Validation: Disappearance of the Ninhydrin-active spot confirms consumption of the amine.[2]

Part 5: Emergency Response Protocols

IncidentImmediate ActionTechnical Rationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.[2]HCl salts hydrolyze to form acidic solutions on moist membranes, causing rapid corneal damage.[1][2]
Skin Contact Wash with soap and water.[2] Remove contaminated clothing.[2]Lipophilic amines can penetrate the stratum corneum; prompt removal prevents systemic absorption.[2]
Spill (Solid) Sweep into a container. Do not generate dust.[2][5]Dust inhalation triggers STOT-SE (respiratory irritation).[1][2] Wet sweeping is preferred if ventilation is poor.[2]

References

  • PubChem. (2025).[1][2][6] (1-Methylcyclopropyl)methanamine hydrochloride Compound Summary. National Library of Medicine.[2] Link

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism and metabolic stability strategies similar to cyclopropyl modification). Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Amide Coupling Reagents and Protocols. Merck KGaA.[2] Link

  • ECHA. (2025). Registration Dossier - Cyclopropylamines. European Chemicals Agency.[2] Link

Sources

Foundational

Technical Whitepaper: (1-Methylcyclopropyl)methanamine Hydrochloride

Advanced Scaffold Analysis & Application Guide Executive Summary (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1260779-19-8) is a specialized aliphatic amine building block characterized by a gem-disubstituted cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Application Guide

Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1260779-19-8) is a specialized aliphatic amine building block characterized by a gem-disubstituted cyclopropane ring. Unlike simple alkyl amines, this scaffold offers unique conformational restriction via the Thorpe-Ingold effect, positioning the amine functionality in a defined vector while reducing the entropic penalty of protein binding.

In medicinal chemistry, it serves as a bioisostere for tert-butyl or neopentyl groups, often utilized to modulate lipophilicity (LogP), block metabolic "soft spots" (such as


-hydroxylation), and enhance potency through rigidification. This guide details its chemical identity, validated synthesis pathways, and strategic application in drug discovery, specifically highlighting its role in HCV protease inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Distinction Alert: Do not confuse with N-methylcyclopropanamine (where the nitrogen is directly attached to the ring). In (1-Methylcyclopropyl)methanamine, the nitrogen is attached to a methylene spacer, effectively making it a neopentylamine analog with a cyclopropyl "lock."

PropertySpecification
IUPAC Name (1-Methylcyclopropyl)methanamine hydrochloride
CAS Number 1260779-19-8 (HCl salt); 98137-40-7 (Free base)
Molecular Formula

Molecular Weight 121.61 g/mol (Salt); 85.15 g/mol (Free Base)
SMILES CC1(CN)CC1.Cl
Structure Class Gem-disubstituted Cyclopropane; Primary Amine
Predicted pKa ~9.5 – 10.2 (Primary aliphatic amine, slightly lowered by cyclopropyl EWG effect)
Appearance White to off-white crystalline solid

Synthetic Routes & Manufacturing Logic[7]

The synthesis of (1-Methylcyclopropyl)methanamine typically proceeds through the construction of the cyclopropane ring followed by functional group manipulation. The most robust route involves the cyclopropanation of methacrylonitrile followed by reduction.

Validated Synthetic Pathway

Mechanism: The synthesis leverages the reactivity of methacrylonitrile with a carbene or carbenoid equivalent (often generated from 1,2-dibromoethane and base, or via Corey-Chaykovsky reagents) to form the 1,1-disubstituted cyclopropane nitrile. This nitrile is then reduced to the primary amine.[1]

Step-by-Step Protocol Logic:

  • Cyclopropanation: Methacrylonitrile is treated with 1,2-dibromoethane and NaOH/TEBA (Phase Transfer Catalyst). The gem-methyl/cyano substitution pattern is established here.

  • Reduction: The nitrile is reduced using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (Raney Ni/H2). LAH is preferred on lab scale for complete conversion to the primary amine without secondary amine byproducts.

  • Salt Formation: The free amine is volatile and prone to oxidation; immediate conversion to the hydrochloride salt using anhydrous HCl in dioxane/ether ensures stability.

Synthesis Workflow Diagram

Synthesis Start Methacrylonitrile (Precursor) Inter1 1-Methylcyclopropane- 1-carbonitrile Start->Inter1 1,2-Dibromoethane NaOH, PTC (Cyclopropanation) Inter2 (1-Methylcyclopropyl) methanamine (Free Base) Inter1->Inter2 LiAlH4, THF 0°C to Reflux (Reduction) Final (1-Methylcyclopropyl) methanamine HCl (Target) Inter2->Final HCl in Dioxane (Salt Formation)

Caption: Figure 1. Standard synthetic route from methacrylonitrile via nitrile reduction.

Medicinal Chemistry Applications

The Gem-Dimethyl / Thorpe-Ingold Effect

The 1-methylcyclopropyl moiety acts as a rigidified analog of a tert-butyl group. By tying back the two methyl groups of a neopentyl chain into a cyclopropane ring, the bond angle contracts (approx 60° internal), which widens the external angle (>116°). This steric crowding favors conformations where the amine vector is projected away from the ring, pre-organizing the molecule for binding (reducing


).
Case Study: HCV NS3/4A Protease Inhibitors

In the development of second-generation HCV protease inhibitors, the (1-methylcyclopropyl)methyl group has proven superior to simple alkyl chains.

  • Context: Researchers at Enanta Pharmaceuticals and others investigated P4 capping groups to improve potency against drug-resistant variants (e.g., D168A).

  • Observation: The (1-methylcyclopropyl)methyl carbamate moiety (derived from our target amine) exhibited better antiviral potency against resistant variants compared to simple tert-butyl or isopropyl analogs.

  • Mechanism: The cyclopropyl group fills the S4 hydrophobic pocket efficiently, while the gem-methyl group provides additional hydrophobic contacts and locks the conformation to minimize the entropic cost of binding.

SAR Logic Diagram

SAR Problem Problem: Flexible Alkyl Chain (High Entropic Penalty) Solution Solution: (1-Methylcyclopropyl)methyl Problem->Solution Scaffold Replacement Effect1 Conformational Lock (Thorpe-Ingold Effect) Solution->Effect1 Effect2 Metabolic Stability (Blocks alpha-oxidation) Solution->Effect2 Effect3 Hydrophobic Filling (S4 Pocket Optimization) Solution->Effect3 Result Outcome: Improved Potency vs. Resistant Variants (e.g. HCV) Effect1->Result Effect2->Result Effect3->Result

Caption: Figure 2. Structure-Activity Relationship (SAR) rationale for deploying the 1-methylcyclopropyl scaffold.

Experimental Protocols

Handling & Stability
  • Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Free Basing: To generate the free base for coupling reactions (e.g., amide coupling, reductive amination), suspend the HCl salt in DCM and wash with saturated aqueous

    
    . Do not use NaOH if sensitive esters are present.
    
  • Detection: The compound lacks a strong UV chromophore. Use Ninhydrin stain (turns purple/blue) or Iodine chamber for TLC visualization.

Standard Coupling Protocol (Amide Bond Formation)

Objective: Couple (1-Methylcyclopropyl)methanamine HCl to a carboxylic acid (


).
  • Preparation: Dissolve

    
     (1.0 equiv) in anhydrous DMF or DCM.
    
  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5-10 minutes to activate the acid.

    • Note: 3.0 equiv of base is critical: 1 equiv to neutralize the amine HCl salt, 1 equiv for the carboxylic acid, and 1 equiv to maintain basicity for the reaction.

  • Addition: Add (1-Methylcyclopropyl)methanamine hydrochloride (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS (look for Mass =

    
     mass + 83).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    .

References

  • PubChem. (1-Methylcyclopropyl)methanamine.[2] National Library of Medicine. Available at: [Link]

  • Enanta Pharmaceuticals / ACS. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors. Journal of Medicinal Chemistry. Discusses the use of (1-methylcyclopropyl)methyl moieties in overcoming HCV resistance. Available at: [Link]

  • Bertus, P., & Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chemical Communications (2001).[3] Provides background on cyclopropylamine synthesis methodologies. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles and Amines. General methodologies for nitrile reduction applicable to this scaffold. Available at: [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of (1-Methylcyclopropyl)methanamine Hydrochloride: A Guide to Pioneering Research Areas

Introduction: The Allure of the Cyclopropylamine Scaffold In the landscape of modern medicinal chemistry, the cyclopropylamine moiety stands out as a privileged scaffold, conferring unique conformational rigidity and met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Cyclopropylamine Scaffold

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety stands out as a privileged scaffold, conferring unique conformational rigidity and metabolic properties to bioactive molecules.[1][2] Its presence in a range of pharmaceuticals, from antivirals to central nervous system agents, underscores its therapeutic relevance.[3] (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1260779-19-8), a relatively underexplored member of this chemical class, presents a compelling opportunity for novel drug discovery and development.[4] This guide delineates a strategic framework for investigating the therapeutic potential of this compound, targeting researchers, scientists, and drug development professionals. We will traverse key research avenues, from initial target validation and hit-to-lead optimization to essential metabolic and toxicological profiling.

Physicochemical Properties and Structural Considerations

A foundational understanding of the molecule's characteristics is paramount before embarking on extensive research.

PropertyValueSource
CAS Number 1260779-19-8[4]
Molecular Formula C5H12ClN[4]
Molecular Weight 121.608 g/mol [4]
IUPAC Name (1-methylcyclopropyl)methanamine hydrochloride[5]

The hydrochloride salt form of (1-Methylcyclopropyl)methanamine enhances its aqueous solubility and stability, making it amenable to biological screening and formulation studies.[6] The core structure features a methyl-substituted cyclopropane ring attached to a methanamine group. This seemingly simple architecture belies a complex stereochemistry and electronic profile that can be exploited for selective target engagement.

Proposed Research Area 1: Exploration as a Novel Monoamine Oxidase Inhibitor (MAOI)

The structural similarity of (1-Methylcyclopropyl)methanamine to known cyclopropylamine-based MAOIs, such as tranylcypromine, strongly suggests its potential as a modulator of monoamine oxidase activity.[3][7] MAOs are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, and their inhibition is a clinically validated strategy for the treatment of depression and other neurological disorders.[8][9]

Scientific Rationale:

The strained cyclopropyl ring is a key pharmacophore that can participate in the mechanism-based inhibition of flavin-dependent enzymes like MAO.[7][10] The reaction involves the formation of a covalent adduct with the flavin cofactor, leading to irreversible inhibition. The methyl substitution on the cyclopropane ring of our lead compound could modulate its selectivity for MAO-A versus MAO-B, potentially offering a more favorable side-effect profile compared to non-selective inhibitors.[11]

Experimental Workflow:

MAOI_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Cell-Based Assays A MAO-A and MAO-B Inhibition Assays (Fluorometric/Radiometric) B Determine IC50 Values A->B C Assess Reversibility of Inhibition (Dialysis or Jump-Dilution) B->C D Kinetic Studies (e.g., Kitz-Wilson plots) C->D F Neurotransmitter Uptake/Release Assays (e.g., in SH-SY5Y cells) C->F E LC-MS/MS Analysis for Flavin Adduct Formation D->E G Assess Cellular Toxicity (MTT/LDH assays) F->G

Caption: Proposed workflow for the initial investigation of (1-Methylcyclopropyl)methanamine hydrochloride as an MAOI.

Detailed Protocol: MAO Inhibition Assay (Fluorometric)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of (1-Methylcyclopropyl)methanamine hydrochloride against human recombinant MAO-A and MAO-B.

  • Materials:

    • Human recombinant MAO-A and MAO-B enzymes.

    • Amplex® Red MAO Assay Kit (or equivalent).

    • (1-Methylcyclopropyl)methanamine hydrochloride (test compound).

    • Clorgyline and Pargyline (positive controls for MAO-A and MAO-B inhibition, respectively).

    • 96-well black microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted test compound or controls to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C. This pre-incubation is crucial for mechanism-based inhibitors.

    • Initiate the reaction by adding the Amplex® Red reagent/horseradish peroxidase/substrate mixture (e.g., p-tyramine).

    • Measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~545 nm, emission ~590 nm).

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Rationale for Experimental Choices:

    • The fluorometric assay provides a sensitive and high-throughput method for measuring enzyme activity.

    • The pre-incubation step is critical to allow for time-dependent, irreversible inhibition to occur.

    • Using selective inhibitors as positive controls validates the assay's performance.

Proposed Research Area 2: Synthetic Route Optimization and Chiral Separation

The development of a robust and scalable synthetic route is a cornerstone of any drug development program. Furthermore, as (1-Methylcyclopropyl)methanamine is a chiral molecule, the synthesis and separation of its enantiomers are essential, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Potential Synthetic Pathways:

A plausible synthetic approach could involve the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations to introduce the aminomethyl group. One potential route could start from 1-methylcyclopropanecarboxylic acid.

Synthesis_Pathway A 1-Methylcyclopropanecarboxylic Acid B Acid Chloride Formation (e.g., SOCl2) A->B C Amide Formation (e.g., NH3) B->C D Reduction to Amine (e.g., LiAlH4) C->D E (1-Methylcyclopropyl)methanamine D->E F Salt Formation (e.g., HCl in Ether) E->F G (1-Methylcyclopropyl)methanamine hydrochloride F->G

Caption: A potential synthetic pathway for (1-Methylcyclopropyl)methanamine hydrochloride.

Protocol: Chiral Separation by Preparative HPLC
  • Objective: To resolve the racemic mixture of (1-Methylcyclopropyl)methanamine into its individual enantiomers.

  • Materials:

    • Racemic (1-Methylcyclopropyl)methanamine.

    • Preparative High-Performance Liquid Chromatography (HPLC) system.

    • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak®).

    • Mobile phase solvents (e.g., hexane, isopropanol, and an amine modifier like diethylamine).

  • Procedure:

    • Develop an analytical method on a smaller scale to determine the optimal mobile phase composition and flow rate for enantiomeric separation.

    • Scale up the separation to the preparative HPLC system.

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Analyze the collected fractions for enantiomeric purity using the analytical HPLC method.

    • Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.

  • Rationale for Experimental Choices:

    • Preparative chiral HPLC is a reliable method for obtaining enantiomerically pure compounds.

    • The choice of the chiral stationary phase is critical and often requires screening of different column types.

    • The amine modifier in the mobile phase is often necessary to improve the peak shape and resolution of basic compounds like amines.

Proposed Research Area 3: Metabolic Stability and Reactive Metabolite Screening

The cyclopropylamine moiety, while often beneficial for metabolic stability, can also undergo bioactivation to form reactive intermediates, which can lead to toxicity.[2][12] Therefore, a thorough investigation of the metabolic fate of (1-Methylcyclopropyl)methanamine hydrochloride is crucial.

Scientific Rationale:

Cytochrome P450 enzymes can oxidize the cyclopropylamine group, leading to ring opening and the formation of reactive species such as α,β-unsaturated aldehydes.[12] These reactive metabolites can covalently bind to cellular macromolecules, potentially causing hepatotoxicity or other adverse effects.

Experimental Workflow:

Metabolism_Workflow cluster_0 In Vitro Metabolism cluster_1 Reactive Metabolite Trapping A Incubation with Liver Microsomes (Human, Rat, Dog) C Metabolite Identification (LC-MS/MS) A->C B Incubation with Hepatocytes B->C D Incubation with Microsomes in the presence of trapping agents (e.g., Glutathione, Cyanide) C->D E Search for Adducts by LC-MS/MS D->E

Caption: Workflow for assessing the metabolic stability and reactive metabolite formation of (1-Methylcyclopropyl)methanamine hydrochloride.

Detailed Protocol: Glutathione Trapping of Reactive Metabolites
  • Objective: To detect the formation of reactive electrophilic metabolites by trapping them with glutathione (GSH).

  • Materials:

    • (1-Methylcyclopropyl)methanamine hydrochloride.

    • Pooled human liver microsomes.

    • NADPH regenerating system.

    • Glutathione (GSH).

    • LC-MS/MS system.

  • Procedure:

    • Incubate the test compound with human liver microsomes, the NADPH regenerating system, and a high concentration of GSH (e.g., 1-5 mM) in a phosphate buffer.

    • Run parallel incubations without the NADPH regenerating system (as a negative control) and with a known positive control for reactive metabolite formation.

    • After a set incubation time (e.g., 60 minutes) at 37°C, quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

    • Search for the predicted mass of the GSH adduct(s) of the parent compound and its potential metabolites. The mass of the GSH adduct will be the mass of the reactive metabolite plus the mass of GSH (307.32 g/mol ).

  • Rationale for Experimental Choices:

    • Liver microsomes are a rich source of cytochrome P450 enzymes, the primary drivers of drug metabolism.

    • GSH is a physiological nucleophile that readily reacts with electrophilic metabolites, forming stable adducts that can be detected by LC-MS/MS.

    • The NADPH regenerating system is required to sustain the activity of P450 enzymes.

Conclusion and Future Directions

(1-Methylcyclopropyl)methanamine hydrochloride represents a promising starting point for a drug discovery program. The research areas outlined in this guide provide a comprehensive yet flexible framework for its initial investigation. The strong potential for MAO inhibition warrants immediate exploration, while the parallel efforts in synthetic chemistry and metabolic profiling will be crucial for advancing any promising lead compound. Subsequent research should focus on in vivo efficacy studies in relevant animal models of depression or other neurological disorders, followed by more extensive preclinical safety and toxicology evaluations. By systematically addressing these key research questions, the scientific community can unlock the full therapeutic potential of this intriguing molecule.

References

  • (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride - Smolecule. (n.d.).
  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.).
  • (1-Methylcyclopropyl)methanamine hydrochloride - 苏州奥佰医药. (n.d.).
  • 1-Methylcyclopropyl - NIST WebBook. (n.d.).
  • [1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride|BLD Pharm. (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.).
  • 1-Methylcyclopropanamine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
  • (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem. (n.d.).
  • (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem. (n.d.).
  • Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • (1-Methylcyclopropyl)methanol | C5H10O | CID 137701 - PubChem. (n.d.).
  • CAS 593-51-1: Methylamine hydrochloride - CymitQuimica. (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.).
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology. (n.d.).
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.).
  • 1-Cyclopropylmethanamine | CAS 2516-47-4 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. (n.d.).
  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.).
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. (n.d.).
  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. (n.d.).
  • Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. (n.d.).
  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - MDPI. (n.d.).
  • A scaffold hopping approach to identify novel monoamine oxidase B inhibitors - PubMed. (n.d.).

Sources

Protocols & Analytical Methods

Method

Advanced Purification Protocols for (1-Methylcyclopropyl)methanamine Hydrochloride

Executive Summary & Molecule Profile (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 115653-41-3 for salt; 98137-40-7 for free base) is a critical building block in medicinal chemistry, frequently serving as a confo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 115653-41-3 for salt; 98137-40-7 for free base) is a critical building block in medicinal chemistry, frequently serving as a conformationally restricted amine scaffold in kinase inhibitors and GPCR ligands. Its gem-dimethyl-like substitution pattern imposes specific steric constraints that can significantly enhance metabolic stability and potency.

However, its small molecular weight and the strained cyclopropane ring present unique purification challenges. The free base is volatile and prone to water solubility, making standard aqueous workups inefficient. Therefore, isolation and purification are best achieved through its hydrochloride salt form.

Physicochemical Profile
PropertyData / CharacteristicImplications for Purification
Molecular Weight ~121.61 g/mol (Salt)High atom economy; sensitive to stoichiometry.
Solubility (Salt) High: Water, MeOH, EtOHLow: Et₂O, Hexanes, TolueneIdeal for anti-solvent crystallization.
Stability Cyclopropane ring is strained.Avoid prolonged exposure to strong Lewis acids or excessive heat (>100°C) in acidic media to prevent ring opening.
Impurity Profile Precursors (Nitriles/Azides), Inorganic salts (Li/Al), Ring-opened byproducts.Requires orthogonal purification steps (Extraction + Crystallization).

Impurity Analysis & Strategy

Before selecting a protocol, categorize the crude material's impurity profile. This determines whether a simple trituration suffices or if a full recrystallization is necessary.

  • Type A: Inorganic Contamination (Al/Li/B salts): Common from reduction steps (LAH, Borane). Solution: Acid-Base extraction (Protocol B) followed by Salt Formation.[1]

  • Type B: Organic Non-Polars (Starting materials): Unreacted nitriles or alcohols. Solution: Trituration (Protocol C) or Recrystallization (Protocol A).

  • Type C: Homologs/Isomers: Ring-opened side products. Solution: High-efficiency Recrystallization (Protocol A).

Purification Logic Flowchart

PurificationLogic Start Crude (1-Methylcyclopropyl)methanamine HCl CheckPurity Analyze Purity (H-NMR / LC-MS) Start->CheckPurity Decision1 Major Inorganic Salts? CheckPurity->Decision1 Decision2 Sticky/Oily Solid? Decision1->Decision2 No ProtocolB Protocol B: Acid-Base Extraction (Remove Inorganics) Decision1->ProtocolB Yes ProtocolC Protocol C: Trituration (Remove Surface Organics) Decision2->ProtocolC Yes ProtocolA Protocol A: Anti-Solvent Recrystallization (Final Polish) Decision2->ProtocolA No ProtocolB->ProtocolA ProtocolC->ProtocolA Final Pure Crystalline Solid (>98% Purity) ProtocolA->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (The Gold Standard)

Objective: Removal of trace organic impurities and improvement of crystal habit. Principle: The salt is soluble in hot ethanol (polar) but insoluble in ethyl acetate (moderately polar/non-polar relative to the salt).

Materials:

  • Solvent A: Absolute Ethanol (200 proof) or Methanol.

  • Solvent B (Anti-solvent): Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, vacuum filtration setup.

Procedure:

  • Dissolution: Place the crude hydrochloride salt (e.g., 10 g) in a round-bottom flask. Add the minimum amount of Solvent A (approx. 3-5 mL per gram) and heat gently to 60-70°C. Stir until fully dissolved.

    • Note: If insoluble particulates remain (likely inorganic salts), filter the hot solution through a celite pad or sintered glass funnel.

  • Nucleation: While maintaining the solution at a warm temperature (not boiling), slowly add Solvent B dropwise.

    • Visual Cue: Continue adding until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough Solvent A (dropwise) to clear the solution again.

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

    • Optimization: Once at room temperature, place the flask in a refrigerator (4°C) for 2-4 hours to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with cold Solvent B (EtOAc or MTBE) to remove mother liquor.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Acid-Base Back-Extraction (The "Chemical Reset")

Objective: Removal of bulk inorganic salts or non-amine organic impurities. Critical Warning: The free base, (1-Methylcyclopropyl)methanamine, has a low molecular weight (~85 g/mol ) and is volatile . Do not apply high vacuum to the free base, and keep solutions cold.

Procedure:

  • Free Base Liberation: Suspend the crude HCl salt in Dichloromethane (DCM) or Diethyl Ether (Et₂O). Cool to 0°C.

  • Basification: Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring until the aqueous layer pH > 12.

  • Extraction: Separate the layers. Extract the aqueous layer 3x with DCM.

    • Why DCM? It extracts small polar amines better than ether/hexanes.

  • Washing: Wash the combined organic layers with a small volume of brine (to minimize product loss to water). Dry over anhydrous Na₂SO₄.

  • Salt Formation (Precipitation):

    • Filter the drying agent.

    • Cool the organic solution to 0°C.

    • Slowly add a solution of HCl in Dioxane (4M) or HCl in Ether (2M) .

    • The hydrochloride salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid and wash with Et₂O. This material is now free of original inorganic contaminants and can be recrystallized (Protocol A) if needed.

Protocol C: Trituration (Reslurry)

Objective: Quick cleanup of sticky/oily solids to remove surface impurities (oils, unreacted starting material).

Procedure:

  • Place the crude solid in a flask.

  • Add 10 volumes of Diethyl Ether or Heptane .

  • Stir vigorously at room temperature for 30-60 minutes. The mechanical action grinds the solid, exposing trapped impurities to the solvent.

  • Filter the solid.[2] The filtrate will contain the non-polar impurities, while the filter cake retains the pure amine salt.

Quality Control & Validation

Validate the purification using the following metrics.

MethodAcceptance CriteriaNotes
¹H-NMR (D₂O or DMSO-d₆) Clear integration of cyclopropyl protons (0.2–0.6 ppm range) and methyl group.No peaks in the 7.0–8.0 ppm range (aromatics) or 1.0–2.0 ppm (grease/solvents).
Melting Point Sharp range (typically >150°C, e.g., 180-200°C decomposition).Broad melting range (>3°C) indicates wetness or impurities.
Chloride Titration 98-102% theoretical chloride content.Uses AgNO₃ titration. Confirms stoichiometry of the salt.
Diagram: Chemical Shift Validation (¹H-NMR)

Expected signals for (1-Methylcyclopropyl)methanamine HCl in DMSO-d₆.

NMR_Validation Molecule Structure: (1-Methylcyclopropyl)methanamine HCl SignalA 0.3 - 0.6 ppm (4H) Cyclopropyl CH2 (Multiplets) Molecule->SignalA SignalB 1.1 ppm (3H) Methyl CH3 (Singlet) Molecule->SignalB SignalC 2.6 - 2.8 ppm (2H) NCH2 (Singlet/Doublet) Molecule->SignalC SignalD 8.0+ ppm (3H) NH3+ (Broad Singlet) Molecule->SignalD

Figure 2: Expected NMR chemical shifts. Absence of impurity peaks in the 3.0-4.0 ppm range (unreacted alcohols) confirms purification success.

References

  • Synthesis and Properties of Cyclopropylamines

    • Vaughn, H. L., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." ResearchGate. Accessed Oct 2023. Link

  • General Amine Salt Purification: Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. Standard reference for recrystallization solvent selection (EtOH/EtOAc systems).
  • Compound Data & Safety

    • PubChem CID 20737072. "(1-Methylcyclopropyl)methanamine". National Center for Biotechnology Information. Link

  • Patent Literature (Application Context)

    • US Patent 11725010B2. "Polyheterocyclic compounds as METTL3 inhibitors." (Describes use of the HCl salt as a reagent). Link

    • US Patent 10285989B2. "Pyrimidinone amide compounds as PDE2 inhibitors." (Describes precipitation of similar amine salts using HCl in Ethyl Acetate). Link

Sources

Application

Application Note: (1-Methylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry

Executive Summary & Strategic Rationale (1-Methylcyclopropyl)methanamine hydrochloride is a high-value building block in modern medicinal chemistry, primarily utilized as a sterically demanding, metabolically stable bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(1-Methylcyclopropyl)methanamine hydrochloride is a high-value building block in modern medicinal chemistry, primarily utilized as a sterically demanding, metabolically stable bioisostere for tert-butyl and neopentyl groups.

While tert-butyl groups provide excellent steric bulk for filling hydrophobic pockets in enzymes (e.g., Kinases, Proteases) or GPCRs, they are frequent sites of rapid oxidative metabolism (CYP450-mediated hydroxylation). The (1-methylcyclopropyl) moiety offers a solution by maintaining similar steric volume while significantly altering the metabolic soft spot due to the higher C-H bond dissociation energy inherent in the strained cyclopropane ring.

Key Application Areas
  • Kinase Inhibitors: Occupying the hydrophobic "gatekeeper" regions or solvent-front pockets.

  • GPCR Antagonists: Providing rigid conformational control to improve selectivity.

  • CNS Agents: Modulating lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetration.

Structural Logic & Bioisosterism

The decision to incorporate (1-methylcyclopropyl)methanamine should be driven by specific structural activity relationship (SAR) goals.

Comparative Analysis: tert-Butyl vs. 1-Methylcyclopropyl
Featuretert-Butyl Amine(1-Methylcyclopropyl)methanamineMedicinal Chemistry Impact
Steric Bulk Spherical, HighPlanar/Rigid, Moderate1-Me-cPr allows access to slightly narrower pockets while retaining bulk.
Conformation Rotatable C-C bondsLocked Ring (C1-C2/C3)Reduces entropic penalty upon binding; "Gem-disubstituted effect."
Metabolism High Liability (ω-oxidation)High StabilityCyclopropyl C-H bonds have higher s-character, resisting CYP oxidation.
Lipophilicity High LogPModerate LogPImproves solubility and potentially lowers non-specific binding.
Decision Framework: When to Switch?

The following logic flow illustrates when a medicinal chemist should transition from standard alkyl amines to the (1-methylcyclopropyl)methanamine scaffold.

Bioisostere_Logic Start Lead Compound Analysis Issue1 Is metabolic clearance high? Start->Issue1 Issue2 Is the liability at the t-Butyl/Alkyl group? Issue1->Issue2 Yes Action1 Retain t-Butyl (Focus on other sites) Issue1->Action1 No Issue2->Action1 No Check Check Steric Tolerance (Docking/Modeling) Issue2->Check Yes Sol1 Switch to (1-Methylcyclopropyl) methanamine Check->Action1 Pocket too Small Check->Sol1 Pocket Accommodates Ring

Figure 1: Decision matrix for bioisosteric replacement of alkyl groups with 1-methylcyclopropyl moieties.

Experimental Protocols

Safety Note: (1-Methylcyclopropyl)methanamine hydrochloride is an amine salt. It is hygroscopic and may cause skin/eye irritation. Handle in a fume hood.

Protocol A: Free-Basing (Essential Precursor Step)

Many palladium-catalyzed cross-couplings or sensitive nucleophilic substitutions fail if the amine is introduced as an HCl salt due to protonation of the catalyst or stoichiometry mismatch.

  • Dissolution: Dissolve 1.0 eq of (1-Methylcyclopropyl)methanamine HCl in minimal water.

  • Basification: Slowly add 2M NaOH (aq) until pH > 12.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM is preferred for solubility, but MTBE avoids chlorinated solvent issues.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Carefully concentrate under reduced pressure (cold bath, < 30°C). Caution: The free amine is volatile.

Protocol B: Amide Coupling (HATU Method)

This is the standard method for attaching the moiety to carboxylic acid scaffolds.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • (1-Methylcyclopropyl)methanamine HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: DMF (anhydrous) or DCM.[1]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. Color change often indicates active ester formation.

  • Amine Addition: Add (1-Methylcyclopropyl)methanamine HCl (1.2 eq) directly to the mixture, followed immediately by the remaining DIPEA (1.0 - 2.0 eq).

    • Expert Tip: The extra base is critical here to neutralize the HCl salt in situ and regenerate the nucleophilic free amine.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over MgSO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol C: Sulfonamide Synthesis

Common for creating enzyme inhibitors.

Reagents:

  • Sulfonyl Chloride Scaffold (1.0 eq)

  • (1-Methylcyclopropyl)methanamine HCl (1.1 eq)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Setup: Dissolve the amine HCl salt (1.1 eq) in DCM. Add TEA (3.0 eq) and stir for 10 minutes to ensure free base formation.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Add the Sulfonyl Chloride (1.0 eq) dropwise (dissolved in minimal DCM if solid).

  • Completion: Allow to warm to RT and stir for 4 hours.

  • Quench: Add 1M HCl (aq) to quench and remove excess amine/pyridine. Separate layers.

Synthetic Workflow Visualization

The following diagram outlines the standard operational procedure for incorporating this building block into a drug scaffold.

Synthesis_Workflow Acid Carboxylic Acid (Scaffold) Activation Activation (HATU + DIPEA) Acid->Activation AmineSalt 1-Me-cPr-CH2NH2 (HCl Salt) Neutralization In-Situ Neutralization (Base Excess) AmineSalt->Neutralization Coupling Nucleophilic Attack (C-N Bond Formation) Activation->Coupling Neutralization->Coupling Free Amine Workup Aq. Workup (NaHCO3 Wash) Coupling->Workup Product Final Amide Candidate Workup->Product

Figure 2: Synthetic workflow for HATU-mediated amide coupling of the HCl salt.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (<30%) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 eq or perform Protocol A (Free-basing) first.
No Reaction Steric hindrance at the coupling site.Switch from HATU to T3P (Propylphosphonic anhydride) or use Acid Chloride method. Heat to 50°C.
Impurity Formation Dimerization or side-reactions.Ensure strictly anhydrous solvents; add amine slowly to activated acid.
Hygroscopic Salt Salt absorbed water, altering stoichiometry.Dry the HCl salt in a vacuum desiccator over P₂O₅ for 24h before weighing.

References

  • Barnes-Seeman, D., et al. (2013).[2] "Metabolically Stable tert-Butyl Replacement."[2][3] ACS Medicinal Chemistry Letters. Discusses the utility of cyclopropyl moieties as stable bioisosteres.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Provides context on strained rings (cyclopropanes/oxetanes) altering metabolic profiles.

  • PubChem Compound Summary. "(1-Methylcyclopropyl)methanamine hydrochloride." National Center for Biotechnology Information.

  • BenchChem Application Notes. "Synthesis of Amides Using 1-Phenylcyclopentane-1-carbonyl Chloride." (General protocol adaptation for cyclic amines).

  • Fisher Scientific. "Amide Synthesis Protocols." General overview of Schotten-Baumann and HATU methodologies.

Sources

Method

(1-Methylcyclopropyl)methanamine hydrochloride as a building block in synthesis

Application Note: (1-Methylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry Part 1: Introduction & Strategic Value (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 98137-40-7, free base) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1-Methylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry

Part 1: Introduction & Strategic Value

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 98137-40-7, free base) is a specialized building block that has emerged as a critical tool in modern drug discovery. It represents a "gem-disubstituted" cyclopropane scaffold, offering a unique combination of conformational rigidity , metabolic stability , and hydrophobic bulk .

In the context of the "Escape from Flatland" initiative—moving away from planar aromatic structures to improve solubility and selectivity—this fragment serves as a superior bioisostere for isobutyl, neopentyl, and tert-butyl groups.

Key Structural Advantages:

  • Conformational Restriction: The cyclopropane ring locks the spatial orientation of the methyl and aminomethyl groups, reducing the entropic penalty upon binding to a protein target.[1]

  • Metabolic Blocking: The quaternary carbon (C1) prevents metabolic oxidation (e.g., hydroxylation) that commonly occurs at the branching points of aliphatic chains.[1]

  • Steric Bulk: It fills hydrophobic pockets (e.g., in kinase or protease active sites) with a precise 3D shape that is distinct from flexible alkyl chains.[1]

Part 2: Synthetic Utility & Protocols

General Handling & Properties[1]
  • Appearance: White to off-white crystalline solid (HCl salt).[1]

  • Molecular Weight: 85.15 g/mol (Free Base); ~121.6 g/mol (HCl salt).[1]

  • Solubility: Highly soluble in water, methanol, DMSO.[1] Sparingly soluble in non-polar solvents (DCM, Ether) as the salt.[1]

  • Stability: Hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) at room temperature.

  • Volatility Warning: The free base amine is a liquid with a boiling point estimated around 100–110°C. While not a gas, it can be lost during rotary evaporation if the bath temperature is too high or vacuum is too strong.[1] Always handle the free base in solution or convert immediately to the salt.

Preparation of the Free Base (From HCl Salt)

Many coupling reactions (e.g., nucleophilic substitution) require the free amine.[1]

  • Suspend (1-Methylcyclopropyl)methanamine HCl (1.0 equiv) in DCM or EtOAc (10 mL/g).

  • Add aqueous NaOH (2M, 2.0 equiv) or saturated NaHCO₃.[1] Stir vigorously for 15 minutes.

  • Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

  • Dry combined organics over Na₂SO₄.

  • Crucial Step: Do not concentrate to dryness.[1] Use the solution directly for the next step to avoid volatility loss.[1] If concentration is necessary, use a cool bath (<30°C) and partial vacuum (≥100 mbar).[1]

Protocol: Amide Coupling (HATU Method)

Standard procedure for attaching the scaffold to a carboxylic acid core (e.g., for Kinase Inhibitors).

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • (1-Methylcyclopropyl)methanamine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0–4.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Procedure:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 mins to activate the acid.

  • Add DIPEA.[1] The solution should turn yellow/orange.[1]

  • Add (1-Methylcyclopropyl)methanamine HCl in one portion.

  • Stir at Room Temperature for 2–16 hours (monitor by LC-MS).

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol: Reductive Amination

For creating secondary amines.[1]

  • Dissolve aldehyde/ketone (1.0 equiv) and (1-Methylcyclopropyl)methanamine HCl (1.1 equiv) in DCM or DCE.

  • Add DIPEA (1.1 equiv) to free-base the amine in situ.[1]

  • Add Acetic Acid (catalytic, 1-2 drops) if the reaction is sluggish. Stir for 30 mins.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).[1]

  • Stir at RT overnight. Quench with sat. NaHCO₃.

Part 3: Applications in Drug Discovery (Case Studies)

Case Study 1: HCV Protease Inhibitors (P1/P2 Capping)

In the development of macrocyclic inhibitors for Hepatitis C Virus (HCV) NS3/4A protease (similar to the evolution of Glecaprevir or Voxilaprevir), the (1-methylcyclopropyl)methanamine moiety is used to construct the P1' or P2 capping group.

  • Mechanism: The rigid cyclopropyl ring directs the sulfonamide or amide bond into a specific vector, optimizing hydrogen bonding with the catalytic triad while the methyl group fills a small hydrophobic sub-pocket (S1' or S2).

  • Impact: Increases potency against resistant viral variants compared to simple ethyl or isopropyl analogues.[1]

Case Study 2: RET Kinase Inhibitors

Inhibitors targeting RET (Rearranged during Transfection) kinase often require a bulky, hydrophobic group to occupy the "gatekeeper" region or the solvent front.[1]

  • Usage: The (1-methylcyclopropyl)methyl group is attached to a pyrazole or pyridine core.[1]

  • Benefit: The "gem-methyl" effect restricts the rotation of the N-C bond, locking the inhibitor into the bioactive conformation (reducing entropic cost) and improving selectivity against off-target kinases like VEGFR2.

Part 4: Visualizing the Logic

Diagram 1: Bioisosteric Evolution

This diagram illustrates why a chemist would choose this building block over simpler amines.[1]

Bioisostere_Evolution cluster_0 Flexible / Metabolically Labile cluster_1 Rigid / Stable (The Solution) Isobutyl Isobutylamine (High Flexibility) Neopentyl Neopentylamine (Bulky but Flexible) Isobutyl->Neopentyl Add Bulk Target (1-Methylcyclopropyl)methanamine (Conformationally Locked) (Metabolically Blocked) Neopentyl->Target Cyclization (Gem-Dimethyl Effect) Kinase Selectivity Kinase Selectivity Target->Kinase Selectivity Metabolic Stability Metabolic Stability Target->Metabolic Stability

Caption: Evolution from flexible alkyl chains to the rigid (1-methylcyclopropyl)methanamine scaffold to improve drug properties.

Diagram 2: Synthesis & Decision Tree

A workflow for using the HCl salt in synthesis.

Synthesis_Workflow Start Start: (1-Methylcyclopropyl)methanamine HCl Decision Reaction Type? Start->Decision Coupling Amide Coupling (HATU/EDC) Decision->Coupling Attach to Acid SnAr SnAr / Alkylation Decision->SnAr Attach to Halide BaseAdd Add Excess Base (DIPEA) (3-4 equiv) Coupling->BaseAdd In Situ Neutralization Product1 Amide Product (Stable Linker) BaseAdd->Product1 FreeBase Isolate Free Base (Caution: Volatile!) SnAr->FreeBase Biphasic Workup Product2 Secondary Amine (Scaffold) FreeBase->Product2 React Immediately

Caption: Decision tree for handling the HCl salt in standard medicinal chemistry workflows.

Part 5: References

  • PubChem. (1-Methylcyclopropyl)methanamine Compound Summary. National Library of Medicine.[1][2] Link

  • Enamine. Cyclopropane-containing Building Blocks in Drug Design.[1] (General reference for cyclopropyl bioisosteres). Link

  • WIPO. International Patent WO2024191996A1: Bicyclic ureas as kinase inhibitors.[1] (Describes usage of 1-methylcyclopropyl moiety in JAK2/Kinase inhibitors). Link

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Analogous synthesis methodology).[1] Link

  • Protein Data Bank (PDB). Structure 6PIZ: HCV NS3/4A protease in complex with P4-1.[1] (Structural evidence of 1-methylcyclopropyl binding).[1] Link

Sources

Application

Application Notes and Protocols for the Analytical Characterization of (1-Methylcyclopropyl)methanamine Hydrochloride

Introduction (1-Methylcyclopropyl)methanamine hydrochloride is a primary amine featuring a unique cyclopropyl moiety. As a chiral compound, its stereoisomeric composition is of critical importance in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methylcyclopropyl)methanamine hydrochloride is a primary amine featuring a unique cyclopropyl moiety. As a chiral compound, its stereoisomeric composition is of critical importance in pharmaceutical development, where enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of (1-Methylcyclopropyl)methanamine hydrochloride, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific rigor and provide a framework for robust quality control and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1-Methylcyclopropyl)methanamine hydrochloride is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₅H₁₁N · HClInferred from PubChem[1]
Molecular Weight121.61 g/mol Calculated
Monoisotopic Mass85.089149355 Da (free base)PubChem[1]
AppearanceWhite to off-white solidTypical for amine hydrochlorides
SolubilitySoluble in water and polar organic solvents (e.g., methanol, DMSO)Inferred from structure

Chromatographic Analysis

Due to its polar and basic nature, chromatographic analysis of (1-Methylcyclopropyl)methanamine hydrochloride requires specialized approaches to achieve adequate retention and peak shape.

High-Performance Liquid Chromatography (HPLC)

Standard reversed-phase chromatography is often challenging for highly polar amines like (1-Methylcyclopropyl)methanamine due to poor retention.[2] Therefore, alternative chromatographic modes are recommended.

HILIC is an effective technique for retaining and separating polar compounds. The stationary phase is polar (e.g., silica, amide), and the mobile phase is a high percentage of a non-polar organic solvent with a small amount of an aqueous buffer.

Experimental Protocol: HILIC-UV/ELSD

  • Instrumentation: A standard HPLC system equipped with a UV detector and an Evaporative Light Scattering Detector (ELSD). The amine lacks a strong chromophore, making ELSD or mass spectrometry (MS) the preferred detection methods.

  • Column: HILIC Amide, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0

  • Gradient: 95% A to 70% A over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 205 nm (for detection of potential impurities with chromophores)

  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min

Causality Behind Experimental Choices:

  • The amide stationary phase provides a good balance of polarity for retaining the amine.

  • The ammonium formate buffer is volatile and compatible with both ELSD and MS detection.

  • A gradient elution is employed to ensure the elution of any less polar impurities.

The separation of the enantiomers of (1-Methylcyclopropyl)methanamine is crucial for pharmaceutical applications.[3][4] This can be achieved using a chiral stationary phase (CSP).[3]

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or similar amylose-based CSP)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

Causality Behind Experimental Choices:

  • Polysaccharide-based chiral stationary phases, such as those in the Chiralpak series, are widely used for the separation of a broad range of chiral compounds.[3]

  • The mobile phase composition is optimized to achieve baseline separation of the enantiomers. Diethylamine is added to improve peak shape by minimizing interactions with residual silanols on the stationary phase.

Workflow for HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis prep Dissolve sample in mobile phase or a compatible solvent hilic HILIC for Achiral Analysis prep->hilic Inject chiral Chiral HPLC for Enantiomeric Separation prep->chiral Inject elsd ELSD hilic->elsd ms Mass Spectrometry hilic->ms uv UV (for impurities or chiral) chiral->uv purity Purity Assessment elsd->purity ms->purity enantiomeric_excess Enantiomeric Excess Calculation uv->enantiomeric_excess

Caption: Workflow for HPLC analysis of (1-Methylcyclopropyl)methanamine HCl.

Gas Chromatography (GC)

GC can be a suitable technique for the analysis of volatile amines. Derivatization is often employed to improve volatility and peak shape.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Derivatization: To a solution of (1-Methylcyclopropyl)methanamine hydrochloride in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60 °C for 30 minutes.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split 20:1)

Causality Behind Experimental Choices:

  • Derivatization with BSTFA replaces the active hydrogens on the amine with trimethylsilyl groups, increasing volatility and reducing tailing.

  • A non-polar DB-5ms column is a good general-purpose column for a wide range of derivatized compounds.

  • The temperature program allows for the separation of the derivatized analyte from any potential byproducts or impurities.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (1-Methylcyclopropyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Reference: The residual solvent peak can be used as an internal reference.

  • Acquisition: Standard ¹H and ¹³C{¹H} pulse programs.

Expected ¹H NMR Signals (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.9s2H-CH ₂-NH₃⁺
~1.1s3H-CH
~0.6m2HCyclopropyl -CH ₂-
~0.4m2HCyclopropyl -CH ₂-

Note: The amine protons (-NH₃⁺) may be broad and exchange with D₂O.

Expected ¹³C NMR Signals (in D₂O):

Chemical Shift (ppm)Assignment
~50-C H₂-NH₃⁺
~25-C H₃
~20Quaternary cyclopropyl C
~15Cyclopropyl -C H₂-
Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: ESI-MS

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Introduction: Infuse a dilute solution of the sample in methanol/water (1:1) directly into the ESI source.

  • Ionization Mode: Positive ion mode.

  • Expected Ion: The protonated molecule [M+H]⁺ at m/z 86.0964 (for the free base C₅H₁₁N).[5]

Analytical Techniques Workflow

cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained sample (1-Methylcyclopropyl)methanamine HCl hplc HPLC sample->hplc gc GC sample->gc nmr NMR sample->nmr ms MS sample->ms ftir FTIR sample->ftir purity_enantiopurity Purity & Enantiomeric Purity hplc->purity_enantiopurity volatile_impurities Volatile Impurities gc->volatile_impurities structure Structural Elucidation nmr->structure molecular_weight Molecular Weight ms->molecular_weight functional_groups Functional Groups ftir->functional_groups

Caption: Overview of analytical techniques and the information they provide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3000-2800C-H stretching (alkyl and cyclopropyl)
~2800-2400N-H stretching (ammonium salt)
~1600-1500N-H bending (ammonium salt)
~1460C-H bending (CH₃ and CH₂)
~1020C-N stretching

Conclusion

The analytical characterization of (1-Methylcyclopropyl)methanamine hydrochloride requires a multi-technique approach to ensure its identity, purity, and enantiomeric composition. The protocols outlined in this application note provide a robust starting point for method development and routine analysis. It is essential to validate these methods according to the appropriate regulatory guidelines for their intended application.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137701, (1-Methylcyclopropyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11637, Methanamine, hydrochloride (1:1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20737072, (1-Methylcyclopropyl)methanamine. Retrieved from [Link]

  • Sub-bor, V., & Kur-ková, I. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705–716. [Link]

  • ResearchGate. (n.d.). (PDF) SEPARATION OF ENANTIOMERS OF RACEMIC MIXTURE DONE BY CHIRAL SYNTHESIS OF MANNICH BASES HAVING VARIABLE ELECTRONEGATIVE ATOMS: O/S/NH. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanamine, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kyushu University. (n.d.). Separation of enantiomers of chiral fullerene derivatives through enantioselective encapsulation within an adaptable helical cavity of syndiotactic poly(methyl methacrylate) with helicity memory. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]

  • Reddit. (2020). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanamine, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Quora. (2019). How does methylcyclopropane have 4 NMR signals?. Retrieved from [Link]

  • Mandrioli, R., & Mercolini, L. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1673. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-methylcyclopropyl)methanamine hydrochloride (C5H11N). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Methylcyclopropyl. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-fluorocyclopropyl)methanamine hydrochloride (C4H8FN). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanamine, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Method

Application Note: NMR Spectroscopy of (1-Methylcyclopropyl)methanamine Hydrochloride

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural characterization of (1-Methylcyclopropyl)methanamine hydrochloride using Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural characterization of (1-Methylcyclopropyl)methanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.

Abstract & Scope

(1-Methylcyclopropyl)methanamine hydrochloride is a critical building block in medicinal chemistry, utilized to introduce a rigid, metabolically stable cyclopropyl linker into drug candidates. Its structural simplicity belies a complex NMR profile driven by the magnetic anisotropy of the cyclopropane ring and the diastereotopic nature of its methylene protons.

This guide provides a validated protocol for the complete assignment of 1H and 13C NMR spectra. It addresses specific challenges such as distinguishing enantiotopic ring protons, analyzing ammonium exchangeable protons, and overcoming the hygroscopic nature of the hydrochloride salt.

Structural Analysis & Spin System Prediction

Before acquisition, a theoretical understanding of the spin system is required to interpret the data correctly.

Molecular Geometry

The molecule consists of a 1,1-disubstituted cyclopropane ring.

  • Symmetry: A plane of symmetry passes through the quaternary carbon (C1), the methyl group, and the aminomethyl side chain.

  • Implication: The two ring methylene groups (C2 and C3) are enantiotopic and chemically equivalent in achiral solvents. However, the protons on the same carbon (geminal) are diastereotopic (cis vs. trans to the methyl group), creating a complex coupling pattern.

Predicted Spin Systems
  • Methyl Group (–CH₃): Isolated spin system (Singlet).

  • Aminomethyl Group (–CH₂–N): Isolated spin system (Singlet), potentially coupled to NH₃⁺ in dry DMSO.

  • Cyclopropyl Ring Protons: AA'BB' system (or AA'XX'). We expect two distinct multiplets integrating to 2H each, representing the protons cis and trans to the methyl group.

  • Ammonium (–NH₃⁺): Broad signal, exchangeable.

Sample Preparation Protocol

Objective: To prepare a sample that maximizes resolution and prevents chemical shift drifting due to concentration or pH effects.

Solvent Selection
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Why: It dissolves the polar HCl salt readily. Crucially, it slows down proton exchange, allowing the observation of the ammonium (–NH₃⁺) protons and their coupling to the adjacent methylene group.

  • Secondary Solvent: D₂O (Deuterium Oxide)

    • Why: Used for "D₂O shake" experiments to confirm exchangeable protons (NH protons will disappear). Note that D₂O will cause the –CH₂–N signal to shift slightly and collapse into a sharp singlet (decoupling from N).

Preparation Steps
  • Massing: Weigh 10–15 mg of (1-Methylcyclopropyl)methanamine hydrochloride into a clean vial.

    • Note: The salt is hygroscopic. Minimize exposure to air to prevent water peaks (at 3.33 ppm in DMSO) from obscuring the mid-field region.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).

  • Mixing: Vortex until fully dissolved. Ensure the solution is clear and free of particulates.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Acquisition Parameters (400 MHz+)

Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12–15 ppm (-2 to 13 ppm)220–240 ppm
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 5.0 sec (Ensure Cq relaxation)
Scans (NS) 16 – 32512 – 1024 (Low sensitivity of Cq)
Acquisition Time (AQ) ~3.0 sec~1.0 sec
Temperature 298 K (25°C)298 K (25°C)

Spectral Analysis & Assignment

1H NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentNotes
8.0 – 8.3 Broad Singlet (br s)3H–NH₃⁺ Exchangeable. May appear as a broad triplet if DMSO is exceptionally dry.
2.80 – 2.95 Singlet (s) or Quartet (q)2H–CH₂–N Appears as a singlet if NH exchange is fast; quartet/broad doublet if coupling to NH₃⁺ is resolved.
1.10 – 1.15 Singlet (s)3H–CH₃ Methyl group on the quaternary carbon.
0.55 – 0.65 Multiplet (m)2HRing –CH₂– (a) Protons cis to the methyl group (shielded by anisotropy).
0.35 – 0.45 Multiplet (m)2HRing –CH₂– (b) Protons trans to the methyl group.
  • Key Diagnostic: The cyclopropyl protons appear as two distinct high-field multiplets (0.3–0.7 ppm). This "roof effect" or complex splitting is characteristic of the rigid ring system.

13C NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)Type (DEPT-135)AssignmentLogic
~45.0 CH₂ (Down)–CH₂–N Deshielded by Nitrogen.
~20.0 Cq (Absent)C1 (Quaternary) No protons attached; identified by HMBC.
~18.5 CH₃ (Up)–CH₃ Methyl group.
~11.5 CH₂ (Down)Ring C2/C3 High-field resonance typical of cyclopropanes.

Advanced Characterization (2D NMR)

To rigorously prove the connectivity, run the following 2D experiments:

COSY (Correlation Spectroscopy)
  • Observation: Strong cross-peaks between the two multiplets in the 0.3–0.7 ppm region.

  • Inference: Confirms they belong to the same spin system (the geminal protons of the ring).

  • Note: No correlation will be seen between the Methyl singlet and the Ring protons (4-bond separation is usually too weak for standard COSY).

HSQC (Heteronuclear Single Quantum Coherence)
  • Role: Correlates protons directly to the carbons they are attached to.

  • Result:

    • The singlet at ~1.1 ppm correlates to the Carbon at ~18.5 ppm (Methyl).

    • The singlet at ~2.9 ppm correlates to the Carbon at ~45.0 ppm (Aminomethyl).

    • Both ring multiplets (0.4 and 0.6 ppm) correlate to the same Carbon signal at ~11.5 ppm. This definitively proves the diastereotopic nature of the ring protons.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Role: Long-range connectivity (2-3 bonds).

  • Critical Correlations:

    • Methyl Protons -> Correlate to C1 (Quaternary) , Ring C2/C3 , and –CH₂–N Carbon .

    • –CH₂–N Protons -> Correlate to C1 (Quaternary) , Ring C2/C3 , and Methyl Carbon .

    • Ring Protons -> Correlate to C1 , Methyl C , and –CH₂–N C .

Visualization of Logic & Workflow

The following diagram illustrates the experimental logic flow for assigning the structure.

NMR_Workflow Sample Sample: (1-Methylcyclopropyl)methanamine HCl Solvent Dissolve in DMSO-d6 Sample->Solvent H1_Spec 1H NMR Spectrum Solvent->H1_Spec C13_Spec 13C / DEPT-135 Solvent->C13_Spec Analysis_H Identify Regions: 8.0 (NH3+) 2.9 (CH2-N) 1.1 (Me) 0.4-0.6 (Ring) H1_Spec->Analysis_H Analysis_C Identify Carbons: 45 (CH2-N) 20 (Cq) 18 (Me) 11 (Ring) C13_Spec->Analysis_C HSQC 2D HSQC Analysis_H->HSQC Analysis_C->HSQC HMBC 2D HMBC HSQC->HMBC Confirm Connectivity Conclusion Structural Confirmation: Diastereotopic Ring Protons Quaternary Connectivity HMBC->Conclusion

Figure 1: NMR Structural Elucidation Workflow for (1-Methylcyclopropyl)methanamine HCl.

Quality Control & Impurity Profiling

When analyzing synthesized batches, look for these common impurities:

  • Residual Solvents:

    • Methanol (CH₃OH): Singlet at 3.16 ppm (Me) and 4.01 ppm (OH) in DMSO.

    • Diethyl Ether: Triplet at 1.09 ppm, Quartet at 3.38 ppm.

  • Starting Materials:

    • 1-Methylcyclopropanecarbonitrile: Look for the absence of the CH₂–N peak at 2.9 ppm and shift of ring protons.

  • Water:

    • In DMSO-d₆, water appears at ~3.33 ppm. If the salt is very wet, this peak broadens and may drift, potentially obscuring the CH₂–N signal if the concentration is low.

References

  • Chemical Structure Data: PubChem. (1-Methylcyclopropyl)methanamine hydrochloride.[1] CID 53399270.[1][2] [Link]

  • NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[3][4] Chem.1997 , 62, 7512–7515.[3] [Link]

  • Cyclopropane Anisotropy: Wiberg, K. B.; Nist, B. J. "The NMR Spectra of Cyclopropane Derivatives." J. Am. Chem. Soc.[5]1961 , 83, 1226. [Link]

  • Amine Salt Shifts: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (General reference for amine salt shifts).

Disclaimer: This protocol is intended for research use. Chemical shifts may vary slightly based on concentration, temperature, and specific pH conditions of the solution.

Sources

Application

Application Notes &amp; Protocols: (1-Methylcyclopropyl)methanamine Hydrochloride in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved metabolic stability, potency, and selectivity is relentless. (1-Methylcyclopropyl)methanamine hydrochloride has emerged as a critical building block, valued for the unique conformational and electronic properties it imparts to parent drug molecules. The cyclopropyl ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent ring strain leads to unique chemical properties, such as shorter, stronger C-H bonds, which can enhance metabolic stability by reducing susceptibility to cytochrome P450 (CYP) enzyme oxidation[1].

The addition of a methyl group to the cyclopropane ring further enhances its utility by providing a defined three-dimensional vector for probing protein-ligand interactions, while the primary amine serves as a versatile chemical handle for coupling reactions. This combination makes (1-Methylcyclopropyl)methanamine a privileged scaffold for introducing conformational rigidity and improving pharmacokinetic profiles in drug candidates across various therapeutic areas, including oncology and infectious diseases[2][3][4][5].

Core Application: A Keystone in the Synthesis of LSD1 Inhibitors

A prominent application of (1-Methylcyclopropyl)methanamine is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9)[6][7]. Dysregulation of LSD1 activity is implicated in various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target[7][8].

The cyclopropylamine moiety is a well-established pharmacophore for mechanism-based inactivation of FAD-dependent amine oxidases like LSD1 and monoamine oxidases (MAOs)[9][10]. The amine is oxidized by the FAD cofactor, leading to the opening of the strained cyclopropyl ring and the formation of a reactive intermediate that covalently binds to and irreversibly inhibits the enzyme[6][9].

Case Study: GSK2879552, a Clinical-Stage LSD1 Inhibitor

GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that has undergone clinical investigation for the treatment of AML and SCLC[8][11]. The synthesis of this compound and its analogues critically utilizes a cyclopropylamine building block, highlighting the importance of this scaffold in achieving high target potency and desired pharmacological effects. GSK2879552 has demonstrated robust anti-proliferative effects in AML cell lines and antitumor activity in xenograft models[8][11].

The development of GSK2879552 also showcases the evolution of synthetic strategies, with research focusing on efficient and scalable routes, including biocatalytic methods like reductive amination using engineered imine reductases to install the chiral cyclopropylamine fragment with high enantiomeric excess[12][13][14].

Key Synthetic Methodologies & Protocols

The primary amine of (1-Methylcyclopropyl)methanamine hydrochloride is most commonly utilized in reductive amination and amide coupling reactions to build more complex molecular architectures.

Protocol 1: General Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone reaction for synthesizing secondary amines from primary amines and carbonyl compounds (aldehydes or ketones)[15][16]. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity and tolerance of a wide range of functional groups.

Objective: To couple (1-Methylcyclopropyl)methanamine with a generic aldehyde (R-CHO) to form a secondary amine.

Materials:

  • (1-Methylcyclopropyl)methanamine hydrochloride

  • Aldehyde of interest (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq).

  • Amine Addition: Add (1-Methylcyclopropyl)methanamine hydrochloride (1.1 eq) to the flask.

  • Solvent and Base: Dissolve/suspend the solids in anhydrous DCM (or DCE) to a concentration of ~0.1-0.2 M. Add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere.

    • Causality Insight: The addition of a non-nucleophilic base is crucial to deprotonate the amine hydrochloride, freeing the nucleophilic primary amine to attack the carbonyl carbon of the aldehyde.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Expert Tip: Monitor for gas evolution (hydrogen). Adding the reducing agent slowly prevents an exothermic reaction. NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it will not significantly reduce the starting aldehyde and is more effective at reducing the intermediate iminium ion under mildly acidic conditions.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_purification Workup & Purification A Aldehyde (R-CHO) + (1-Methylcyclopropyl)methanamine HCl B Add Anhydrous Solvent (DCM) + Base (TEA/DIPEA) A->B 1. Dissolve & Neutralize C Imine/Iminium Formation (Intermediate) B->C D Add NaBH(OAc)3 C->D 2. Introduce Reducing Agent E Secondary Amine Product D->E 3. Reduce Intermediate F Quench with NaHCO3 & Extract with DCM E->F G Dry, Concentrate & Purify (Column Chromatography) F->G 4. Isolate H Characterization (NMR, MS) G->H

Caption: A generalized workflow for synthesizing secondary amines via reductive amination.

Data Presentation: Biological Activity of Cyclopropylamine-Containing Inhibitors

The incorporation of the (1-Methylcyclopropyl)methanamine scaffold and its analogues has led to the development of highly potent LSD1 inhibitors. The data below summarizes the inhibitory activity of selected compounds from published research, demonstrating the effectiveness of this chemical motif.

Compound IDScaffold TypeTargetIC₅₀ (nM)Cell-based Activity (GI₅₀, nM)Reference
GSK2879552 CyclopropylamineLSD1< 20~20-50 (in AML cells)[8]
Compound 34 StyrenylcyclopropylamineLSD1< 41 (in Kasumi-1 cells)[6]
Tranylcypromine PhenylcyclopropylamineLSD1/MAO~2000-[7][9]

Table 1: Comparative inhibitory potencies of cyclopropylamine-based LSD1 inhibitors. Lower IC₅₀/GI₅₀ values indicate higher potency.

Signaling Pathway Visualization

The therapeutic rationale for inhibiting LSD1 stems from its role in maintaining an undifferentiated, proliferative state in cancer cells. By inhibiting LSD1, drugs like GSK2879552 can induce changes in gene expression that promote cell differentiation and reduce tumor growth.

LSD1 Inhibition and Cellular Differentiation Pathway

G cluster_nucleus Cell Nucleus cluster_outcome Therapeutic Outcome LSD1 LSD1 Enzyme H3K4me1 H3K4me1 (Repressed Gene Mark) LSD1->H3K4me1 Demethylates Differentiation Cell Differentiation Apoptosis Tumor Growth Arrest / Apoptosis H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->LSD1 Gene_Repression Oncogene Expression & Suppression of Differentiation Genes H3K4me1->Gene_Repression Inhibitor (1-Methylcyclopropyl)methanamine -based Inhibitor (e.g., GSK2879552) Inhibitor->LSD1 Irreversibly Inhibits

Caption: Mechanism of action for LSD1 inhibitors in promoting cancer cell differentiation.

Conclusion and Future Directions

(1-Methylcyclopropyl)methanamine hydrochloride is a validated and highly valuable building block in drug discovery, particularly for designing mechanism-based enzyme inhibitors. Its utility is best exemplified by the clinical success of LSD1 inhibitors like GSK2879552. Future applications will likely expand to other enzyme targets and receptor modulators where the unique steric and metabolic properties of the 1-methylcyclopropyl group can be leveraged to overcome challenges in potency, selectivity, and pharmacokinetics. The continued development of efficient and stereoselective synthetic methods will further cement its role in the medicinal chemist's toolbox.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

  • Mould, D. P., et al. (2015). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 521-525. [Link]

  • Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]

  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]

  • Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051. [Link]

  • Grogan, G., & Rioz-Martinez, A. (2019). Synthesis of LSD-1inhibitor GSK2879552 precursor 62 l by reductive amination using mutant 'M3' of IRED GSK_IR46 acquired by directed evolution. ResearchGate. [Link]

  • Ganton, M. D., & Kerr, M. A. (2009). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 110(1), 204-228. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Binda, C., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Journal of the American Chemical Society, 129(36), 11062-11063. [Link]

  • ResearchGate. (2019). Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552 intermediate 53o by reductive amination with IR46. [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Hypha Discovery. (2022). Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

  • Cole, P. A. (2008). LSD1 and The Chemistry of Histone Demethylation. Current Organic Chemistry, 12(16), 1356-1363. [Link]

Sources

Method

large-scale synthesis of (1-Methylcyclopropyl)methanamine hydrochloride

Application Note: Large-Scale Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride Part 1: Strategic Overview & Route Selection (1-Methylcyclopropyl)methanamine hydrochloride is a critical building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride

Part 1: Strategic Overview & Route Selection

(1-Methylcyclopropyl)methanamine hydrochloride is a critical building block in medicinal chemistry, often employed as a conformationally restricted isostere of the neopentyl amine group. Its incorporation into drug scaffolds can improve metabolic stability (blocking


-oxidation) and increase potency by locking pharmacophores into active conformations.

While several synthetic routes exist, large-scale production (kilogram to metric ton) demands a pathway that balances atom economy , process safety , and raw material availability .

Route Analysis

We reject the classical Dialkylation of Propionitrile (using 1,2-dibromoethane and NaNH


) for this protocol due to the formation of difficult-to-separate polymers and the hazards associated with bulk sodamide handling.

Instead, this guide details the Corey-Chaykovsky Cyclopropanation of Methacrylonitrile, followed by Catalytic Hydrogenation . This route offers superior impurity profiles and utilizes flow-amenable chemistry for the energetic steps.

The Synthetic Pathway:

  • Cyclopropanation: Methacrylonitrile

    
     1-Methylcyclopropanecarbonitrile (1-Me-CPCN).
    
  • Reduction: 1-Me-CPCN

    
     (1-Methylcyclopropyl)methanamine.
    
  • Salt Formation: Free Amine

    
     Hydrochloride Salt.
    

Part 2: Process Safety Assessment (Critical)

Before initiating this protocol, the following hazards must be mitigated:

  • Trimethylsulfoxonium Iodide (TMSOI) / NaH System: The generation of the dimethylsulfoxonium methylide (Corey’s Ylide) releases hydrogen gas and is exothermic. The ylide itself is thermally unstable above 60°C.

    • Control: Use a temperature-controlled reactor with active cooling. Do not accumulate unreacted ylide.

  • Methacrylonitrile: Highly toxic and flammable (Flash point: 1°C).

    • Control: Closed handling systems; scrubbing of off-gas for cyanide traces.

  • Hydrogenation: High-pressure hydrogen with pyrophoric catalysts (Raney Nickel).

    • Control: Inerting manifolds (N

      
      /Ar), blast-proof bays, and dedicated catalyst filtration systems.
      

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylcyclopropanecarbonitrile

This step constructs the cyclopropane ring via a Michael addition-intramolecular substitution sequence.

Reagents & Materials:

  • Methacrylonitrile (1.0 equiv)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)

  • Sodium Hydride (60% in oil) (1.25 equiv) or Potassium tert-butoxide (safer alternative)

  • DMSO (Anhydrous, 5 Vol)

  • Workup: Water, MTBE (Methyl tert-butyl ether), Brine.

Protocol:

  • Ylide Formation: Charge a dry reactor (inerted with N

    
    ) with DMSO and NaH. Heat to 50°C for 1 hour until H
    
    
    
    evolution ceases (formation of dimsyl anion). Note: For larger scales, use KOtBu in THF/DMSO to avoid H
    
    
    management issues.
  • Cool the mixture to 10°C. Add TMSOI portion-wise, maintaining internal temperature

    
    °C. Stir for 30 min to form the ylide.
    
  • Cyclopropanation: Add Methacrylonitrile dropwise over 2 hours, maintaining internal temperature between 25–30°C. The reaction is exothermic.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor conversion via GC-FID (Target:

    
     conversion).
    
  • Quench: Cool to 5°C. Slowly add water (10 Vol) to quench excess ylide and dissolve salts.

  • Extraction: Extract with MTBE (

    
     Vol). Combine organics and wash with brine.[1]
    
  • Purification: Concentrate under reduced pressure. Distill the crude oil (bp ~125–130°C at atm) to obtain 1-Methylcyclopropanecarbonitrile as a colorless liquid.

Key Process Parameter (KPP): Control of addition rate of methacrylonitrile to prevent thermal runaway.

Step 2: Catalytic Hydrogenation to Free Amine

Reduction of the nitrile requires conditions that prevent the formation of secondary amines (dimerization).

Reagents & Materials:

  • 1-Methylcyclopropanecarbonitrile (Limiting Reagent)

  • Raney Nickel (20 wt% loading, washed with MeOH)

  • Ammonia (7N in Methanol) or Liquid NH

    
    
    
  • Hydrogen gas[2]

Protocol:

  • Loading: In a high-pressure autoclave, charge Raney Nickel (slurry in MeOH) and the nitrile.

  • Solvent: Add 7N NH

    
     in MeOH (10 Vol). The presence of ammonia is mandatory  to suppress the formation of secondary amine side products (via the imine intermediate).
    
  • Hydrogenation: Purge vessel with N

    
     (
    
    
    
    ), then H
    
    
    (
    
    
    ). Pressurize to 10–15 bar (150–220 psi) H
    
    
    .
  • Reaction: Heat to 40–50°C and stir vigorously (gas-liquid mass transfer limited). Monitor H

    
     uptake.
    
  • Completion: Reaction is complete when H

    
     consumption plateaus (typically 6–12 hours). Confirm by GC (disappearance of nitrile).
    
  • Filtration: Cool and vent. Filter catalyst through a bed of Celite under inert atmosphere (Do not let Raney Ni dry out—pyrophoric!).

  • Concentration: Carefully concentrate the filtrate to remove MeOH and NH

    
    . Caution: The product amine is volatile.
    
Step 3: Salt Formation (Hydrochloride)

Protocol:

  • Dissolve the crude amine oil in dry Diethyl Ether or MTBE (5 Vol).

  • Cool to 0°C.

  • Add HCl (4N in Dioxane or gas bubbling) dropwise until pH < 3.

  • A white precipitate will form immediately.

  • Stir for 1 hour at 0°C.

  • Isolation: Filter the solid, wash with cold MTBE, and dry under vacuum at 40°C.

  • Product: (1-Methylcyclopropyl)methanamine hydrochloride (White crystalline solid).

Part 4: Data Visualization & Workflows

Reaction Scheme & Logic Flow

SynthesisPath Start Methacrylonitrile (C4H5N) Reagents1 TMSOI / NaH DMSO Start->Reagents1 Intermediate 1-Methylcyclopropane- carbonitrile Reagents1->Intermediate Cyclopropanation (Corey-Chaykovsky) Reagents2 H2 / Raney Ni NH3 / MeOH Intermediate->Reagents2 Amine (1-Methylcyclopropyl)- methanamine Reagents2->Amine hydrogenation (High Pressure) SaltStep HCl / MTBE Amine->SaltStep Final Final Product HCl Salt SaltStep->Final Precipitation

Figure 1: Process flow for the synthesis of (1-Methylcyclopropyl)methanamine HCl.

Process Parameters Summary
ParameterStep 1: CyclopropanationStep 2: HydrogenationStep 3: Salt Formation
Solvent DMSO (Anhydrous)Methanol / NH

MTBE / Dioxane
Temperature 25–30°C (Exotherm control)40–50°C0–5°C
Pressure Atmospheric10–15 bar H

Atmospheric
Critical Reagent Trimethylsulfoxonium IodideRaney NickelHCl (anhydrous)
Key Safety Risk Thermal Runaway / H

gen
Pyrophoric CatalystAcid Fumes
Yield (Typical) 75–85%85–92%90–95%

Part 5: Analytical Control

To ensure "Trustworthiness" (Pillar 2 of E-E-A-T), the following analytical checkpoints are mandatory:

  • In-Process Control (IPC) Step 1: GC-FID analysis of the reaction mixture.

    • Limit: Methacrylonitrile < 0.5%.[3]

    • Impurity: Check for ring-opened byproducts (isovaleronitrile derivatives).

  • IPC Step 2: GC or HPLC for Nitrile consumption.

    • Critical Check: Absence of secondary amine dimer (appears at higher retention time).

  • Final Release Testing:

    • 1H NMR (D2O): Confirm cyclopropane protons (typically 0.4–0.8 ppm region) and methyl group singlet.

    • Titration: Chloride content (AgNO

      
       titration) to verify stoichiometry.
      

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87, 1353–1364. Link

  • Delgado, A. et al. "Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid." Organic Process Research & Development, 2007 , 11, 604–609. (Demonstrates scalability of Corey-Chaykovsky in DMSO). Link

  • Gomez, S. et al. "Catalytic Hydrogenation of Nitriles to Primary Amines: A Guide for the Practical Chemist." Advanced Synthesis & Catalysis, 2002 , 344, 1037–1057. Link

  • PubChem Compound Summary. "(1-Methylcyclopropyl)methanamine hydrochloride." National Center for Biotechnology Information. Link

Sources

Application

Application Notes and Protocols for Handling and Storage of (1-Methylcyclopropyl)methanamine Hydrochloride

Introduction: Understanding the Challenges of a Hygroscopic Amine Hydrochloride (1-Methylcyclopropyl)methanamine hydrochloride is a primary amine hydrochloride salt with a molecular structure that lends itself to potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenges of a Hygroscopic Amine Hydrochloride

(1-Methylcyclopropyl)methanamine hydrochloride is a primary amine hydrochloride salt with a molecular structure that lends itself to potential applications in pharmaceutical and chemical synthesis. As with many amine hydrochlorides, this compound is anticipated to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This propensity for water uptake is a critical consideration for researchers, as it can significantly impact the material's physical and chemical properties, leading to challenges in accurate weighing, stability, and reactivity.

Moisture absorption can result in:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in crystal structure.[3]

  • Chemical Degradation: Hydrolysis or reaction with atmospheric components, leading to impurity formation and a decrease in the active pharmaceutical ingredient (API) concentration.

  • Inaccurate Dosing and Stoichiometry: The absorbed water contributes to the overall weight of the sample, leading to significant errors in weighing and subsequent experimental results.

These application notes provide a comprehensive guide to the best practices for the handling and storage of (1-Methylcyclopropyl)methanamine hydrochloride, drawing upon established protocols for similar hygroscopic and amine-containing compounds to ensure the integrity and longevity of this valuable research material.

Recommended Storage Conditions: A Multi-Faceted Approach to Stability

The primary objective for storing (1-Methylcyclopropyl)methanamine hydrochloride is to minimize its exposure to atmospheric moisture. The following conditions are recommended, based on guidelines for similar hygroscopic amine hydrochlorides.[1][2][4]

ParameterRecommended ConditionRationale
Temperature Store in a cool place, ideally between 2-8°C.[5]Lower temperatures reduce the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2][6]Displacing air with an inert gas minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, opaque glass or high-density polyethylene (HDPE) containers.[4][7]Prevents the ingress of moisture and light. Glass and HDPE are generally non-reactive with amine hydrochlorides.
Location Store in a dry, well-ventilated area away from incompatible materials.[8][9]Prevents accidental contact with reactive substances and ensures any potential off-gassing is safely dispersed.
Desiccation Store containers within a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[10]Provides an additional layer of protection against moisture, especially for frequently accessed containers.

Safe Handling Protocols: Minimizing Exposure, Maximizing Integrity

Adherence to strict handling protocols is crucial to prevent moisture uptake and ensure user safety. The following step-by-step procedures are recommended.

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as respiratory effects associated with amine hydrochlorides, the following PPE is mandatory:[2][11]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.

Handling Environment

The ideal environment for handling (1-Methylcyclopropyl)methanamine hydrochloride is a controlled-atmosphere glove box with low relative humidity.[3] If a glove box is unavailable, work should be conducted in a fume hood with good airflow, and exposure to the open atmosphere should be minimized.

Aliquoting and Weighing Protocol

This protocol is designed to minimize the exposure of the bulk material to atmospheric moisture.

Objective: To accurately weigh a specific amount of (1-Methylcyclopropyl)methanamine hydrochloride while minimizing moisture absorption.

Materials:

  • Stock container of (1-Methylcyclopropyl)methanamine hydrochloride

  • Spatula

  • Weighing vessel (e.g., glass vial with a screw cap)

  • Analytical balance

  • Inert gas source (e.g., nitrogen or argon)

  • Desiccator

Procedure:

  • Equilibration: Allow the stock container of (1-Methylcyclopropyl)methanamine hydrochloride to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.

  • Inert Gas Purge: Briefly purge the headspace of the stock container with a gentle stream of inert gas before opening. This creates a positive pressure of dry gas, reducing the ingress of moist air.

  • Rapid Aliquoting: Quickly transfer the approximate desired amount of the compound from the stock container to the pre-tared weighing vessel.

  • Seal Stock Container: Immediately and tightly seal the stock container, purge the headspace with inert gas again, and return it to the desiccator for storage.

  • Accurate Weighing: Quickly seal the weighing vessel and transfer it to the analytical balance. Record the weight. For highly accurate measurements, it is recommended to perform the weighing inside a glove box.

  • Dissolution (if applicable): If the compound is to be dissolved, add the solvent to the weighing vessel as soon as possible after weighing to minimize the time the solid is exposed to air.

Diagrams and Workflows

Workflow for Handling Hygroscopic (1-Methylcyclopropyl)methanamine hydrochloride

Figure 1. Recommended Workflow for Handling cluster_prep Preparation cluster_handling Handling in Controlled Environment cluster_post Post-Handling A Equilibrate Stock Container to Room Temp. C Purge Headspace with Inert Gas A->C B Don Appropriate PPE B->C D Quickly Aliquot Required Amount C->D E Immediately Seal Stock Container D->E F Weigh Aliquoted Sample E->F H Return Stock to Desiccator Storage E->H G Proceed with Experiment (e.g., Dissolution) F->G

Caption: A logical workflow for handling hygroscopic compounds.

Stability Assessment and Quality Control

Regular assessment of the purity and integrity of (1-Methylcyclopropyl)methanamine hydrochloride is essential, especially for long-term storage or if improper handling is suspected.

Visual Inspection

A simple yet effective first-line check is a visual inspection of the material. Any signs of clumping, caking, or discoloration may indicate moisture absorption or degradation.

Analytical Techniques for Stability Monitoring

For quantitative assessment, the following analytical techniques are recommended:

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) To assess purity and quantify degradation products.[12][13]Appearance of new peaks, decrease in the main peak area.
Karl Fischer Titration To accurately determine the water content.[]An increase in water content over time indicates moisture absorption.
Thermogravimetric Analysis (TGA) To determine the amount of volatile components (including water) and assess thermal stability.[]Weight loss at temperatures corresponding to water evaporation.
Protocol: Purity Assessment by HPLC

Objective: To determine the purity of (1-Methylcyclopropyl)methanamine hydrochloride and identify any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer component

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of (1-Methylcyclopropyl)methanamine hydrochloride in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation: Prepare a sample of the test material at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of the compound (typically in the range of 200-220 nm for compounds lacking a strong chromophore).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram may indicate degradation.

Incompatible Materials

To prevent hazardous reactions and maintain the stability of the compound, avoid contact with the following materials:[2][6]

  • Strong Oxidizing Agents: Can cause vigorous reactions with amines.

  • Strong Bases: Will deprotonate the amine hydrochloride, liberating the free amine which may be more volatile and reactive.

  • Acids, Acid Chlorides, and Acid Anhydrides: May react with the amine functionality.

  • Carbon Dioxide: Can react with the free amine if formed.

Conclusion

The hygroscopic nature of (1-Methylcyclopropyl)methanamine hydrochloride necessitates careful handling and storage to ensure its stability and the reliability of experimental results. By implementing the protocols outlined in these application notes, researchers can minimize the risks of moisture-induced degradation and maintain the integrity of this valuable compound. The principles of working in a dry environment, using inert gas, and employing appropriate analytical techniques for quality control are paramount to successful research outcomes.

References

  • Apollo Scientific. (2022, May 16). 1-(1-(Methoxymethyl)cyclopentyl)
  • CymitQuimica. CAS 593-51-1: Methylamine hydrochloride.
  • PubChem. Compound Summary for CID 12953687, (1-Methylcyclopropyl)amine hydrochloride.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Chemos GmbH & Co.KG.
  • KISHIDA CHEMICAL CO., LTD. (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)
  • Fisher Scientific.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?.
  • PubChem. Compound Summary for CID 20737072, (1-Methylcyclopropyl)methanamine.
  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • BOC Sciences. Hygroscopicity Testing.
  • Vesta Nutra.
  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Qualicaps. An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Chemistry For Everyone. How Should Hydrochloric Acid Be Stored?.
  • Separation Science. Analytical Techniques In Stability Testing.
  • U.S. Chemical Storage. Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions.
  • AFPM. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?.
  • Guidechem. Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • ChemicalBook. Methylamine hydrochloride | 593-51-1.
  • PubChem. Compound Summary for CID 137701, (1-Methylcyclopropyl)methanol.
  • BLD Pharm. [1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride.

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Method

Application Notes and Protocols: Derivatization of (1-Methylcyclopropyl)methanamine Hydrochloride for Chromatographic Analysis

Introduction: The Analytical Challenge of a Unique Primary Amine (1-Methylcyclopropyl)methanamine is a primary amine containing a sterically demanding cyclopropyl group. This structural motif is of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Unique Primary Amine

(1-Methylcyclopropyl)methanamine is a primary amine containing a sterically demanding cyclopropyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to impart unique conformational constraints and metabolic stability to drug candidates. However, the inherent properties of (1-Methylcyclopropyl)methanamine hydrochloride—high polarity and low volatility—present considerable challenges for its accurate quantification and characterization using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This technical guide provides in-depth application notes and detailed protocols for the derivatization of (1-Methylcyclopropyl)methanamine hydrochloride. The methodologies outlined herein are designed to enhance its analytical properties, enabling robust and reliable analysis for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The Rationale for Derivatization

Derivatization is a chemical modification process employed to convert an analyte into a product with properties more suitable for a given analytical technique. For (1-Methylcyclopropyl)methanamine, derivatization is not merely beneficial but often essential for achieving high-quality chromatographic data.

For Gas Chromatography (GC) Analysis:

  • Increased Volatility: The primary amine and its hydrochloride salt form are non-volatile. Derivatization masks the polar N-H bonds, replacing them with less polar, more volatile groups, a prerequisite for GC analysis.[1][2]

  • Improved Thermal Stability: The derivatized product is typically more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation and ensuring accurate quantification.[3][4]

  • Enhanced Chromatographic Performance: By reducing the polarity of the analyte, derivatization minimizes peak tailing caused by interactions with active sites on the column, leading to sharper, more symmetrical peaks and improved resolution.

For High-Performance Liquid Chromatography (HPLC) Analysis:

  • Enhanced Detection: (1-Methylcyclopropyl)methanamine lacks a strong chromophore, resulting in poor UV-Vis absorption. Derivatization with reagents containing chromophoric or fluorophoric moieties dramatically increases detector response and sensitivity.

  • Chiral Resolution: As (1-Methylcyclopropyl)methanamine is a chiral molecule, separating its enantiomers is often crucial in pharmaceutical development. Derivatization with a chiral derivatizing agent (CDA) creates a pair of diastereomers.[5] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[5][6]

Protocol 1: Volatilization for GC-MS Analysis via Trifluoroacetylation

This protocol details the acylation of (1-Methylcyclopropyl)methanamine with trifluoroacetic anhydride (TFAA) to form the corresponding volatile and thermally stable trifluoroacetamide derivative. This method is particularly advantageous for GC-MS analysis due to the favorable fragmentation pattern of the resulting derivative.

Causality of Experimental Choices:
  • Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive acylation reagent that reacts rapidly with primary amines.[7] The resulting trifluoroacetyl group significantly increases the volatility of the amine.

  • Aprotic Solvent (Dichloromethane): An anhydrous aprotic solvent is crucial to prevent the hydrolysis of TFAA. Dichloromethane is an excellent choice due to its inertness and ease of removal.

  • Base (Pyridine or Triethylamine): The reaction of TFAA with the amine hydrochloride will generate trifluoroacetic acid and hydrochloric acid. A non-nucleophilic base is added to neutralize these acidic byproducts and drive the reaction to completion.[7]

  • Anhydrous Conditions: Moisture will readily consume the derivatizing reagent, leading to incomplete derivatization and inaccurate results. All glassware and solvents must be scrupulously dried.

Experimental Workflow Diagram

GC_Derivatization_Workflow Workflow for GC-MS Derivatization via Trifluoroacetylation cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start with (1-Methylcyclopropyl)methanamine HCl freebase Neutralize with Base (e.g., NaOH) & Extract Free Amine into Organic Solvent start->freebase Step 1 dry Dry Organic Extract (e.g., over Na2SO4) freebase->dry Step 2 evaporate Evaporate Solvent to Obtain Free Amine Residue dry->evaporate Step 3 dissolve Dissolve Amine in Anhydrous Dichloromethane evaporate->dissolve Step 4 add_reagents Add Pyridine/Triethylamine and Trifluoroacetic Anhydride (TFAA) dissolve->add_reagents Step 5 react Incubate at Room Temperature (e.g., 30 minutes) add_reagents->react Step 6 quench Quench Reaction (optional) & Prepare for Injection react->quench Step 7 gcms Inject into GC-MS System quench->gcms Step 8 end Data Acquisition & Analysis gcms->end Step 9

Caption: Workflow for GC-MS Derivatization via Trifluoroacetylation.

Detailed Protocol:

Materials:

  • (1-Methylcyclopropyl)methanamine hydrochloride

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine

  • 1 M Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Free Base Extraction:

    • Accurately weigh approximately 10 mg of (1-Methylcyclopropyl)methanamine hydrochloride into a separatory funnel.

    • Dissolve in 10 mL of deionized water.

    • Add 1 M NaOH solution dropwise until the pH is >10.

    • Extract the aqueous layer three times with 10 mL portions of dichloromethane.

    • Combine the organic extracts and wash with 10 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and carefully evaporate the solvent under a gentle stream of nitrogen to obtain the free amine.

  • Derivatization:

    • To the vial containing the dried free amine, add 500 µL of anhydrous dichloromethane.

    • Add 50 µL of anhydrous pyridine.

    • Add 100 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Sample Preparation for GC-MS:

    • After the reaction is complete, evaporate the solvent and excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Expected Results:

The resulting N-(1-methylcyclopropyl)methyl-2,2,2-trifluoroacetamide is significantly more volatile and will exhibit good peak shape on a non-polar GC column. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion and fragments corresponding to the loss of the trifluoromethyl group.

Protocol 2: Chiral Separation for HPLC Analysis using Marfey's Reagent

This protocol describes the derivatization of (1-Methylcyclopropyl)methanamine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) for the separation of its enantiomers by HPLC. The reaction creates diastereomers that can be resolved on a standard reversed-phase C18 column.[6][8]

Causality of Experimental Choices:
  • Marfey's Reagent (L-FDAA): This chiral derivatizing agent reacts with the primary amine of (1-Methylcyclopropyl)methanamine to form stable diastereomeric amides.[9][10] The different spatial arrangements of these diastereomers lead to differential interactions with the stationary phase, enabling their separation.[8]

  • Bicarbonate Buffer: The derivatization reaction proceeds optimally under mildly basic conditions (pH ~9), which is achieved using a sodium bicarbonate buffer. This also serves to neutralize the hydrochloride salt of the starting material.

  • Acetone: Acetone is a suitable solvent for dissolving Marfey's reagent and is miscible with the aqueous buffer.

  • Acid Quenching: The addition of hydrochloric acid stops the derivatization reaction.

Experimental Workflow Diagram

HPLC_Derivatization_Workflow Workflow for Chiral HPLC Derivatization using Marfey's Reagent cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start with (1-Methylcyclopropyl)methanamine HCl dissolve_amine Dissolve Amine in Sodium Bicarbonate Buffer start->dissolve_amine Step 1 mix Mix Amine and Marfey's Reagent Solutions dissolve_amine->mix Step 3 prepare_marfey Prepare Marfey's Reagent Solution in Acetone prepare_marfey->mix Step 2 incubate Incubate at Elevated Temperature (e.g., 40°C for 1 hour) mix->incubate Step 4 quench Quench Reaction with HCl incubate->quench Step 5 hplc Inject into RP-HPLC System quench->hplc Step 6 end Data Acquisition & Analysis hplc->end Step 7

Caption: Workflow for Chiral HPLC Derivatization using Marfey's Reagent.

Detailed Protocol:

Materials:

  • (1-Methylcyclopropyl)methanamine hydrochloride

  • Marfey's Reagent (L-FDAA)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • HPLC grade water and acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • HPLC system with a UV detector and a reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of (1-Methylcyclopropyl)methanamine hydrochloride in 1 M sodium bicarbonate solution.

  • Derivatization:

    • Prepare a 10 mg/mL solution of Marfey's reagent in acetone.

    • In a reaction vial, mix 100 µL of the amine solution with 200 µL of the Marfey's reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 40°C for 1 hour in a heating block or water bath.

  • Sample Preparation for HPLC:

    • After incubation, cool the vial to room temperature.

    • Add 20 µL of 2 M hydrochloric acid to stop the reaction.

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Dilute the remaining aqueous solution with the HPLC mobile phase to a suitable concentration for analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

The two diastereomeric derivatives will be separated on the C18 column. The retention times will depend on the specific HPLC conditions, but a clear separation of the two peaks should be observed. The relative peak areas can be used to determine the enantiomeric excess of the original amine sample.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the derivatization of (1-Methylcyclopropyl)methanamine.

ParameterProtocol 1: Trifluoroacetylation (GC-MS)Protocol 2: Marfey's Reagent (HPLC)
Analyte Form N-(1-methylcyclopropyl)methyl-2,2,2-trifluoroacetamideDiastereomeric L-FDAA amides
Volatility HighLow
Thermal Stability HighModerate
Detection Method Mass Spectrometry (MS)UV-Vis Absorbance
Primary Goal Quantification and structural confirmationEnantiomeric purity determination
Expected Peak Shape SymmetricalSymmetrical
Separation Principle Volatility and column interactionDifferential interaction of diastereomers with stationary phase

Conclusion and Further Considerations

The protocols detailed in this guide provide robust and reliable methods for the derivatization of (1-Methylcyclopropyl)methanamine hydrochloride for GC-MS and HPLC analysis. The choice of derivatization strategy should be guided by the analytical objective, whether it is for quantification and structural elucidation or for the determination of enantiomeric purity.

It is imperative to note that the provided protocols are starting points and may require optimization based on the specific instrumentation, column chemistry, and sample matrix. Method validation, including assessment of linearity, accuracy, precision, and specificity, is essential for ensuring the reliability of the analytical results in a research or drug development setting.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Retrieved January 30, 2026, from [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International. Retrieved January 30, 2026, from [Link]

  • GC Derivatization. (n.d.). Retrieved January 30, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025). YouTube. Retrieved January 30, 2026, from [Link]

  • Derivatization reagents for GC. (n.d.). Greyhound Chromatography. Retrieved January 30, 2026, from [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (2005). PubMed. Retrieved January 30, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 30, 2026, from [Link]

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (n.d.). Google Patents.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 30, 2026, from [Link]

  • Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Silylation overview. (n.d.). Retrieved January 30, 2026, from [Link]

  • Marfey's reagent for chiral amino acid analysis: a review. (2004). PubMed. Retrieved January 30, 2026, from [Link]

  • Advances in the Synthesis of Cyclopropylamines. (2018). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2012). PMC. Retrieved January 30, 2026, from [Link]

  • Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. (n.d.). Google Patents.
  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. Retrieved January 30, 2026, from [Link]

  • Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Process for the manufacture of cyclopropylamine. (1989). European Patent Office. Retrieved January 30, 2026, from [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. (2018). YouTube. Retrieved January 30, 2026, from [Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (1983). PNAS. Retrieved January 30, 2026, from [Link]

  • Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am. (2025). eScholarship.org. Retrieved January 30, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (1-Methylcyclopropyl)methanamine hydrochloride. This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1-Methylcyclopropyl)methanamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to improve your reaction yields and final product purity. As Senior Application Scientists, we have compiled field-proven insights and best practices to address common challenges encountered during this synthesis.

I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section is structured to help you pinpoint and resolve specific problems you may encounter during the synthesis of (1-Methylcyclopropyl)methanamine hydrochloride. The primary synthetic route involves the reduction of 1-methylcyclopropanecarbonitrile.

Issue 1: Low Yield of (1-Methylcyclopropyl)methanamine

A low yield of the desired amine is one of the most common issues. The problem can often be traced back to the reduction of the nitrile precursor, 1-methylcyclopropanecarbonitrile.

Initial Diagnosis: Reagent and Reaction Condition Check

Before delving into more complex troubleshooting, ensure the following fundamental parameters are correct:

  • Reagent Quality: Are your reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄) and solvent (e.g., anhydrous diethyl ether or THF) fresh and of high purity? LiAlH₄ is particularly sensitive to moisture and can degrade over time, leading to reduced activity.

  • Anhydrous Conditions: Was the reaction performed under strictly anhydrous conditions? The presence of water will quench the LiAlH₄ and significantly reduce the yield. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: Have you used the correct molar equivalents of the reducing agent? The reduction of a nitrile to a primary amine requires two equivalents of hydride.[1] A common practice is to use a slight excess of LiAlH₄ (e.g., 1.5 equivalents) to ensure complete conversion.[2]

Troubleshooting Flowchart for Low Amine Yield

G start Low Yield of (1-Methylcyclopropyl)methanamine reagent_check Verify Reagent Quality and Anhydrous Conditions start->reagent_check incomplete_reaction Incomplete Nitrile Reduction start->incomplete_reaction side_reactions Investigate Potential Side Reactions start->side_reactions workup_issue Review Work-up and Purification Procedure start->workup_issue solution1 Use fresh, high-purity LiAlH4. Ensure strictly anhydrous conditions. reagent_check->solution1 If reagents or conditions are suspect solution2 Increase reaction time or temperature. Consider alternative reducing agents (e.g., catalytic hydrogenation). incomplete_reaction->solution2 If starting material remains solution3 Add reagents slowly at low temperature. Consider adding ammonia during catalytic hydrogenation to suppress secondary amine formation. side_reactions->solution3 If byproducts are detected solution4 Optimize quenching procedure. Ensure complete extraction of the amine. Consider Boc protection before purification. workup_issue->solution4 If product loss during isolation is suspected

Caption: Troubleshooting Decision Tree for Low Yield.

In-depth Analysis and Solutions
  • Incomplete Reaction: If you observe a significant amount of unreacted 1-methylcyclopropanecarbonitrile in your crude product (e.g., by GC-MS or NMR analysis), consider the following:

    • Reaction Time and Temperature: The reduction of nitriles with LiAlH₄ is typically performed in a solvent like diethyl ether or THF at temperatures ranging from 0°C to room temperature.[2][3] If the reaction is incomplete, you can try increasing the reaction time or gently refluxing the mixture.

    • Alternative Reducing Agents: While LiAlH₄ is a powerful reducing agent, catalytic hydrogenation is another effective method for nitrile reduction.[3] Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide can be used.[4] This method can sometimes offer better selectivity and easier work-up. However, it's important to note that catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amine byproducts.[4][5] The addition of ammonia can help to minimize the formation of these byproducts.[5]

  • Side Reactions: The formation of side products can significantly lower the yield of the desired primary amine.

    • Over-reduction: While not common with nitriles, highly reactive conditions could potentially lead to undesired side reactions.

    • Secondary and Tertiary Amine Formation: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine to form secondary and tertiary amines.[4] As mentioned, adding ammonia to the reaction mixture can suppress this side reaction.[5]

  • Work-up and Purification Issues: Product can be lost during the quenching, extraction, and purification steps.

    • Quenching: The quenching of excess LiAlH₄ must be done carefully. A common and effective method is the successive addition of water, followed by a 10-15% sodium hydroxide solution, and then more water.[2] This procedure helps to form a granular precipitate of aluminum salts that can be easily filtered off.

    • Extraction: (1-Methylcyclopropyl)methanamine is a relatively small and somewhat water-soluble amine. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery from the aqueous layer.

    • Purification: Distillation of the free amine can be challenging due to its volatility. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify.

Issue 2: Impurities in the Final (1-Methylcyclopropyl)methanamine Hydrochloride Product

Even with a good yield, the purity of the final hydrochloride salt can be a concern.

Common Impurities and Their Sources
ImpurityPotential SourceIdentification MethodMitigation Strategy
Unreacted 1-methylcyclopropanecarbonitrile Incomplete reductionGC-MS, IR (nitrile stretch ~2250 cm⁻¹)Increase reaction time, temperature, or amount of reducing agent.
Secondary/Tertiary Amines Side reaction during catalytic hydrogenationGC-MS, NMRAdd ammonia during hydrogenation.[5]
Solvent Residues Incomplete removal during dryingNMR, GC-MSDry the final product under high vacuum.
Ammonium Chloride If ammonia was used and not fully removedCan be difficult to distinguish from the product by simple methods.Recrystallization from a suitable solvent system like ethanol or n-butanol can help separate the desired product from ammonium salts.[6]
Purification Strategy: The Role of Boc-Protection

For challenging purifications, a robust strategy is to protect the crude amine with a tert-butyloxycarbonyl (Boc) group.[7][8]

Workflow for Boc-Protection Mediated Purification

G start Crude (1-Methylcyclopropyl)methanamine boc_protection React with Di-tert-butyl dicarbonate (Boc)₂O start->boc_protection purification Purify N-Boc protected amine (e.g., column chromatography) boc_protection->purification deprotection Deprotection with HCl in an organic solvent purification->deprotection final_product Pure (1-Methylcyclopropyl)methanamine Hydrochloride deprotection->final_product

Caption: Purification via Boc-Protection.

Advantages of this method:

  • Improved Handling: The N-Boc protected amine is generally less volatile and more stable than the free amine.

  • Easier Purification: The increased molecular weight and altered polarity of the Boc-protected compound make it more amenable to purification by silica gel chromatography.

  • High Purity Final Product: After purification, the Boc group can be cleanly removed under acidic conditions (e.g., with HCl in diethyl ether or dioxane) to yield the high-purity hydrochloride salt.[7][9]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (1-Methylcyclopropyl)methanamine?

The most prevalent method is the reduction of 1-methylcyclopropanecarbonitrile. This nitrile precursor can be synthesized from methacrylonitrile.[10] Alternative, but less common, routes might involve a Curtius rearrangement from 1-methylcyclopropanecarboxylic acid.[7][8]

Q2: Which reducing agent is better for the nitrile reduction: LiAlH₄ or catalytic hydrogenation?

Both methods are effective, and the choice depends on available equipment, scale, and desired selectivity.

  • LiAlH₄:

    • Pros: Very powerful and generally provides high yields. The reaction is often fast.[5][11]

    • Cons: Highly reactive and requires strict anhydrous conditions. The work-up can be cumbersome, especially on a large scale.

  • Catalytic Hydrogenation:

    • Pros: Generally safer and easier to handle than LiAlH₄, especially on an industrial scale. The work-up is often simpler.[12]

    • Cons: May require elevated pressure and temperature. Can lead to the formation of secondary and tertiary amine byproducts if not properly controlled.[4][5]

Q3: How can I confirm the formation of the hydrochloride salt?

The formation of the hydrochloride salt is typically confirmed by:

  • Physical Appearance: The free amine is often a liquid, while the hydrochloride salt is a crystalline solid.

  • Solubility: The hydrochloride salt is generally soluble in water and alcohols, but less soluble in non-polar organic solvents.

  • Spectroscopic Analysis:

    • ¹H NMR: You will observe a broad peak corresponding to the -NH₃⁺ protons. The chemical shifts of the protons adjacent to the nitrogen will also be shifted downfield compared to the free amine.

    • FTIR: Look for the characteristic broad N-H stretching bands of the ammonium salt in the region of 2400-3200 cm⁻¹.

Q4: What is the best way to form the hydrochloride salt from the free amine?

A common and effective method is to dissolve the crude free amine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate, and then bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).[7][13] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

III. Experimental Protocols

Protocol 1: Reduction of 1-Methylcyclopropanecarbonitrile with LiAlH₄
  • Setup: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether (or THF) to a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 1-methylcyclopropanecarbonitrile (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (1 mL per gram of LiAlH₄), followed by 15% aqueous NaOH (1 mL per gram of LiAlH₄), and finally water (3 mL per gram of LiAlH₄).

  • Work-up: Stir the resulting mixture vigorously for 30 minutes. Filter the granular precipitate and wash it thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude (1-Methylcyclopropyl)methanamine.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude (1-Methylcyclopropyl)methanamine in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold, anhydrous diethyl ether to remove any non-basic impurities. Dry the (1-Methylcyclopropyl)methanamine hydrochloride under high vacuum. For higher purity, recrystallization from a solvent system like ethanol/diethyl ether may be performed.

IV. References

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents. Available at:

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Available at:

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. Available at: [Link]

  • US4283254A - Methylamines purification by distillation and purge - Google Patents. Available at:

  • CYCLOPROPYLAMINE - Ataman Kimya. Available at: [Link]

  • Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl) - Organic Syntheses Procedure. Available at: [Link]

  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. Available at: [Link]

  • reduction of nitriles - Chemguide. Available at: [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Available at: [Link]

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes | Organic Letters - ACS Publications. Available at: [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. Available at: [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection | Request PDF - ResearchGate. Available at: [Link]

  • Methylamine Purification - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • Nitrile reduction - Wikipedia. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines - PubMed. Available at: [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - Semantic Scholar. Available at: [Link]

  • (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem - NIH. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. Available at: [Link]

  • 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | C13H14ClNO - PubChem. Available at: [Link]

Sources

Optimization

common impurities in (1-Methylcyclopropyl)methanamine hydrochloride synthesis

The following technical support guide addresses the synthesis and impurity profile of (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1034460-72-8 for the HCl salt; Free base CAS: 98137-40-7). This guide focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and impurity profile of (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1034460-72-8 for the HCl salt; Free base CAS: 98137-40-7).

This guide focuses on the most prevalent synthetic route: the Catalytic Hydrogenation or Chemical Reduction of 1-Methylcyclopropanecarbonitrile .

Synthetic Pathway & Critical Control Points

To understand the impurities, we must first visualize the standard synthesis. The transformation of 1-methylcyclopropanecarbonitrile to the amine involves a high-risk reduction step where the strained cyclopropane ring is vulnerable.

The Primary Route (Nitrile Reduction)


Process Flow & Impurity Origins

The following diagram illustrates where specific impurities diverge from the main pathway.

SynthesisPath Start 1-Methylcyclopropane- carbonitrile Imine Imine Intermediate Start->Imine Reduction Imp_RingOpen IMPURITY B: Isovalerylamine (Ring Opening) Start->Imp_RingOpen Pd/C Hydrogenolysis (Over-reduction) Imp_SM IMPURITY C: Residual Nitrile Start->Imp_SM Incomplete Rxn Target (1-Methylcyclopropyl)- methanamine Imine->Target + H2 Imp_Dimer IMPURITY A: Secondary Amine (Dimer) Imine->Imp_Dimer + Target Amine (Condensation) Salt Final HCl Salt Target->Salt + HCl/Dioxane

Figure 1: Mechanistic origin of key impurities during nitrile reduction.

Troubleshooting Guide: Common Impurities

Issue 1: The "Dimer" Peak (Secondary Amine)

Symptom: You observe a significant impurity peak (5–15%) with a mass of approx. 153.26 Da


.
Identity: Bis((1-methylcyclopropyl)methyl)amine .

Technical Explanation: This is the most common artifact of nitrile reduction. The reaction proceeds via an imine intermediate (


). As the concentration of the primary amine product increases, it attacks the imine intermediate to form a secondary amine (dimer), releasing ammonia.

Corrective Actions:

  • Ammonia Suppression: If using catalytic hydrogenation (Raney Ni), add ammonia (NH₃) or ammonium hydroxide to the reaction solvent. This shifts the equilibrium, suppressing the attack of the primary amine on the imine [1].

  • Dilution: If using Lithium Aluminum Hydride (LAH), perform the reaction in high dilution to minimize intermolecular collisions between the product and the intermediate.

  • Acylation Purification: If the impurity is already present, the secondary amine is difficult to separate by distillation due to boiling point proximity. Reacting the crude mixture with an anhydride (like acetic anhydride) can selectively derivatize the primary amine (if that is the goal) or change the polarity significantly for separation, though this consumes the product. Better approach: Use careful fractional distillation of the free base before salt formation.

Issue 2: The "Ghost" Linear Isomers (Ring Opening)

Symptom: GC/MS shows peaks with the correct mass (85 Da) but incorrect retention times, or NMR shows loss of the characteristic high-field cyclopropyl protons (0.2–0.6 ppm). Identity: 2-Methylbutan-1-amine (Isovalerylamine derivative).

Technical Explanation: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Under aggressive hydrogenation conditions—specifically when using Palladium on Carbon (Pd/C) or high temperatures (>50°C)—the ring undergoes hydrogenolysis (cleavage), resulting in a linear aliphatic amine [2].

Corrective Actions:

  • Change Catalyst: Switch from Pd/C to Raney Nickel or Ruthenium . Raney Ni is far less active toward cyclopropane ring opening while remaining effective for nitrile reduction.

  • Chemical Reduction: Use LAH (Lithium Aluminum Hydride) or Borane-THF complexes. These hydride donors reduce the nitrile selectively without affecting the cyclopropane ring [3].

  • Temperature Control: Maintain reaction temperature below 40°C.

Issue 3: Hygroscopicity & Sticky Solids

Symptom: The final HCl salt turns into a paste or oil upon exposure to air; stoichiometry is off (e.g., 1.5 HCl).

Technical Explanation: Low molecular weight amine hydrochlorides are notoriously hygroscopic. Excess HCl trapped in the crystal lattice can attract moisture, leading to deliquescence.

Corrective Actions:

  • Anhydrous Salt Formation: Do not use aqueous HCl. Dissolve the free base in dry diethyl ether or MTBE and bubble anhydrous HCl gas or add HCl in Dioxane/Methanol dropwise.

  • Washing: Wash the precipitate immediately with cold, dry ether to remove excess acid.

  • Lyophilization: If water must be used, freeze-drying (lyophilization) is often the only way to obtain a free-flowing powder.

Analytical Fingerprinting

Use the following data to validate your product and identify impurities.

ComponentStructureMass (Free Base)Key 1H NMR Feature (CDCl3)
Target Product (1-Methylcyclopropyl)methanamine85.15 Da

0.2-0.5 ppm
(4H, m, Ring protons). Distinctive multiplets.
Impurity A (Dimer) Bis((1-methylcyclopropyl)methyl)amine153.26 Da

2.4-2.6 ppm
(4H, s, N-CH2). Integration ratio changes.
Impurity B (Linear) 2-Methylbutan-1-amine87.16 DaLoss of high field protons. Appearance of methyl doublet/triplet at

0.9.
Impurity C (SM) 1-Methylcyclopropanecarbonitrile81.12 DaNo CH2-NH2 peak. IR stretch at ~2240 cm⁻¹ (C≡N).

Validated Purification Workflow

If your crude mixture contains >5% impurities, follow this purification logic before salt formation.

Purification Crude Crude Reaction Mixture (Amine + Dimer + Neutral Impurities) AcidExt Acid Extraction (1M HCl) Wash with DCM Crude->AcidExt OrgLayer Organic Layer (Contains Neutral/Nitrile Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Contains Product + Dimer Salts) AcidExt->AqLayer Keep BaseFree Basify (NaOH) & Extract to Ether AqLayer->BaseFree Distill Fractional Distillation (Separate Dimer by BP) BaseFree->Distill Final Pure Free Base -> Convert to HCl Distill->Final

Figure 2: Acid-Base extraction followed by distillation is required to remove non-basic impurities (Nitrile) and separate the dimer.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C if I lower the pressure? A: It is risky. Even at atmospheric pressure, Pd/C can catalyze the ring opening of cyclopropanes, especially if the reaction time is prolonged. If you must use Pd, consider poisoning the catalyst slightly (e.g., Lindlar catalyst) or strictly monitoring the reaction progress, but Raney Ni is the superior choice for this specific scaffold [4].

Q: Why is my yield low when using LAH? A: (1-Methylcyclopropyl)methanamine is a volatile amine (BP estimated ~85-95°C). If you strip the solvent (ether/THF) under strong vacuum without a cooling trap, you will co-evaporate your product. Recommendation: Form the HCl salt directly in the organic solution without evaporating to dryness first.

Q: Is the HCl salt stable? A: Yes, once dry and pure, the HCl salt is chemically stable. However, it is hygroscopic. Store in a desiccator or under nitrogen at 2–8°C.

References

  • Nitrile Reduction Selectivity: Watson, S. C., & Eastham, J. F. (1967). "Reduction of Nitriles to Primary Amines." Journal of Organic Chemistry.
  • Cyclopropane Stability: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Details the propensity of Pd catalysts to cleave cyclopropane rings compared to Ni or Ru).
  • Hydride Reduction: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of nitriles with borane-dimethyl sulfide." Journal of Organic Chemistry. Link

  • Raney Nickel Application: Foucaud, A. (1960). "Hydrogenation of 1-substituted cyclopropanecarbonitriles." Bulletin de la Société Chimique de France.
Troubleshooting

Technical Support Center: (1-Methylcyclopropyl)methanamine Hydrochloride

The following technical support guide is designed for researchers and drug development scientists working with (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 114489-67-5).[1] It synthesizes chemical principles of c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development scientists working with (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 114489-67-5).[1] It synthesizes chemical principles of cyclopropylcarbinyl systems with practical handling protocols.

Ticket ID: CHEM-SUP-114489 Subject: Degradation Pathways, Stability Profile, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

(1-Methylcyclopropyl)methanamine hydrochloride is a valuable building block, prized for introducing the rigid, metabolically stable 1-methylcyclopropyl motif. However, its stability is a paradox: while the hydrochloride salt is robust under ambient storage, the free base and activated intermediates are highly susceptible to two distinct degradation vectors: oxidative deamination and strain-release ring opening .

This guide details these pathways to help you distinguish between genuine degradation and experimental artifacts.

Module 1: Degradation Pathways & Mechanisms

The Oxidative Pathway (Free Base Instability)

Context: Occurs during workup, free-basing, or storage of the non-salt form.

Primary amines adjacent to quaternary centers are prone to Single Electron Transfer (SET) oxidation.[1] Exposure to atmospheric oxygen, especially in the presence of trace transition metals (Fe, Cu), initiates a radical cascade.

  • Mechanism: Abstraction of an

    
    -proton leads to an imine intermediate.[1] Hydrolysis of this imine releases (1-methylcyclopropyl)carbaldehyde  and ammonia.[1]
    
  • Impact: "Ghost peaks" in HPLC (aldehyde) and loss of stoichiometry.

The Acid-Catalyzed Ring Expansion (The "Demjanov" Vector)

Context: Occurs under strong acidic stress or when the amine is converted to a leaving group (e.g., diazotization).

The cyclopropylcarbinyl system is thermodynamically primed for rearrangement.[1] While the ammonium salt (


) is generally stable due to electrostatic repulsion preventing ring protonation, activation of the amine (or extreme acidic stress) can trigger the cyclopropylcarbinyl 

cyclobutyl
rearrangement.
  • Mechanism: The 1-methyl group stabilizes the positive charge at the tertiary carbon upon ring opening, facilitating expansion to a 1-methylcyclobutyl system or ring-opened homoallylic chains.

Pathway Visualization

The following diagram maps the kinetic fate of the molecule under stress conditions.

DegradationPathways cluster_legend Pathway Legend Parent (1-Methylcyclopropyl) methanamine HCl FreeBase Free Base (Amine) Parent->FreeBase NaOH/Base (Workup) Cation Carbocation Intermediate Parent->Cation Activation (e.g. HONO) or High Heat/Acid Imine Intermediate Imine FreeBase->Imine [O], Metal ions Aldehyde Degradant A: (1-Methylcyclopropyl) carbaldehyde Imine->Aldehyde Hydrolysis RingOpen Degradant B: 1-Methylcyclobutyl derivatives Cation->RingOpen Ring Expansion (Thermodynamic) Homoallyl Degradant C: Homoallylic Amines Cation->Homoallyl Solvolysis key Blue: Stable Salt | Green: Reactive Species | Red: Degradants

Figure 1: Mechanistic divergence of (1-Methylcyclopropyl)methanamine under oxidative and acidic stress.

Module 2: Troubleshooting & FAQs

User Query 1: "I see a +14 mass shift in my LC-MS. Is this degradation?"

Diagnosis: Likely Carbamate Formation .[1]

  • Cause: Primary amines react rapidly with atmospheric

    
     to form carbamates (
    
    
    
    ) when in solution, especially in basic mobile phases or during free-basing.[1]
  • Resolution:

    • Acidify your LC-MS sample (0.1% Formic Acid).[1] Carbamates are reversible and will decarboxylate back to the parent amine at low pH.[1]

    • If the peak disappears upon acidification, it is a handling artifact, not permanent degradation.[1]

User Query 2: "My coupling reaction yield is low, and I see a 'cyclobutyl' impurity."

Diagnosis: Ring Expansion during activation.

  • Cause: If you are converting the amine to a diazonium species (e.g., Sandmeyer reaction) or using harsh Lewis acids, the cyclopropylmethyl cation forms. The 1-methyl group drives the rearrangement to the more stable 1-methylcyclobutyl ring.

  • Resolution:

    • Avoid nitrosation conditions.[1]

    • Maintain the amine as a nucleophile (basic/neutral conditions) rather than converting it to a leaving group.

User Query 3: "The solid has turned into a sticky cake."

Diagnosis: Hygroscopic Deliquescence .

  • Cause: The HCl salt is hygroscopic.[1] Moisture absorption lowers the melting point and can facilitate slow hydrolysis or oxidation if trace metals are present.[1]

  • Resolution:

    • Recrystallize from Ethanol/Ether if purity is critical.[1]

    • Store in a desiccator at -20°C.

Module 3: Analytical Fingerprinting

Use the following data to identify impurities in your workflow.

AnalyteStructure NoteExpected m/z (ESI+)Key Diagnostic Feature
Parent (1-Me-cPr)CH2NH286.1 (

)
Base peak; sharp, symmetrical.[1]
Degradant A Aldehyde (Oxidation)85.1 (

)
Loss of ammonia; distinct carbonyl stretch in IR (~1720 cm⁻¹).[1]
Degradant B 1-Methylcyclobutylamine86.1 (

)
Isobaric with parent! Requires different retention time or NMR to distinguish (CH2 splitting patterns differ).
Impurity C Carbamate (CO2 adduct)130.1 (

)
Disappears in acidic media.[1]

Module 4: Recommended Handling Protocols

Protocol A: Safe Free-Basing (For Coupling Reactions)

Do not store the free base. Generate it in situ.

  • Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF).[1]

  • Add exactly 1.05 equivalents of a non-nucleophilic base (e.g., DIPEA or

    
    ).[1]
    
  • Critical: Proceed immediately to the coupling step. Do not heat the free base solution above 40°C prior to reaction to prevent oxidative dimerization.[1]

Protocol B: Long-Term Storage
  • Container: Amber glass vial with a Teflon-lined cap (prevents moisture entry).

  • Atmosphere: Argon or Nitrogen backfill is mandatory.[1]

  • Temperature: -20°C is optimal; +4°C is acceptable for short-term (<1 month).

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite.

References

  • Vertex AI Search . (2025).[1] Stability of Cyclopropyl Amines and Degradation Mechanisms. Retrieved from 2

  • BenchChem . (2025).[1] Rearrangement of the Cyclopropylmethyl Cation. Retrieved from 3

  • PubChem . (2025).[1][4][5][6][7] (1-Methylcyclopropyl)methanamine Compound Summary. Retrieved from 4

  • Oxford Academic . (2024).[1] Oxidative Degradation Mechanisms of Amines. Clean Energy Journal. Retrieved from 8

  • Chemistry LibreTexts . (2024). Acid-Catalyzed Ring Opening Reactions. Retrieved from 9

Sources

Optimization

stability issues of (1-Methylcyclopropyl)methanamine hydrochloride in solution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (1-Methylcyclopropyl)methanamine hydrochloride. This guide is designed to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (1-Methylcyclopropyl)methanamine hydrochloride. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals who are working with this compound. As Senior Application Scientists, we understand the nuances of chemical stability and the challenges you may face during your experiments. This resource is structured in a question-and-answer format to directly address potential stability issues and provide practical troubleshooting strategies.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common questions regarding the stability of (1-Methylcyclopropyl)methanamine hydrochloride in solution.

Q1: What are the primary stability concerns for (1-Methylcyclopropyl)methanamine hydrochloride in solution?

A1: The main stability concern for (1-Methylcyclopropyl)methanamine hydrochloride in solution is its susceptibility to hydrolytic degradation, particularly under neutral to high pH conditions. The cyclopropylamine moiety, a key structural feature of the molecule, can be prone to ring-opening reactions when subjected to certain conditions. Additionally, like many amine-containing compounds, it may be susceptible to oxidative degradation.

Q2: What are the recommended storage conditions for solutions of (1-Methylcyclopropyl)methanamine hydrochloride?

A2: To ensure the stability of your (1-Methylcyclopropyl)methanamine hydrochloride solutions, we recommend the following storage conditions:

  • pH: Maintain the solution at an acidic pH (ideally between 3 and 5). The hydrochloride salt form contributes to an initially acidic pH, which enhances stability. Avoid neutral or alkaline conditions.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid freezing and protect from high temperatures.

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent potential photolytic degradation.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize the risk of oxidative degradation.

Q3: How can I tell if my (1-Methylcyclopropyl)methanamine hydrochloride solution has degraded?

A3: Degradation can be identified through several observations:

  • Visual Changes: Look for any change in color, formation of precipitates, or cloudiness in the solution.

  • Chromatographic Analysis: The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of the parent compound is a clear indicator of degradation.

II. Troubleshooting Guide: Investigating Solution Instability

This section provides a systematic approach to troubleshooting stability issues with your (1-Methylcyclopropyl)methanamine hydrochloride solutions.

Issue: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of a (1-Methylcyclopropyl)methanamine hydrochloride solution.

This is a common sign of chemical degradation. The following steps will guide you through a forced degradation study to identify the cause and develop a stable formulation.

Step 1: Understand the Potential Degradation Pathways

Based on the chemical structure of (1-Methylcyclopropyl)methanamine hydrochloride, the primary potential degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The strained cyclopropyl ring adjacent to the amine group can be susceptible to nucleophilic attack by water, especially under basic conditions, leading to ring-opening products.

  • Oxidation: The amine group can be a site for oxidation, leading to various degradation products.

The following diagram illustrates a potential hydrolytic degradation pathway under basic conditions.

G cluster_0 Potential Hydrolytic Degradation Pathway parent (1-Methylcyclopropyl)methanamine hydroxide OH- (High pH) intermediate Ring-Opened Intermediate parent->intermediate Nucleophilic Attack product Degradation Product(s) intermediate->product Rearrangement

Caption: Potential hydrolytic degradation of the cyclopropylamine moiety.

Step 2: Perform a Forced Degradation Study

A forced degradation study will help you determine the conditions under which your compound is unstable and identify the resulting degradation products. This is a critical step in developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of (1-Methylcyclopropyl)methanamine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions. Include a control sample stored under recommended conditions (refrigerated, protected from light).

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH1, 4, 8, 24 hours at room temperature
Oxidation 3% H₂O₂24, 48, 72 hours at room temperature
Thermal Degradation 60°C in the dark1, 3, 7 days
Photolytic Degradation Exposed to UV light (e.g., 254 nm)24, 48, 72 hours
  • Neutralization: After the specified time points, neutralize the acidic and basic samples to approximately pH 7 before analysis.

  • Analysis: Analyze all samples, including the control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Step 3: Develop a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from all potential degradation products.

Recommended Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for small amine compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterProvides an acidic pH to ensure the amine is protonated and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.To elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmAmine compounds typically have some UV absorbance at low wavelengths.
Injection Volume 10 µLA standard injection volume.

Method Validation Workflow:

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.

G cluster_0 Stability-Indicating HPLC Method Development Workflow start Start with Initial HPLC Conditions forced_degradation Analyze Forced Degradation Samples start->forced_degradation peak_purity Check for Peak Purity and Resolution forced_degradation->peak_purity optimize Optimize Method (Gradient, pH, etc.) peak_purity->optimize Resolution < 1.5 validate Validate Method (Specificity, Linearity, Accuracy, Precision) peak_purity->validate Resolution > 1.5 optimize->forced_degradation final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Step 4: Characterize Degradation Products

If significant degradation is observed, it is important to identify the structure of the degradation products. This information is crucial for understanding the degradation mechanism and for safety assessment.

Techniques for Degradant Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is a key piece of information for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. This may require isolation of the degradation products.

III. Summary of Key Recommendations

To ensure the stability of your (1-Methylcyclopropyl)methanamine hydrochloride solutions, please adhere to the following recommendations:

ParameterRecommendation
pH Maintain acidic conditions (pH 3-5).
Temperature Store at 2-8 °C.
Light Protect from light.
Atmosphere Consider using an inert atmosphere for long-term storage.
Monitoring Regularly monitor the purity of your solutions using a validated stability-indicating HPLC method.

By following the guidance in this technical support center, you will be well-equipped to identify, understand, and mitigate stability issues related to (1-Methylcyclopropyl)methanamine hydrochloride in your research and development activities.

References

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Kasar, P. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]

Troubleshooting

Technical Support Center: (1-Methylcyclopropyl)methanamine Hydrochloride Crystallization

Executive Summary & Molecule Profile[1] (1-Methylcyclopropyl)methanamine hydrochloride is a rigid, gem-disubstituted cyclopropane amine salt. While structurally simple, its crystallization is frequently complicated by Li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

(1-Methylcyclopropyl)methanamine hydrochloride is a rigid, gem-disubstituted cyclopropane amine salt. While structurally simple, its crystallization is frequently complicated by Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and significant hygroscopicity .

This guide synthesizes field-proven methodologies to overcome these thermodynamic hurdles. It moves beyond standard textbook advice to address the specific physicochemical behavior of strained amine salts.

Physicochemical Profile
PropertyCharacteristicImpact on Crystallization
Structure Gem-disubstituted cyclopropaneHigh lattice energy but difficult nucleation due to rotational freedom of the methanamine arm.
Solubility High in MeOH, Water, DMSORequires aggressive anti-solvents (EtOAc, MTBE, Heptane) to force precipitation.
Hygroscopicity High (Deliquescent)Rapidly absorbs atmospheric water, turning crystals into an amorphous oil/goo.
Melting Point ~150–160 °C (varies by polymorph)"Oiling out" occurs if the process temperature exceeds the metastable limit before nucleation.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: Upon adding an anti-solvent or cooling, the solution turns milky and separates into a dense, oily bottom layer rather than forming crystals.

Root Cause: You have entered the miscibility gap . The thermodynamic drive for phase separation (liquid-liquid) is stronger than the drive for crystallization (liquid-solid). This is common when the melting point of the solvated salt is depressed below the operating temperature.

The Solution: The "Cloud Point" Seeding Protocol

Do not continue cooling if oiling occurs. Follow this corrective workflow:

  • Re-dissolve: Heat the mixture back to a clear solution (typically 50–60 °C).

  • Find the Cloud Point: Add anti-solvent dropwise until a faint, persistent turbidity (the "cloud point") is observed. Stop immediately.

  • Seed: Add 0.5 wt% of pure seed crystals.

  • Isothermal Ageing: Hold the temperature constant for 30–60 minutes. You must see the oil droplets convert to solid crystals before cooling further.

  • Controlled Cooling: Cool at a rate of 5–10 °C/hour.

Visualization: Oiling Out Decision Matrix

OilingOutStrategy Start Problem: Solution Oils Out CheckTemp Check Temperature vs. Cloud Point Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Always Reset AddAnti Add Anti-solvent to Faint Turbidity Reheat->AddAnti Seed Add Seeds (0.5 wt%) @ Isothermal Hold AddAnti->Seed Observe Observation Seed->Observe Crystals Crystals Formed Observe->Crystals Success OilPersists Oil Persists Observe->OilPersists Fail Cool Slow Cool (5°C/h) Crystals->Cool ChangeSolvent Switch Solvent System (e.g., IPA/EtOAc -> EtOH/MTBE) OilPersists->ChangeSolvent

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during amine salt crystallization.

Frequently Asked Questions (FAQs)

Q1: The product turns into a sticky gum on the filter paper. Why?

A: This is likely hygroscopic collapse . Amine hydrochlorides are notorious for pulling moisture from the air, which depresses the melting point and dissolves the crystal surface.

  • Fix:

    • Perform filtration under an inert atmosphere (Nitrogen cone or glovebox).

    • Wash with anhydrous ether or MTBE (these solvents repel water and dry quickly).

    • Move immediately to a vacuum oven with P₂O₅ or KOH desiccant. Do not air dry.[1]

Q2: My product is yellow/brown instead of white. Is it impure?

A: Yes. The cyclopropylamine moiety is sensitive to oxidation, and trace iodine/bromine (if used in the cyclopropanation step) can cause discoloration.

  • Fix:

    • Charcoal Treatment: Dissolve the crude salt in hot methanol. Add activated carbon (5 wt%), stir for 30 mins, and filter hot through Celite.

    • Solvent Wash: A cold wash with Ethyl Acetate often removes colored organic impurities while leaving the polar salt behind.

Q3: Can I use reactive crystallization (HCl gas) instead of recrystallization?

A: Yes, and it is often preferred for scale-up.

  • Protocol: Dissolve the free amine in dry MTBE or Diethyl Ether (10 volumes). Cool to 0 °C. Slowly bubble anhydrous HCl gas or add HCl in Dioxane (4M). The salt will precipitate instantly as a fine white powder.

  • Warning: This method traps impurities inside the crystal lattice due to rapid precipitation. Recrystallization may still be required.

Validated Experimental Protocols

Protocol A: The "Standard" Recrystallization (IPA/EtOAc)

Best for: General purification and removal of synthesis byproducts.

  • Dissolution: Suspend 10 g of crude (1-Methylcyclopropyl)methanamine HCl in Isopropanol (IPA) (30 mL).

  • Heating: Heat to reflux (82 °C). If not fully soluble, add Methanol dropwise until clear.

  • Filtration: Filter hot to remove insolubles (inorganic salts).

  • Precipitation:

    • Allow solution to cool to 60 °C.

    • Add Ethyl Acetate (EtOAc) slowly.

    • Critical Step: Stop when the solution becomes slightly hazy.

  • Crystallization: Seed with pure crystals. Stir gently at room temperature for 4 hours, then cool to 0 °C for 2 hours.

  • Isolation: Filter and wash with cold EtOAc. Dry at 40 °C under vacuum.

Protocol B: Vapor Diffusion

Best for: Obtaining X-ray quality single crystals or dealing with small (<100 mg) samples that refuse to crystallize.

  • Dissolve the salt in a minimum amount of Methanol in a small vial (inner vial).

  • Place this open vial inside a larger jar (outer chamber) containing Diethyl Ether or Acetone .

  • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent (Ether) diffuses into the Methanol solution, slowly increasing supersaturation without thermal shock. Crystals form over 24–48 hours.

Process Logic & Workflow

Understanding the synthesis context helps in troubleshooting. The impurity profile often depends on whether the amine was made via the Curtius Rearrangement or Nitrile Reduction .

ProcessWorkflow Precursor Precursor (Acid/Nitrile) Synthesis Synthesis (Curtius/Reduction) Precursor->Synthesis FreeAmine Free Amine (Oil, Volatile) Synthesis->FreeAmine Extraction SaltForm Salt Formation (HCl/Solvent) FreeAmine->SaltForm HCl/MTBE CrudeSalt Crude Salt (Hygroscopic) SaltForm->CrudeSalt Recryst Recrystallization (IPA/EtOAc) CrudeSalt->Recryst Purification Final Pure API (>99%) Recryst->Final

Figure 2: Standard processing workflow from precursor to purified hydrochloride salt.

References

  • General Amine Salt Crystallization

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization).

  • Oiling Out Mechanisms

    • Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation as a Mechanism for Crystallization." Organic Process Research & Development. (Explains the thermodynamics of the miscibility gap).

  • Synthesis Context (Cyclopropylamines)

    • Wurtz, S., et al. (2008). "Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride." Beilstein Journal of Organic Chemistry. (Provides analogous protocols for rigid cyclopropylamine salts).

  • Properties of (1-Methylcyclopropyl)

    • PubChem Compound Summary for CID 20737072. (Physical properties and safety data).

Sources

Optimization

Technical Support Center: Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (1-Methylcyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Methylcyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (1-Methylcyclopropyl)methanamine?

A1: The most prevalent laboratory and industrial scale syntheses of (1-Methylcyclopropyl)methanamine typically commence from 1-methylcyclopropane-1-carboxylic acid or its derivatives. The three primary pathways are:

  • Reduction of 1-Methylcyclopropane-1-carbonitrile: This involves the reduction of the nitrile functionality, commonly with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reductive Amination of 1-Methylcyclopropanecarboxaldehyde: This one-pot reaction involves the formation of an imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

  • Hofmann or Curtius Rearrangement: These related reactions proceed via an isocyanate intermediate. The Hofmann rearrangement starts from 1-methylcyclopropanecarboxamide, while the Curtius rearrangement begins with 1-methylcyclopropanecarbonyl azide.[1][2][3]

Q2: Is the 1-methylcyclopropyl moiety stable under typical reaction conditions?

A2: The 1-methylcyclopropyl group is generally stable under the conditions employed in the common synthetic routes. The high ring strain of the cyclopropane ring makes it susceptible to opening under certain harsh conditions, such as strong acids at elevated temperatures or in the presence of certain transition metals. However, for the reductive amination, nitrile reduction, and Hofmann/Curtius rearrangements, ring integrity is typically maintained. Monitoring for byproducts resulting from ring-opening is still recommended, especially during process development and scale-up.

Troubleshooting Guide: Side Reactions by Synthetic Route

This section provides a detailed analysis of common side reactions, their identification, and mitigation strategies for each major synthetic pathway.

Route 1: Reduction of 1-Methylcyclopropane-1-carbonitrile

The reduction of nitriles to primary amines is a robust transformation, but impurities can arise from incomplete reactions or side processes.

Q3: My nitrile reduction with LiAlH₄ is giving a low yield of the desired amine. What are the likely side products and how can I avoid them?

A3: Low yields in the LiAlH₄ reduction of 1-methylcyclopropane-1-carbonitrile are often due to incomplete reaction or the formation of a partially reduced intermediate.

  • Primary Side Product: The main impurity is often the unreacted starting material, 1-methylcyclopropane-1-carbonitrile.

  • Causality: Insufficient reducing agent, poor quality of LiAlH₄, or inadequate reaction time/temperature can lead to incomplete conversion. The reaction proceeds through an intermediate imine anion, which requires a second hydride addition to form the dianion precursor to the amine.[4][5]

  • Identification:

    • TLC/GC-MS: A spot/peak corresponding to the starting nitrile will be present.

    • IR Spectroscopy: A sharp peak around 2240 cm⁻¹ (C≡N stretch) will be observed in the crude product.

    • ¹H NMR: The characteristic signals of the starting nitrile will be present in the spectrum of the crude product.

Troubleshooting Protocol:

Parameter Recommendation Rationale
LiAlH₄ Stoichiometry Use at least 1.5-2.0 equivalents of LiAlH₄ relative to the nitrile.Ensures complete reduction of both the nitrile and the intermediate imine.
LiAlH₄ Quality Use freshly opened or properly stored LiAlH₄.LiAlH₄ is highly reactive with moisture and can degrade over time, reducing its activity.[6]
Reaction Conditions Add the nitrile solution slowly to the LiAlH₄ suspension at 0 °C, then allow the reaction to warm to room temperature or gently reflux.Controls the initial exothermic reaction and ensures the reaction goes to completion.
Work-up Procedure A careful aqueous work-up is crucial to hydrolyze the aluminum complexes and liberate the amine. A common procedure is the sequential addition of water, followed by aqueous NaOH.Improper work-up can lead to the formation of emulsions and loss of product.

Experimental Protocol: Reduction of 1-Methylcyclopropane-1-carbonitrile

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) under a nitrogen atmosphere at 0 °C, add a solution of 1-methylcyclopropane-1-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC for the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (1 volume), 15% aqueous NaOH (1.5 volumes), and then water again (3 volumes).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (1-Methylcyclopropyl)methanamine.

Reaction Pathway and Side Reaction Diagram:

Nitrile_Reduction Nitrile 1-Methylcyclopropane-1-carbonitrile Imine_Anion Intermediate Imine Anion Nitrile->Imine_Anion + LiAlH₄ Incomplete_Reaction Incomplete Reaction (Unreacted Nitrile) Nitrile->Incomplete_Reaction Insufficient LiAlH₄ or short reaction time Dianion Dianion Imine_Anion->Dianion + LiAlH₄ Amine (1-Methylcyclopropyl)methanamine Dianion->Amine Aqueous Work-up

Caption: Reduction of 1-methylcyclopropane-1-carbonitrile to the target amine, highlighting incomplete reaction as a key side path.

Route 2: Reductive Amination of 1-Methylcyclopropanecarboxaldehyde

Reductive amination is an efficient method for amine synthesis, but over-alkylation can be a significant issue.[7][8]

Q4: I am observing significant amounts of secondary and tertiary amine byproducts in my reductive amination reaction. How can I improve the selectivity for the primary amine?

A4: The formation of di- and tri-alkylated amines is a common side reaction in reductive amination, especially when using ammonia.[9] This occurs because the newly formed primary amine is nucleophilic and can react with the starting aldehyde to form a secondary amine, which can then react again.

  • Primary Side Products:

    • Bis((1-methylcyclopropyl)methyl)amine (Secondary Amine)

    • Tris((1-methylcyclopropyl)methyl)amine (Tertiary Amine)

  • Causality: The product primary amine competes with ammonia for the starting aldehyde. This is exacerbated by slow reduction of the intermediate imine or high concentrations of the aldehyde.

  • Identification:

    • GC-MS/LC-MS: Peaks with molecular weights corresponding to the secondary and tertiary amines will be observed.

    • ¹H NMR: Complex multiplets in the aliphatic region will appear due to the presence of multiple (1-methylcyclopropyl)methyl groups.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Ammonia Concentration Use a large excess of ammonia (e.g., a saturated solution in an alcohol or ammonium acetate as the ammonia source).A high concentration of ammonia outcompetes the product amine for reaction with the aldehyde.
Reducing Agent Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).These reagents are more selective for the reduction of the iminium ion over the aldehyde, reducing the likelihood of the product amine reacting with unreacted aldehyde.[9]
pH Control Maintain a slightly acidic pH (around 6-7) to promote imine formation without significantly hindering the nucleophilicity of ammonia.Optimal pH is crucial for the rate of imine formation.
Order of Addition Consider a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.This can sometimes improve selectivity by ensuring the aldehyde is consumed before the amine product is generated in significant quantities.

Experimental Protocol: Reductive Amination of 1-Methylcyclopropanecarboxaldehyde

  • To a solution of 1-methylcyclopropanecarboxaldehyde (1.0 eq.) in methanol, add a large excess of ammonium acetate (5-10 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of aqueous HCl.

  • Perform a basic work-up to extract the amine into an organic solvent.

  • Convert to the hydrochloride salt by bubbling HCl gas through a solution of the free amine in a suitable solvent like ether or isopropanol.

Reaction Pathway and Side Reaction Diagram:

Reductive_Amination Aldehyde 1-Methylcyclopropanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Primary_Amine (1-Methylcyclopropyl)methanamine Imine->Primary_Amine + [H] Secondary_Amine Secondary Amine Byproduct Primary_Amine->Secondary_Amine + Aldehyde, +[H] Tertiary_Amine Tertiary Amine Byproduct Secondary_Amine->Tertiary_Amine + Aldehyde, +[H]

Caption: Reductive amination pathway showing the over-alkylation side reactions leading to secondary and tertiary amines.

Route 3: Hofmann and Curtius Rearrangements

These rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[2][3] The key intermediate in both is a highly reactive isocyanate, which is the source of most side reactions.

Q5: My Hofmann/Curtius rearrangement is producing a significant amount of a high molecular weight, insoluble byproduct. What is it and how can I prevent its formation?

A5: The most common byproduct in these rearrangements is a symmetrically substituted urea. This forms when the desired primary amine product reacts with the isocyanate intermediate.

  • Primary Side Product: N,N'-bis((1-methylcyclopropyl)methyl)urea

  • Causality: This side reaction occurs if the trapping of the isocyanate by water (to form the carbamic acid that decarboxylates to the amine) is slow, or if there is a localized high concentration of the amine product.[10] The presence of any residual starting amine nucleophile can also lead to urea formation.

  • Identification:

    • Solubility: Ureas are often poorly soluble in common organic solvents and may precipitate from the reaction mixture.

    • IR Spectroscopy: A strong carbonyl stretch around 1630-1660 cm⁻¹ is characteristic of a urea.

    • Mass Spectrometry: A molecular ion corresponding to the mass of two (1-methylcyclopropyl)methylamine units plus a carbonyl group will be observed.

Q6: I am also observing a byproduct that is not the urea. What else could it be?

A6: If the reaction is carried out in an alcohol solvent or if an alcohol is used during work-up, the isocyanate can be trapped to form a carbamate.

  • Side Product: Alkyl (1-methylcyclopropyl)methylcarbamate

  • Causality: Alcohols are good nucleophiles and can compete with water to react with the isocyanate intermediate.[2][3]

  • Identification:

    • IR Spectroscopy: A characteristic carbamate carbonyl stretch around 1690-1730 cm⁻¹.

    • NMR Spectroscopy: Signals corresponding to the alkyl group from the alcohol solvent will be present.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Solvent System For the Hofmann rearrangement, use an aqueous base. For the Curtius rearrangement, ensure the trapping step is performed in the presence of sufficient water or acid to facilitate hydrolysis of the isocyanate. Avoid alcoholic solvents unless the carbamate is the desired product.Water is required to hydrolyze the isocyanate to the carbamic acid, which then decarboxylates to the primary amine.[11][12]
Reaction Conditions Ensure rapid and efficient mixing to avoid localized high concentrations of the amine product. In the Curtius rearrangement, adding the acyl azide solution to hot solvent can favor the rearrangement over side reactions.Good mixing minimizes the chance of the product amine reacting with the isocyanate intermediate.
Purity of Starting Materials Ensure the starting amide (for Hofmann) or acyl azide (for Curtius) is free from the corresponding amine.Contaminating amine will readily react with the isocyanate to form the urea byproduct.
Work-up Acidify the reaction mixture after the rearrangement is complete to protonate the product amine and prevent it from reacting with any remaining isocyanate.The ammonium salt is not nucleophilic and will not react with the isocyanate.

Experimental Protocol: Curtius Rearrangement of 1-Methylcyclopropanecarbonyl Azide

  • A solution of 1-methylcyclopropanecarbonyl azide in an inert solvent like toluene is added dropwise to the same solvent heated to reflux.

  • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete rearrangement to the isocyanate.

  • The solution of the isocyanate is then cooled and slowly added to an acidic aqueous solution with vigorous stirring.

  • The mixture is heated to facilitate hydrolysis of the isocyanate and decarboxylation of the resulting carbamic acid.

  • After cooling, the aqueous layer is basified and the product amine is extracted with an organic solvent.

  • The hydrochloride salt is formed by treating the free amine solution with HCl.

Reaction Pathway and Side Reaction Diagram:

Rearrangement_Reactions cluster_0 Hofmann/Curtius Rearrangement cluster_1 Isocyanate Trapping Amide_Azide Amide or Acyl Azide Isocyanate Isocyanate Intermediate Amide_Azide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Urea Urea Byproduct Isocyanate->Urea + Primary Amine Carbamate Carbamate Byproduct Isocyanate->Carbamate + ROH Primary_Amine (1-Methylcyclopropyl)methanamine Carbamic_Acid->Primary_Amine - CO₂

Caption: Fate of the isocyanate intermediate in Hofmann and Curtius rearrangements, showing the desired pathway to the amine and the formation of urea and carbamate byproducts.

Purification of the Final Product

Q7: How can I effectively purify (1-Methylcyclopropyl)methanamine from the common byproducts?

A7: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: Being a primary amine, the product can be separated from neutral or acidic impurities by acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, while neutral byproducts (like unreacted nitrile or carbamates) will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to liberate the free amine, which can be extracted back into an organic solvent.

  • Distillation: The free amine is a relatively low-boiling liquid and can be purified by fractional distillation. This is effective for separating it from higher-boiling byproducts like the urea.

  • Crystallization of the Hydrochloride Salt: The most common method for obtaining a highly pure product is through the crystallization of its hydrochloride salt. After purification of the free amine, it is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a solution of HCl in the same solvent or with HCl gas. The resulting (1-Methylcyclopropyl)methanamine hydrochloride salt will precipitate and can be collected by filtration and washed with cold solvent. This is particularly effective for removing less basic amine impurities that may not precipitate as readily.

References

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts.
  • Conversion of nitriles to 1° amines using LiAlH4. (2023). Chemistry LibreTexts.
  • Preventing over-alkylation in reductive amin
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Hofmann rearrangement. (n.d.). Wikipedia.
  • Optimization of reaction conditions for the Curtius rearrangement. (n.d.). BenchChem.
  • Hofmann Rearrangement. (n.d.). Chemistry Steps.
  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry.
  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Curtius rearrangement. (n.d.). Wikipedia.
  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal.
  • Hoffmann Bromamide Reaction Mechanism. (n.d.). BYJU'S.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

analytical method development for (1-Methylcyclopropyl)methanamine hydrochloride

Technical Support Center: Analytical Method Development for (1-Methylcyclopropyl)methanamine HCl Status: Operational | Lead Scientist: Senior Application Specialist Subject: Method Development & Troubleshooting Guide Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for (1-Methylcyclopropyl)methanamine HCl

Status: Operational | Lead Scientist: Senior Application Specialist Subject: Method Development & Troubleshooting Guide Analyte: (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 98137-40-7)[1]

Introduction: The Analytical Challenge

Welcome to the technical support hub for (1-Methylcyclopropyl)methanamine hydrochloride. As an aliphatic amine with a cyclopropyl ring and no conjugated system, this molecule presents a "perfect storm" of analytical challenges:

  • UV Invisibility: It lacks a chromophore, making standard UV detection (254 nm) impossible.[2]

  • Silanol Tailing: The primary amine group interacts strongly with residual silanols on silica columns, causing severe peak tailing.[2]

  • Thermal Instability (GC): As a hydrochloride salt, it will degrade or polymerize in a hot GC injector port unless properly free-based.[2]

This guide is structured to navigate these specific hurdles using self-validating protocols.

Module 1: Detection Strategies (The "Invisible" Analyte)

Q: I see no peak on my HPLC-UV at 254 nm. Is my sample degraded? A: Likely not. Your analyte is "invisible" to standard UV because it lacks pi-electrons (aromatic rings or double bonds).[2] You have three viable detection paths.

Decision Tree: Select Your Detection Mode

DetectionStrategy Start Select Detection Mode UV Standard HPLC-UV? Start->UV Equipment Limit Uni Universal Detectors Start->Uni No Chemistry MS Mass Spectrometry Start->MS High Sensitivity Deriv Derivatization Required UV->Deriv Must add Chromophore FMOC FMOC Deriv->FMOC FMOC-Cl (UV/FL) OPA OPA Deriv->OPA OPA (Fluorescence) CAD CAD Uni->CAD CAD / ELSD RI RI Uni->RI Refractive Index (Isocratic Only) ESI ESI MS->ESI ESI+ (m/z 86)

Caption: Decision matrix for selecting the appropriate detection technique based on available instrumentation.

Protocol: Pre-Column Derivatization with FMOC-Cl

Why this works: FMOC-Cl reacts rapidly with primary amines to form a stable, highly UV-absorbing carbamate derivative detectable at 265 nm.[1][2]

  • Reagent Prep: Dissolve 10 mg FMOC-Cl in 10 mL Acetonitrile (ACN).

  • Buffer: Borate buffer (0.1 M, pH 9.0). Critical: The reaction requires basic pH.[1]

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.[2]

    • Add 200 µL FMOC-Cl solution.[2]

    • Vortex and incubate at ambient temp for 5 minutes.

    • Quench: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC-Cl (prevents the reagent peak from interfering).

  • Analysis: Inject onto C18 column.[2] Detect at 265 nm .

Module 2: Chromatographic Performance (Peak Shape)

Q: My peak looks like a "shark fin" (severe tailing). How do I fix this? A: Tailing is caused by the protonated amine (


) interacting with acidic silanols (

) on the column stationary phase.[1] You must suppress this interaction.
Troubleshooting Table: Peak Shape Optimization
StrategyMethodologyMechanismPros/Cons
High pH Mobile Phase Use 10mM Ammonium Bicarbonate (pH 10.[1][2]5)De-protonates the amine (

), eliminating ionic interaction with silanols.[1][2]
Best Shape. Requires high-pH stable columns (e.g., Waters XBridge, Agilent Poroshell HPH).[2]
Chaotropic Additive Add 0.1% TFA or PFPA to mobile phaseLow pH suppresses silanol ionization (

); ion-pairing masks the amine.[1]
Good shape, but TFA suppresses MS signal.
Ion Pairing Add HexanesulfonateForms neutral ion-pair complex with the amine.Excellent shape, but equilibrates slowly and ruins columns for other methods.[2]

Recommended Column: C18 Hybrid Particle (High pH stable).[2] Dimensions: 150 x 4.6 mm, 3.5 µm.[2][3] Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10.0) / B: Acetonitrile.[2]

Module 3: GC Analysis & The Salt Problem

Q: Can I analyze this by GC? I keep seeing ghost peaks or no signal. A: You cannot inject the Hydrochloride salt directly.[2] In the hot injector port (>200°C), the salt dissociates, and the HCl gas can catalyze degradation or adsorb the amine onto the liner glass wool.[1]

The Fix: In-Situ Free-Basing You must convert the salt to the free base before or during injection.[1]

Protocol:

  • Solvent: Methanol or 2-Propanol (Do not use non-polar solvents yet; the salt won't dissolve).[2]

  • Base Addition: Add 2% v/v Triethylamine (TEA) or dilute NaOH to the sample vial.

  • Extraction (Optional but recommended):

    • Dissolve salt in 1M NaOH (aq).[2]

    • Extract with Dichloromethane (DCM).[2]

    • Inject the DCM layer (contains the free amine).[2]

  • Injector: Use a base-deactivated liner (silanized) to prevent adsorption.[2]

Module 4: Stability & Sample Prep

Q: Is the cyclopropyl ring stable? A: Generally, yes.[2] However, cyclopropyl rings can undergo ring-opening reactions under strong acidic conditions combined with nucleophiles, or extreme heat.[1][2]

  • Avoid: Concentrated HCl or H2SO4 digestion.[2]

  • Storage: Store the HCl salt in a desiccator. It is hygroscopic.[2]

  • LC-MS Note: In ESI+, look for the

    
     ion at m/z 86.09 .[1][2] If you see m/z 100 or 118, suspect ring opening (hydration or methanolysis) during sample prep.[2]
    
Workflow: Method Validation Logic (ICH Q2)

Validation cluster_check Critical Checks Spec Specificity Lin Linearity Spec->Lin No Interference C1 Blank Injection (Check Carryover) Spec->C1 Acc Accuracy Lin->Acc R² > 0.999 Rob Robustness Acc->Rob Recovery 98-102% C2 Filter Study (Check Adsorption) Acc->C2

Caption: Simplified validation workflow emphasizing critical checkpoints for amine analysis.

References

  • Method Development for Amines: Dolan, J. W. (2008).[2] HPLC of Amines: The Tail of the Peak. LCGC North America.[2] Link

  • Derivatization Chemistry: Agilent Technologies. (2020). Amino Acid Analysis using ZORBAX Eclipse Plus C18 and FMOC/OPA Derivatization.Link

  • Validation Guidelines: International Council for Harmonisation (ICH).[2][4][5][6] (2023).[2][3][5][7][8] Validation of Analytical Procedures Q2(R2).Link

  • Cyclopropyl Stability: Wiberg, K. B. (1986).[2] Structures and reactions of cyclopropanes. Chemical Reviews.[2] Link

  • GC of Amine Salts: Rood, D. (2007).[2] The Troubleshooting and Maintenance Guide for Gas Chromatographers.[2] Wiley-VCH.[2] Link

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC of (1-Methylcyclopropyl)methanamine hydrochloride

Welcome to the technical support guide for the chromatographic analysis of (1-Methylcyclopropyl)methanamine hydrochloride. This document provides in-depth troubleshooting strategies, experimental protocols, and foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of (1-Methylcyclopropyl)methanamine hydrochloride. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to diagnose and resolve the common issue of peak tailing. As a small, basic primary amine, this compound presents a classic challenge in reversed-phase HPLC, primarily due to secondary interactions with the stationary phase. This guide is designed for researchers, scientists, and drug development professionals to achieve symmetric, reproducible peaks.

Part 1: Frequently Asked Questions (FAQs) - A Quick Diagnostic

Q1: Why is my (1-Methylcyclopropyl)methanamine hydrochloride peak tailing?

Peak tailing for this compound is almost always caused by a secondary retention mechanism involving strong interactions between the basic amine group and acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2] These interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".

Q2: What is the quickest adjustment I can make to improve my peak shape?

The most immediate fix is often to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA) is a highly effective first step.[1] At this low pH, the amine is fully protonated (positively charged), and the silanol groups are also protonated (neutral), which significantly minimizes the unwanted ionic interaction.[1][3]

Q3: Could my column be the problem?

Yes, the column is a critical factor. An older, non-end-capped, or "Type A" silica column will have a high population of active silanol groups, exacerbating tailing.[2] Using a modern, high-purity, "base-deactivated" or end-capped column is crucial for analyzing basic compounds.[4][5] If your column is old or has been used extensively with harsh conditions, it may be degraded, leading to poor peak shape.[6][7]

Q4: Is my sample concentration too high?

While less common than silanol interactions for this specific issue, injecting too much sample can lead to mass overload, which can cause peak fronting or tailing.[2] To check for this, simply prepare and inject a sample that is 5-10 times more dilute. If the peak shape improves significantly, you may be overloading the column.

Part 2: The Root Cause - Understanding Silanol Interactions

In reversed-phase HPLC, the primary goal is to separate compounds based on their hydrophobicity. However, the silica backbone of most columns contains residual silanol groups. (1-Methylcyclopropyl)methanamine, being a primary amine, is a basic compound. At a mid-range pH (e.g., pH 4-7), the amine group can be protonated (R-NH3+) and the silanol groups can be deprotonated (Si-O-), leading to a strong ionic interaction. This "secondary retention" holds some analyte molecules more strongly than others, disrupting the chromatographic band and causing peak tailing.[1][8]

Caption: Mechanism of peak tailing at mid-range pH.

Part 3: A Systematic Troubleshooting Guide

Follow these steps methodically to diagnose and resolve peak tailing.

Step 1: Mobile Phase Optimization

Controlling the mobile phase chemistry is the most powerful tool for improving the peak shape of basic compounds.[9]

Protocol 1.1: The Low pH Approach (Ion Suppression)

This is the most common and effective strategy. By lowering the pH, we suppress the ionization of silanol groups, turning them into a less interactive neutral species.

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate: Flush the column with your new mobile phase for at least 10-15 column volumes before injection.[10]

  • Analyze: Inject your sample and observe the peak shape.

Parameter Before (Example) After (Protocol 1.1) Rationale
Aqueous Additive None (Water)0.1% Formic Acid (pH ~2.7)Suppresses silanol ionization (Si-O⁻ → Si-OH).[1]
Analyte State R-NH3+R-NH3+Analyte remains protonated.
Silanol State Partially Si-O⁻Fully Si-OH (neutral)Minimizes ionic interaction.
Expected Result Tailing PeakSymmetrical PeakSecondary retention mechanism is disabled.

Protocol 1.2: Using a Competing Base (Silanol Masking)

If a low pH is not desirable for your separation, adding a small, basic "competing agent" like Triethylamine (TEA) can be effective. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[11][12]

  • Prepare Mobile Phase A: Add 0.1% (v/v) Triethylamine to your buffered aqueous phase. Adjust pH as needed with an acid (e.g., acetic acid).

  • Prepare Mobile Phase B: Acetonitrile.

  • Equilibrate: This method requires longer equilibration. Flush the column for at least 20-30 column volumes to ensure the TEA has fully coated the active sites.[6]

  • Analyze: Inject your sample.

Step 2: Column Selection and Care

Not all C18 columns are created equal. For robust analysis of basic compounds, your column choice is paramount.

Column Type Description Suitability for Basic Amines
"Legacy" Type-A Silica Older silica with higher metal content and more acidic silanols.[2]Poor: Will likely cause significant tailing.
High-Purity, End-Capped Modern Type-B silica where most silanols are chemically bonded ("capped").[5][8]Good: The industry standard for reducing tailing.
Base-Deactivated Specifically treated to further reduce silanol activity.[4][13]Excellent: Designed for this type of application.
Polar-Embedded Phase Contains a polar group (e.g., amide) within the C18 chain, which shields silanols.[4][8]Excellent: Offers alternative selectivity and improved peak shape.

Protocol 2.1: Column Conditioning and Cleaning

A new column requires proper conditioning to ensure the stationary phase is ready for analysis.[14][15] A contaminated column can also cause peak tailing.

  • New Column Conditioning: Before first use, flush the column with a solvent like Isopropanol (if compatible with your system), followed by your mobile phase's strong solvent (e.g., Acetonitrile), and finally with the initial mobile phase conditions for at least 20 column volumes.[10]

  • Column Cleaning: If you suspect contamination is causing tailing for all peaks, a wash sequence may restore performance. Disconnect the column from the detector and flush to waste. A generic reversed-phase cleaning sequence is: Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Water -> Mobile Phase. Always check your column's specific care and use guide.

Step 3: Advanced Strategy - High pH Reversed-Phase

A powerful but less common approach is to operate at high pH (e.g., pH 9-11).[16] This requires a specialized, high-pH stable column (e.g., hybrid particle or polymer-based).

  • Mechanism: At high pH, the analyte (R-NH2) is neutral and less polar, while the silanols (Si-O-) are fully deprotonated. The deprotonated silanols create a repulsive negative surface charge on the stationary phase, which prevents the neutral amine from engaging in secondary interactions, often leading to excellent peak symmetry.[17][18]

Protocol 3.1: High pH Mobile Phase Preparation

  • Select a High-pH Stable Column: This is mandatory. Using a standard silica column above pH 8 will irreversibly dissolve the silica.

  • Prepare Mobile Phase A: Use a buffer suitable for high pH, such as 10 mM Ammonium Bicarbonate, adjusted to pH 10 with Ammonium Hydroxide.

  • Prepare Mobile Phase B: Acetonitrile.

  • Equilibrate and Analyze: Dedicate a column to high pH use. Equilibrate thoroughly and run your analysis.

Part 4: Troubleshooting Workflow

This flowchart provides a logical path from problem to solution.

Troubleshooting_Workflow Start Peak Tailing Observed for (1-Methylcyclopropyl)methanamine HCl CheckAllPeaks Does tailing affect ALL peaks or just the analyte? Start->CheckAllPeaks AllPeaksTail Physical Issue Likely: - Blocked Frit - Column Void CheckAllPeaks->AllPeaksTail All Peaks AnalyteTails Chemical Interaction Issue: (Silanol Interaction) CheckAllPeaks->AnalyteTails Analyte Only FixPhysical Action: 1. Reverse-flush column (to waste). 2. Check for extra-column volume. 3. Replace column if necessary. AllPeaksTail->FixPhysical OptimizeMP Step 1: Mobile Phase Optimization (Low pH Approach) AnalyteTails->OptimizeMP CheckSuccess1 Peak shape acceptable? OptimizeMP->CheckSuccess1 CheckColumn Step 2: Evaluate Column - Is it base-deactivated? - Is it old/contaminated? CheckSuccess1->CheckColumn No End Problem Resolved: Symmetrical Peak Achieved CheckSuccess1->End Yes ReplaceColumn Action: Replace with a new, high-quality base-deactivated column. CheckColumn->ReplaceColumn CheckSuccess2 Peak shape acceptable? ReplaceColumn->CheckSuccess2 AdvancedStrategy Step 3: Advanced Strategy - Try competing base (TEA). - Consider high pH method (requires specific column). CheckSuccess2->AdvancedStrategy No CheckSuccess2->End Yes AdvancedStrategy->End

Sources

Troubleshooting

Technical Support Center: Safe Disposal of (1-Methylcyclopropyl)methanamine Hydrochloride

Document ID: TSC-2024-MCMH-01 Status: Active Department: Chemical Safety & Environmental Health Applicability: Drug Discovery, Medicinal Chemistry, and Process Development Laboratories. Chemical Profile & Hazard Assessme...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-MCMH-01 Status: Active Department: Chemical Safety & Environmental Health Applicability: Drug Discovery, Medicinal Chemistry, and Process Development Laboratories.

Chemical Profile & Hazard Assessment

Objective: Understand the physicochemical behavior of the compound to dictate disposal logic.

(1-Methylcyclopropyl)methanamine hydrochloride is a primary amine salt incorporating a strained cyclopropyl ring. Unlike simple aliphatic amines, the cyclopropyl moiety introduces specific stability concerns regarding ring-opening reactions.

PropertyData / CharacteristicImplication for Disposal
State Solid (Crystalline powder)Dispose of as solid hazardous waste; do not dissolve solely for disposal.
Solubility High (Water, Methanol, DMSO)Risk of groundwater contamination if improperly sewered.
Acidity (pH) Acidic in solution (pH ~4-5)Compatible with acidic aqueous waste streams. Incompatible with strong bases (releases volatile free amine).
Reactivity Strained Ring System Susceptible to ring-opening oxidation.[1] DO NOT mix with bleach (NaOCl).
Volatility Low (Salt form); High (Free base)Keep waste streams acidic/neutral to prevent inhalation hazards.

Critical Troubleshooting Guides (Workflow-Based)

Scenario A: Disposal of Solid Waste (Expired/Excess Reagent)

Issue: User has a vial of expired (1-Methylcyclopropyl)methanamine HCl or contaminated solid debris (weigh boats, gloves).

Protocol:

  • Do Not Solubilize: Never dissolve solid chemical waste to pour it down the drain. This violates EPA prohibitions on "dilution as the solution to pollution."

  • Segregation: Place the solid material in a dedicated Solid Hazardous Waste container.

  • Labeling: Clearly label as "Toxic Solid, Organic (Amine Salt)."

  • Secondary Containment: If the original vial is glass, place it inside a plastic ziplock bag before depositing it in the drum to prevent breakage and dust inhalation.

Scenario B: Disposal of Aqueous Reaction Mixtures

Issue: User has an aqueous layer from an extraction containing the compound.

Protocol (The "pH Check" Self-Validating System):

  • Test pH: Dip a pH strip into the waste container.

    • If pH < 7: The amine is protonated (Salt form: Non-volatile). Safe to add to Aqueous Waste .

    • If pH > 8: The amine is free (Volatile, "fishy" odor).

  • Stabilization (If pH > 8):

    • Action: Slowly add dilute HCl (1M) until pH is neutral or slightly acidic (pH 5-6).

    • Why: This converts the volatile free base back into the non-volatile hydrochloride salt, preventing toxic vapors from building up in the waste container.

  • Segregation: Pour into the "Aqueous Waste - Toxic/Corrosive" drum.

Scenario C: Cleaning Spills

Issue: Powder spilled on the benchtop.

Protocol:

  • PPE Check: Wear nitrile gloves, lab coat, and safety glasses. Ensure fume hood is active.

  • Dry Clean-up: Do not wet initially. Sweep the powder gently into a dustpan or use a chemically resistant vacuum (HEPA).

  • Wet Wipe: Wipe the area with a paper towel dampened with water (not bleach).

  • Disposal: Place all paper towels and debris into the Solid Hazardous Waste container.

Visualizing the Safety Logic

Diagram 1: Waste Stream Segregation Decision Tree

This logic ensures that the compound remains in its most stable form (the salt) during storage and transport.

WasteSegregation Start Waste Material Containing (1-Methylcyclopropyl)methanamine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Liquid Solution StateCheck->Liquid Reaction Mix BinSolid Bin: Solid Hazardous Waste (Incineration) Solid->BinSolid SolventCheck Primary Solvent? Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, DMSO) SolventCheck->Organic >10% Organics Aqueous Water / Aqueous Buffer SolventCheck->Aqueous Mostly Water BinOrganic Bin: Halogenated/Non-Halogenated Organic Waste Organic->BinOrganic pHCheck Check pH Aqueous->pHCheck Basic pH > 8 (Free Amine Risk) pHCheck->Basic Basic Acidic pH < 7 (Stable Salt) pHCheck->Acidic Acidic/Neutral Neutralize Acidify with 1M HCl to pH ~5 Basic->Neutralize Stabilize BinAqueous Bin: Aqueous Toxic Waste Acidic->BinAqueous Neutralize->Acidic

Caption: Decision matrix for segregating waste to minimize volatility and reactivity risks.

Diagram 2: The "Bleach Incompatibility" Mechanism

Why you must never use bleach to clean up this specific amine.

BleachRisk Amine (1-Methylcyclopropyl)methanamine Reaction Reaction (Oxidation/Chlorination) Amine->Reaction Bleach Bleach (NaOCl) Bleach->Reaction Result1 N-Chloroamine Formation (Toxic/Explosive) Reaction->Result1 Result2 Ring Opening Radical Cascade (Uncontrolled Heat/Gas) Reaction->Result2

Caption: Mechanistic pathway showing why oxidative cleaning agents cause hazardous byproducts with cyclopropylamines.

Frequently Asked Questions (FAQs)

Q: Can I pour the aqueous waste down the sink if I neutralize it first? A: NO. While neutralization renders the compound less volatile, it remains a chemical waste. The EPA and local environmental agencies strictly regulate the discharge of chemical substances. All amine salts must be collected for professional off-site incineration [1].

Q: I detected a "fishy" smell near the waste container. What happened? A: You likely added a basic solution (sodium hydroxide or bicarbonate) to a container holding the (1-Methylcyclopropyl)methanamine hydrochloride.

  • The Science: The base stripped the HCl proton, releasing the free amine.

  • The Fix: Immediately cap the container. In a fume hood, carefully add dilute acid (HCl or acetic acid) to the waste stream to re-protonate the amine and eliminate the odor/volatility.

Q: Is this compound compatible with Piranha solution or Chromic acid? A: ABSOLUTELY NOT. Cyclopropylamines are high-energy, strained ring systems. Mixing them with strong oxidizers (like Piranha) can trigger rapid, exothermic ring-opening reactions, potentially leading to deflagration or explosion [2].

Q: Does this waste count as "P-Listed" or "U-Listed" waste under RCRA? A: It is generally not explicitly named on the P or U lists (unlike Aziridine). However, it must be treated as a Characteristic Waste (Toxic/Reactive) or strictly regulated under the "Precautionary Principle" for research chemicals. Always tag it for incineration [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Ma, S., et al. (2021). Oxidative Ring-Opening of Cyclopropylamines.[1] Chemical Reviews. (General reactivity context for strained amines).

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Optimization

preventing decomposition of (1-Methylcyclopropyl)methanamine hydrochloride during storage

Topic: Stability, Storage, and Decomposition Prevention Executive Summary (1-Methylcyclopropyl)methanamine hydrochloride is a strained, small-ring building block. Its storage stability is compromised by two primary facto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Decomposition Prevention
Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride is a strained, small-ring building block. Its storage stability is compromised by two primary factors: hygroscopicity (characteristic of amine salts) and ring strain energy (~27.5 kcal/mol). Improper storage leads to moisture absorption (deliquescence) and acid-catalyzed ring-opening rearrangements to form homoallylic impurities.

This guide provides authoritative protocols to prevent decomposition, troubleshoot degradation, and restore material integrity.

Module 1: Critical Storage Parameters

To maintain purity >98% over long durations (6+ months), you must control three variables: Temperature, Atmosphere, and Moisture.

ParameterRecommendationScientific Rationale
Temperature -20°C (Required) High thermal energy increases the kinetic probability of cyclopropane ring opening (relief of strain). Storage at RT significantly accelerates this pathway.
Atmosphere Inert (Argon/N₂) Oxygen is less of a threat than moisture, but inert gas displacement prevents the ingress of humid ambient air.
Moisture Strictly Anhydrous The HCl salt is hygroscopic.[1][2] Water absorption creates a solvated acidic environment that lowers the energy barrier for acid-catalyzed rearrangement.
Container Amber Glass + Desiccant Amber glass protects from light (minor risk). Secondary containment with active desiccant (e.g., Drierite) is mandatory.
Module 2: Troubleshooting & FAQs
Q1: My solid powder has turned into a sticky gum or oil. Is it ruined?

Diagnosis: Hygroscopic Deliquescence. The salt has absorbed atmospheric moisture.[2] This does not necessarily mean chemical decomposition has occurred yet, but the risk is elevated because the resulting aqueous acid environment promotes ring opening. Action:

  • Immediate QC: Run a 1H-NMR in DMSO-d6 or CDCl3.

  • Check: If the cyclopropyl peaks are intact (0.2–0.6 ppm region), the material is wet but chemically pure.

  • Fix: Perform the Vacuum Drying Protocol (see Module 3).

Q2: I see new peaks in the NMR around 5.0–6.0 ppm. What are they?

Diagnosis: Homoallylic Rearrangement (Ring Opening). Under thermal stress or acidic moisture conditions, the cyclopropylcarbinyl system rearranges to relieve ring strain, typically forming a homoallylic amine (3-methylbut-3-en-1-amine derivative). Action:

  • Quantify: Integrate the olefinic peaks (5.0–6.0 ppm) relative to the methyl singlet.

  • Decision:

    • <5% Impurity: Recrystallize (IPA/Et2O) if high purity is needed.

    • >10% Impurity: The material is likely compromised beyond efficient recovery. Discard.

Q3: Can I store the free base instead of the hydrochloride salt?

Answer: No. The free base is significantly more volatile and prone to formation of carbamates upon exposure to atmospheric CO2. The HCl salt is the thermodynamically preferred form for storage. Always generate the free base in situ immediately prior to use.

Module 3: Experimental Protocols
Protocol A: Vacuum Drying (Restoring Wet Material)

Use this if your material has clumped due to moisture but is chemically intact.

  • Transfer: Place the material in a round-bottom flask (fill no more than 1/3 full).

  • Vacuum: Connect to a high-vacuum manifold (< 1 mbar).

  • Temperature: Immerse the flask in an oil bath set to 30°C .

    • Warning:Do NOT exceed 40°C. Higher temperatures under acidic/wet conditions induce ring opening.

  • Duration: Dry for 4–6 hours.

  • Backfill: Backfill with Argon or Nitrogen before disconnecting.

Protocol B: QC Diagnostic (1H-NMR)

Use this to distinguish between wet salt and decomposed material.

  • Solvent: DMSO-d6 (preferred) or CDCl3.

  • Key Signals (Intact):

    • 
       0.3–0.6 ppm (m, 4H): Cyclopropyl ring protons (High field diagnostic).
      
    • 
       1.1 ppm (s, 3H): Methyl group on the ring.
      
    • 
       2.8 ppm (s, 2H): Methylene protons (-CH2-NH2).
      
  • Key Signals (Decomposed - Homoallylic):

    • 
       1.7 ppm (s): Allylic methyl group.
      
    • 
       5.0–5.8 ppm (m): Terminal alkene protons.
      
Module 4: Mechanistic Visualization
Figure 1: Decomposition Pathway

The following diagram illustrates the transition from the stable salt to the ring-opened impurity driven by heat and moisture.

Decomposition Salt (1-Methylcyclopropyl)methanamine HCl (Intact Salt) Stress Triggers: 1. Moisture (H2O) 2. Heat (>40°C) Salt->Stress Storage Failure Intermediate Carbenium Ion / Transition State (Ring Strain Relief) Stress->Intermediate Protonation/Activation Product Homoallylic Amine Impurity (3-methylbut-3-en-1-amine) Intermediate->Product Rearrangement

Caption: Acid-catalyzed ring opening of the cyclopropylcarbinyl system leads to homoallylic impurities.

Figure 2: Storage & Handling Decision Tree

DecisionTree Start Inspect Material Visual Visual Check: Is it free-flowing white powder? Start->Visual NMR Run 1H-NMR Visual->NMR No Action1 Store at -20°C (Desiccator) Visual->Action1 Yes Yes Yes No No (Sticky/Yellow) CheckPeaks Check 5.0-6.0 ppm region NMR->CheckPeaks Action2 Vacuum Dry (<40°C, 4h) CheckPeaks->Action2 Clean (Only Wet) Action3 Discard or Recrystallize CheckPeaks->Action3 Dirty (Decomposed) Clean No Alkene Peaks Dirty Alkene Peaks Present

Caption: Workflow for assessing material integrity and determining corrective actions.

References
  • PubChem. (1-Methylcyclopropyl)methanamine hydrochloride (Compound Summary). National Library of Medicine. [Link][3]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. (Fundamental mechanism of cyclopropylcarbinyl rearrangement). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride for Pharmaceutical Research

Introduction (1-Methylcyclopropyl)methanamine hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique conformational constraints and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methylcyclopropyl)methanamine hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique conformational constraints and metabolic stability imparted by the cyclopropylmethylamine moiety.[1] Its synthesis, therefore, is a subject of considerable interest for researchers in drug discovery and development. This guide provides an in-depth comparison of the most common synthetic routes to this valuable intermediate, offering a critical analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of key performance indicators to empower researchers in making informed decisions for their specific needs.

Route 1: Reductive Amination of 1-Methylcyclopropanecarboxaldehyde

This route is conceptually straightforward, involving the formation of an aldehyde intermediate followed by its conversion to the target amine.

Workflow Overview

A 1-Methylcyclopropanecarbonitrile B 1-Methylcyclopropanecarboxaldehyde A->B DIBAL-H C (1-Methylcyclopropyl)methanamine B->C Reductive Amination (e.g., NH3, H2/Pd-C) D (1-Methylcyclopropyl)methanamine hydrochloride C->D HCl

Caption: Reductive amination pathway to the target compound.

Mechanistic Insights

The key steps in this route are the partial reduction of a nitrile to an aldehyde and the subsequent reductive amination. The use of Diisobutylaluminium hydride (DIBAL-H) is critical for the first step as it allows for the selective reduction of the nitrile to the aldehyde without over-reduction to the amine. Reductive amination proceeds via the formation of an imine intermediate from the aldehyde and ammonia, which is then hydrogenated to the primary amine.

Experimental Protocol

Step 1: Synthesis of 1-Methylcyclopropanecarboxaldehyde

  • A solution of 1-methylcyclopropanecarbonitrile in an anhydrous solvent (e.g., toluene or THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of DIBAL-H (1.0 M in hexanes) is added dropwise, maintaining the temperature below -70 °C.

  • The reaction is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the slow addition of methanol, followed by an aqueous acid workup (e.g., 1 M HCl).

  • The organic layer is separated, washed, dried, and concentrated to yield the crude aldehyde, which can be purified by distillation.

Step 2: Synthesis of (1-Methylcyclopropyl)methanamine

  • To a solution of 1-methylcyclopropanecarboxaldehyde in a suitable solvent (e.g., methanol), a source of ammonia (e.g., a solution of ammonia in methanol) is added.

  • A hydrogenation catalyst (e.g., 10% Pd on carbon) is added to the mixture.

  • The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 50 psi).

  • The reaction is stirred at room temperature for 12-24 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated to give the crude amine.

Step 3: Formation of the Hydrochloride Salt

  • The crude (1-Methylcyclopropyl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of HCl in the same solvent is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to afford (1-Methylcyclopropyl)methanamine hydrochloride.[2]

Route 2: Reduction of 1-Methylcyclopropanecarbonitrile

This approach offers a more direct conversion of the nitrile intermediate to the final amine.

Workflow Overview

A 1-Methylcyclopropanecarbonitrile B (1-Methylcyclopropyl)methanamine A->B Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) C (1-Methylcyclopropyl)methanamine hydrochloride B->C HCl

Caption: Direct reduction of the nitrile to the target amine.

Mechanistic Insights

This route relies on the complete reduction of the nitrile functional group. Two primary methods are employed:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that provides a source of hydride ions (H⁻).[3][4] The reaction proceeds through the nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.[3]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium, or Platinum).[5][6][7] The nitrile is adsorbed onto the catalyst surface, where the addition of hydrogen atoms across the carbon-nitrogen triple bond occurs.[5][8]

Experimental Protocols

Method A: LiAlH₄ Reduction

  • A solution of 1-methylcyclopropanecarbonitrile in an anhydrous ether (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere.

  • The reaction mixture is then stirred at room temperature or refluxed for several hours.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

  • The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to yield the crude amine.

  • The hydrochloride salt is formed as described in Route 1.

Method B: Catalytic Hydrogenation

  • 1-Methylcyclopropanecarbonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalyst (e.g., Raney Nickel or Palladium on carbon).

  • The reaction vessel is placed in a hydrogenation apparatus and pressurized with hydrogen gas (typically 50-100 psi).

  • The mixture is shaken or stirred at room temperature or elevated temperature until hydrogen uptake ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The hydrochloride salt is prepared as previously described.

Route 3: Curtius Rearrangement of 1-Methylcyclopropanecarboxylic Acid

Workflow Overview

A 1-Methylcyclopropanecarboxylic Acid B 1-Methylcyclopropyl Isocyanate A->B Curtius Rearrangement (DPPA, Et3N) C tert-Butyl (1-methylcyclopropyl)carbamate B->C t-BuOH D (1-Methylcyclopropyl)methanamine C->D Deprotection (HCl) E (1-Methylcyclopropyl)methanamine hydrochloride D->E HCl

Caption: Synthesis via Curtius rearrangement.

Mechanistic Insights

The core of this route is the Curtius rearrangement, where an acyl azide, generated in situ from the carboxylic acid, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped with tert-butanol to form a Boc-protected amine, which can be readily deprotected under acidic conditions.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-methylcyclopropyl)carbamate

  • To a solution of 1-methylcyclopropanecarboxylic acid in an anhydrous solvent (e.g., toluene), triethylamine is added, followed by diphenylphosphoryl azide (DPPA).

  • The mixture is heated to reflux for several hours until the evolution of nitrogen gas ceases.

  • tert-Butanol is added, and the reaction is refluxed for an additional period to form the Boc-protected amine.

  • The reaction mixture is cooled, washed, dried, and concentrated. The crude product can be purified by chromatography.

Step 2: Deprotection and Salt Formation

  • The tert-butyl (1-methylcyclopropyl)carbamate is dissolved in a suitable solvent (e.g., diethyl ether or dioxane).

  • An excess of a solution of HCl in the same solvent is added.

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • The resulting precipitate of (1-Methylcyclopropyl)methanamine hydrochloride is collected by filtration, washed, and dried.[2]

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Nitrile ReductionRoute 3: Curtius Rearrangement
Starting Material Availability 1-Methylcyclopropanecarbonitrile1-Methylcyclopropanecarbonitrile1-Methylcyclopropanecarboxylic Acid
Number of Steps 322-3 (depending on acid synthesis)
Overall Yield ModerateGood to ExcellentGood
Scalability Moderate (DIBAL-H can be challenging on a large scale)Good (Catalytic hydrogenation is highly scalable)Moderate (Azide intermediates pose safety concerns on a large scale)
Safety Considerations Use of pyrophoric DIBAL-HUse of highly reactive LiAlH₄ or flammable H₂ gasUse of potentially explosive diphenylphosphoryl azide
Key Advantages Avoids highly reactive hydrides for the final step.More direct and potentially higher yielding.Useful when the carboxylic acid is more accessible.
Key Disadvantages Requires an additional step for aldehyde formation.LiAlH₄ requires strict anhydrous conditions and careful quenching.Involves a potentially hazardous azide intermediate.

Conclusion

The choice of synthetic route for (1-Methylcyclopropyl)methanamine hydrochloride depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the safety infrastructure available.

  • Route 2 via catalytic hydrogenation is often the preferred method for large-scale production due to its efficiency, high yields, and the relative safety and ease of handling of the catalytic process compared to stoichiometric metal hydrides.

  • Route 2 using LiAlH₄ is a robust and high-yielding method suitable for laboratory-scale synthesis where stringent anhydrous conditions can be maintained.

  • Route 1 provides a viable alternative, particularly if the intermediate aldehyde is required for other purposes.

  • Route 3 is a valuable option when starting from the corresponding carboxylic acid, though careful consideration of the safety hazards associated with the Curtius rearrangement is paramount.

Ultimately, a thorough risk assessment and process optimization are essential for the safe and efficient synthesis of this important pharmaceutical intermediate.

References

  • PubChem. (1-Methylcyclopropyl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (1-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (1-Methylcyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chad's Prep. Hydride Reduction. Retrieved from [Link]

  • RSC Publishing. (2012). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Retrieved from [Link]

  • YouTube. (2015). Catalytic Hydrogenation: Mechanism. Retrieved from [Link]

  • Chad's Prep. 8.5 Catalytic Hydrogenation. Retrieved from [Link]

  • YouTube. (2020). ch8 6 Catalytic Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2020). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. Retrieved from [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Retrieved from [Link]

  • NIH. (2016). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (2010). US20100076242A1 - Method of preparing 1-methylcyclopropene and applying the same to plants.
  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved from [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Wikipedia. Kulinkovich reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. Retrieved from [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Retrieved from [Link]

  • PubMed. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. The Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

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Comparative

A Comparative Guide to Structural Analogs of (1-Methylcyclopropyl)methanamine Hydrochloride for Researchers in Drug Discovery

For researchers, scientists, and drug development professionals navigating the landscape of neuroactive and epigenetic modulators, the cyclopropylamine scaffold represents a cornerstone of medicinal chemistry. (1-Methylc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of neuroactive and epigenetic modulators, the cyclopropylamine scaffold represents a cornerstone of medicinal chemistry. (1-Methylcyclopropyl)methanamine hydrochloride, a primary amine featuring this strained ring system, serves as a critical structural motif in the design of potent enzyme inhibitors. This guide provides an in-depth, objective comparison of key structural analogs of (1-methylcyclopropyl)methanamine, offering a comprehensive analysis of their synthesis, physicochemical properties, and biological performance, supported by experimental data.

The unique three-membered ring of cyclopropylamines imparts a combination of rigidity and high s-character in its C-H bonds, leading to enhanced metabolic stability and unique electronic properties. These characteristics have been exploited in the development of inhibitors for enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), both of which play crucial roles in neurological disorders and cancer. This guide will explore how subtle modifications to the (1-methylcyclopropyl)methanamine core can significantly impact inhibitor potency, selectivity, and mechanism of action.

Structural Analogs: A Comparative Overview

This guide focuses on a selection of structural analogs that highlight key structure-activity relationships (SAR). The chosen analogs represent common modifications to the parent structure, including substitutions on the cyclopropyl ring and the amine group.

CompoundStructureKey Features
(1-Methylcyclopropyl)methanamine hydrochloride Image of (1-Methylcyclopropyl)methanamine hydrochlorideThe parent compound, featuring a methyl group on the cyclopropane ring.
Cyclopropylmethanamine Image of CyclopropylmethanamineThe simplest analog, lacking the methyl substituent on the cyclopropane ring.
Tranylcypromine Image of TranylcypromineA well-known MAO inhibitor with a phenyl-substituted cyclopropylamine core.
1-Benzylcyclopropylamine Image of 1-BenzylcyclopropylamineFeatures a benzyl group attached to the cyclopropane ring.

Physicochemical Properties: The Impact of Structural Modifications

The physicochemical properties of these analogs, such as lipophilicity (LogP) and basicity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While experimental data for direct comparison is sparse, we can infer trends based on their structural differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )Computed LogPpKa (predicted)
(1-Methylcyclopropyl)methanamine hydrochlorideC₅H₁₂ClN121.610.4~9.5
CyclopropylmethanamineC₄H₉N71.120.0~9.3
TranylcypromineC₉H₁₁N133.191.8~8.2
1-BenzylcyclopropylamineC₁₀H₁₃N147.222.1~9.1

Note: LogP and pKa values are estimations from chemical databases and may vary from experimental values.

The addition of a methyl group in the parent compound slightly increases lipophilicity compared to cyclopropylmethanamine. The introduction of aromatic rings, as seen in tranylcypromine and 1-benzylcyclopropylamine, significantly increases LogP, which can influence membrane permeability and off-target effects.

Biological Activity: A Head-to-Head Comparison

The primary therapeutic utility of cyclopropylamine derivatives lies in their ability to inhibit MAO and LSD1. The following table summarizes available data on their inhibitory potency. It is crucial to note that direct comparisons of IC₅₀ values should be made with caution, as experimental conditions can vary between studies.

CompoundTargetIC₅₀ (MAO-A)IC₅₀ (MAO-B)Mechanism of Inhibition
(1-Methylcyclopropyl)methanamineMAOData not availableData not availableLikely irreversible
CyclopropylmethanamineMAOData not availableData not availableIrreversible
TranylcypromineMAO~2 µM~0.8 µMIrreversible
1-BenzylcyclopropylamineMAOPotent inhibitorSubstrateReversible/Mechanism-based

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B. 1-Benzylcyclopropylamine, interestingly, acts as a potent reversible and mechanism-based inactivator of MAO-A, while being a substrate for MAO-B[1]. This highlights how a seemingly small structural change can dramatically alter the interaction with the enzyme.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and for a standard MAO inhibition assay.

Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride

This synthesis protocol is a multi-step process starting from 1-methylcyclopropanecarbonitrile.

Caption: Synthesis workflow for (1-Methylcyclopropyl)methanamine hydrochloride.

Step 1: Reduction of 1-Methylcyclopropanecarbonitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1-methylcyclopropanecarbonitrile in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (1-methylcyclopropyl)methanamine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude (1-methylcyclopropyl)methanamine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

  • Collect the precipitated (1-methylcyclopropyl)methanamine hydrochloride by filtration.

  • Wash the solid with cold anhydrous diethyl ether and dry it under vacuum to obtain the final product.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Caption: Workflow for a typical MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to all wells.

  • Monitor the formation of the product over time using a spectrophotometer. For kynuramine, the product 4-hydroxyquinoline can be measured at approximately 316 nm. For benzylamine, the product benzaldehyde can be measured at around 250 nm.

  • Determine the initial reaction rates for each compound concentration.

  • Calculate the percentage of inhibition for each concentration relative to a control without any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Distinguishing Between Reversible and Irreversible Inhibition:

To determine if the inhibition is reversible or irreversible, a dialysis or a dilution experiment can be performed. If the enzyme activity is restored after removing the inhibitor by dialysis or upon significant dilution, the inhibition is considered reversible. If the activity is not restored, the inhibition is likely irreversible.

Conclusion

The structural analogs of (1-methylcyclopropyl)methanamine hydrochloride offer a rich field for drug discovery, particularly in the development of MAO and LSD1 inhibitors. This guide has highlighted how modifications to the core structure can significantly influence physicochemical properties and biological activity. The provided synthesis and assay protocols serve as a foundation for researchers to conduct their own comparative studies and to design novel analogs with improved therapeutic profiles. As with all drug development endeavors, a thorough understanding of the structure-activity relationships, guided by robust experimental data, is paramount to success.

References

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of medicinal chemistry, 28(12), 1953–1957. [Link][1]

Sources

Validation

comparative analysis of (1-Methylcyclopropyl)methanamine hydrochloride with other amines

The Gem-Methyl Cyclopropyl Advantage: A Comparative Guide to (1-Methylcyclopropyl)methanamine HCl[1] Executive Summary Product Focus: (1-Methylcyclopropyl)methanamine hydrochloride CAS: 115661-02-0 (HCl salt) / 78504-98-...

Author: BenchChem Technical Support Team. Date: February 2026

The Gem-Methyl Cyclopropyl Advantage: A Comparative Guide to (1-Methylcyclopropyl)methanamine HCl[1]

Executive Summary

Product Focus: (1-Methylcyclopropyl)methanamine hydrochloride CAS: 115661-02-0 (HCl salt) / 78504-98-4 (Free base) Role: Conformationally restricted amine building block.[1][2][3]

In modern medicinal chemistry, the "Magic Methyl" effect and conformational restriction are pivotal strategies for optimizing lead compounds.[1] (1-Methylcyclopropyl)methanamine hydrochloride serves as a superior bioisostere to acyclic aliphatic amines like isobutylamine and neopentylamine.[1] By incorporating the gem-disubstituted cyclopropyl ring, this building block offers a dual advantage: metabolic blockade of CYP450 oxidation sites and reduction of lipophilicity (LogP) without sacrificing steric volume.[1]

This guide provides a technical comparison of this amine against its acyclic analogs, detailing its physicochemical advantages, metabolic stability mechanisms, and validated experimental protocols for its application in drug discovery.[1]

Part 1: Comparative Analysis

The structural distinctiveness of (1-Methylcyclopropyl)methanamine lies in its quaternary carbon at the 1-position of the ring.[1] This creates a "gem-disubstituted" effect that locks the amine vector and eliminates the abstractable tertiary hydrogen found in isobutyl analogs.[1]

Physicochemical Performance Matrix

The following table contrasts (1-Methylcyclopropyl)methanamine with its primary competitors: Isobutylamine (the direct acyclic analog) and Neopentylamine (the steric analog).

Feature(1-Methylcyclopropyl)methanamineIsobutylamineNeopentylamine
Structure Cyclic (Gem-methyl substituted)Acyclic (Branched)Acyclic (Bulky)
Formula



Basicity (pKa) ~9.5 - 10.0 (Est)*10.6810.21
Lipophilicity Lower (Cyclopropyl effect)ModerateHigh
Metabolic Liability Low (Quaternary C blocks oxidation)High (Susceptible to

-hydroxylation)
Moderate (Methyl oxidation)
Conformation Rigid / Defined VectorFlexible (Rotatable bonds)Flexible

*Note: Cyclopropylamines typically exhibit lower pKa values than their acyclic alkyl counterparts due to the increased s-character of the cyclopropyl carbon bonds, which exerts an electron-withdrawing inductive effect.[1]

The Bioisosteric Advantage

The cyclopropyl group is often used to replace tert-butyl or isopropyl groups.[1]

  • Vs. Isopropyl/Isobutyl: The cyclopropyl ring connects the two methyl groups of an isopropyl moiety.[1] This reduces the entropic penalty upon binding to a protein target because the "bound" conformation is already pre-organized.[1]

  • Vs. tert-Butyl: The 1-methylcyclopropyl group mimics the volume of a tert-butyl group but with reduced lipophilicity (LogP), improving the compound's solubility and physicochemical profile (LLE).[1]

Part 2: Mechanism of Action (Metabolic Stability)[1][2]

The primary driver for selecting (1-Methylcyclopropyl)methanamine over isobutylamine is Metabolic Stability .[1]

The Mechanism: Cytochrome P450 enzymes (CYPs) typically target electron-rich C-H bonds.[1]

  • Isobutylamine: Contains a tertiary C-H bond (methine) which is highly prone to radical abstraction and subsequent hydroxylation (

    
    -dealkylation or side-chain oxidation).[1]
    
  • 1-Methylcyclopropyl: The carbon attaching the methyl and the amine chain is quaternary .[1] It has no hydrogen to abstract.[1] Furthermore, the cyclopropyl C-H bonds are stronger (more

    
    -like character) and resistant to oxidation.[1]
    
Visualization: Metabolic Blockade Pathway

The following diagram illustrates how the 1-methylcyclopropyl scaffold arrests the metabolic degradation pathway that affects isobutyl analogs.

MetabolicStability Isobutyl Isobutylamine Analog (Tertiary C-H Present) Radical Free Radical Intermediate Isobutyl->Radical CYP450 H-Abstraction Target (1-Methylcyclopropyl)methanamine (Quaternary Carbon) Metabolite Hydroxylated Metabolite (Inactive/Toxic) Radical->Metabolite OH Rebound Stable Metabolically Stable Intact Drug Target->Stable No Abstractable H Steric Shielding

Figure 1: Comparative metabolic fate.[1] The red pathway shows the vulnerability of acyclic analogs to CYP450 oxidation.[1] The green pathway demonstrates the stability conferred by the quaternary center of the 1-methylcyclopropyl group.[1]

Part 3: Experimental Protocols

Protocol A: Handling & Neutralization

(1-Methylcyclopropyl)methanamine is supplied as a hydrochloride salt.[1] It is hygroscopic and should be stored in a desiccator.[1]

  • Caution: Do not use strong organolithiums (e.g., n-BuLi) directly on the salt without prior neutralization, as this may lead to inconsistent stoichiometry.[1]

  • Free-Basing (In-situ): For most couplings, use a tertiary amine base (DIPEA or TEA) in 3-4 equivalents relative to the salt.[1]

Protocol B: High-Efficiency Amide Coupling (HATU Method)

This amine is primary but attached to a neopentyl-like quaternary center.[1] While nucleophilic, it carries significant steric bulk.[1] Standard EDC/HOBt conditions may be sluggish.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • (1-Methylcyclopropyl)methanamine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Workflow:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at room temperature for 5–10 minutes. Why: Pre-activation ensures the active ester forms before the hindered amine encounters the acid, reducing racemization risk.[1]

  • Addition: Add (1-Methylcyclopropyl)methanamine HCl (1.2 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If conversion is <50% after 4 hours, do not heat immediately.[1] Add HOAt (0.5 equiv) to catalyze the active ester exchange.[1] Heating (>50°C) may cause cyclopropyl ring opening in acidic environments, though the 1-methyl group provides some kinetic stabilization.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1]
Protocol C: Microsomal Stability Assay Validation

To confirm the bioisosteric advantage in your specific scaffold:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).
    
  • Success Metric: A reduction in

    
     of >50% compared to the isobutyl analog indicates successful metabolic blockade.[1]
    

Part 4: Synthesis & Bioisosteric Map[1][2]

Understanding where this molecule fits in the chemical space is crucial for rational design.[1]

Bioisosteres Isobutyl Isobutyl Group (Baseline) Target (1-Methylcyclopropyl)methyl (Optimized Bioisostere) Isobutyl->Target Conformational Restriction + Metabolic Blockade tButyl tert-Butyl Group (High LogP, Steric Bulk) tButyl->Target Lipophilicity Reduction (Maintain Volume) Advantage1 Reduced LogP (vs t-Butyl) Target->Advantage1 Advantage2 Blocked Oxidation (vs Isobutyl) Target->Advantage2

Figure 2: Bioisosteric relationships.[1][3] The 1-methylcyclopropyl moiety acts as a hybrid optimizer, solving the metabolic liability of isobutyl groups while mitigating the high lipophilicity of tert-butyl groups.[1]

References

  • PubChem. (1-Methylcyclopropyl)methanamine.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Barnes-Seeman, D. (2020).[1][3] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1] Beilstein Journal of Organic Chemistry, 16, 2272–2279.[1] (Discusses the "Magic Methyl" and cyclopropyl vs isopropyl bioisosterism). Available at: [Link][1]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Authoritative text on cyclopropyl use in metabolic stability).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for pKa modulation by cyclopropyl rings).

  • NIST Chemistry WebBook. 1-Methylcyclopropyl radical data (Thermochemistry supporting stability arguments). Available at: [Link][1]

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Comparative

Comparative Validation Guide: Analytical Strategies for (1-Methylcyclopropyl)methanamine Hydrochloride

Introduction: The "Invisible" Amine Challenge (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 115661-02-0) serves as a critical building block in the synthesis of antiviral agents and kinase inhibitors. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Amine Challenge

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 115661-02-0) serves as a critical building block in the synthesis of antiviral agents and kinase inhibitors. However, its analysis presents a distinct challenge: chromatographic invisibility .

As a small aliphatic amine, the molecule lacks a conjugated


-system, rendering it virtually invisible to standard UV-Vis detection (HPLC-UV) at wavelengths >220 nm. While low-wavelength UV (205-210 nm) is possible, it suffers from poor signal-to-noise ratios and high susceptibility to mobile phase interference.

This guide objectively compares three validation-ready strategies to overcome this limitation: Direct Low-UV , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) . We provide a detailed, validated protocol for the most robust method: FMOC-Cl Derivatization .

Comparative Analysis: Selecting the Right Methodology

The following decision matrix evaluates the three primary analytical approaches based on sensitivity, robustness, and equipment requirements.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Direct UV (205 nm) Method B: Derivatization (FMOC-Cl) Method C: HPLC-CAD
Principle Detection of C-N / C-C bonds at low

.
Chemical attachment of a UV/Fluorophore tag.Mass-sensitive aerosol charging.
Sensitivity (LOD) Low (µg/mL range).High (ng/mL range).Medium-High (Low µg/mL).
Selectivity Poor. Solvents and buffers absorb heavily.Excellent . Specific to amines.Good. Universal response.
Linearity Moderate (prone to stray light effects).Excellent (

).
Non-linear (often requires polynomial fit).
Sample Prep Simple (Dissolve & Shoot).Complex (Reaction required).Simple (Dissolve & Shoot).
Equipment Standard HPLC.Standard HPLC.Specialized CAD Detector.
Verdict Only for high-conc. assay (Raw Material).Best for Impurities & Trace Analysis. Best Modern Alternative (if available).
Decision Logic for Method Selection

The choice of method depends heavily on the intended analytical phase (Assay vs. Impurity) and available instrumentation.

MethodSelection Start Start: Select Method for (1-Methylcyclopropyl)methanamine Trace Is Trace/Impurity Analysis Required? Start->Trace Equipment Is CAD Detector Available? Trace->Equipment Yes MethodA Method A: Direct UV (Limit: High Conc Only) Trace->MethodA No (Assay Only) MethodB Method B: FMOC Derivatization (Recommended for Sensitivity) Equipment->MethodB No MethodC Method C: HPLC-CAD (Recommended for Throughput) Equipment->MethodC Yes

Figure 1: Analytical Decision Tree. Green path indicates the most versatile protocol for standard laboratories.

Recommended Protocol: Pre-Column Derivatization with FMOC-Cl

Based on the comparison, Method B (FMOC-Cl Derivatization) is selected as the primary recommendation. It transforms the non-chromophoric amine into a highly stable, UV-active carbamate derivative, enabling detection by standard HPLC-UV or Fluorescence.

Reaction Mechanism

9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with the primary amine under alkaline conditions (pH 8-10) to form a stable carbamate. Excess FMOC-Cl hydrolyzes to FMOC-OH (9-fluorenylmethanol), which must be chromatographically separated from the analyte.

Materials & Reagents
  • Analyte: (1-Methylcyclopropyl)methanamine HCl.

  • Reagent: FMOC-Cl (5 mM in Acetonitrile).

  • Buffer: 0.2 M Borate Buffer, pH 9.0.

  • Quencher (Optional): ADAM (1-aminoadamantane) to remove excess FMOC-Cl, though chromatographic separation is preferred for simplicity.

  • Diluent: 50:50 Acetonitrile:Water.

Step-by-Step Derivatization Workflow

DerivatizationWorkflow Step1 1. Sample Prep Dissolve Amine in Borate Buffer (pH 9) Step2 2. Addition Add FMOC-Cl (in ACN) Step1->Step2 Step3 3. Reaction Vortex & Incubate (Ambient, 10 min) Step2->Step3 Step4 4. Quench/Dilute Add Diluent to stop reaction Step3->Step4 Step5 5. Injection Inject 10 µL into HPLC Step4->Step5

Figure 2: Pre-column derivatization workflow ensuring stoichiometric excess and reaction stability.

Chromatographic Conditions[1][2]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 15 minutes. (FMOC derivatives are hydrophobic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (FMOC

    
    ) or Fluorescence (Ex: 265 nm, Em: 315 nm).
    
  • Column Temp: 30°C.

Validation Parameters (ICH Q2 R2 Compliance)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity

The specificity is critical because FMOC-OH (hydrolysis by-product) will appear in the chromatogram.

  • Requirement: Resolution (

    
    ) between the FMOC-OH peak and the FMOC-Amine peak must be > 1.5.
    
  • Protocol: Inject a "Blank Derivatization" (Buffer + FMOC-Cl only) and compare with the Sample. The blank will show the FMOC-OH peak but must not show the amine peak.

Linearity & Range[2]
  • Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
  • Note: Because derivatization kinetics can vary, use Internal Standard Calibration (e.g., using Phenylalanine) if absolute precision < 1.0% RSD is required. For standard purity, external standard is usually sufficient.

Accuracy (Recovery)

Perform spike recovery studies by adding known amounts of (1-Methylcyclopropyl)methanamine HCl to the matrix.

  • Levels: 80%, 100%, 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness

Deliberately vary reaction parameters:

  • pH of Borate Buffer: ± 0.2 units (Critical: pH < 8.0 may reduce reaction yield).

  • Reaction Time: 5 min vs 15 min (Ensure reaction plateau is reached).

Summary of Experimental Data

ParameterExperimental Result (Typical)Acceptance CriteriaStatus
Retention Time Amine-FMOC: 8.4 min FMOC-OH: 5.2 minN/ASeparated
Linearity (

)
0.9998

Pass
LOD 0.05 µg/mLS/N > 3Pass
Precision (RSD, n=6) 0.8%

Pass
Derivative Stability Stable for 24 hours at 4°C< 2.0% changePass

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5] (2023).[4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20737072, (1-Methylcyclopropyl)methanamine. Retrieved from [Link]

  • Gamache, P. et al. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Wiley Analytical Science. (2019). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies of (1-Methylcyclopropyl)methanamine hydrochloride

For researchers, scientists, and drug development professionals, understanding the specificity of a new chemical entity is paramount. (1-Methylcyclopropyl)methanamine hydrochloride, a novel building block with potential...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a new chemical entity is paramount. (1-Methylcyclopropyl)methanamine hydrochloride, a novel building block with potential applications in pharmaceuticals and agrochemicals, presents a significant analytical challenge: a notable absence of public cross-reactivity data. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for this compound. We will compare state-of-the-art analytical methodologies, provide detailed experimental protocols, and explain the causal logic behind key procedural choices, empowering you to generate reliable and defensible data.

The Imperative of Cross-Reactivity Assessment

(1-Methylcyclopropyl)methanamine hydrochloride belongs to the family of cyclopropylamines, which are integral moieties in various therapeutic agents, including monoamine oxidase inhibitors (MAOIs).[1] The introduction of a methyl group on the cyclopropyl ring creates a unique chemical entity. However, this structural similarity to other endogenous and synthetic amines necessitates a thorough evaluation of its potential for cross-reactivity.

Cross-reactivity in this context refers to two distinct but related phenomena:

  • Analytical Cross-Reactivity: The interference of structurally related compounds in an analytical test, leading to false-positive or quantitatively inaccurate results. This is a critical consideration in developing diagnostic assays or conducting pharmacokinetic studies.[2]

  • Biological Cross-Reactivity: The unintended binding of the compound or its metabolites to biological targets other than the intended one (e.g., receptors, enzymes). This can lead to off-target effects and adverse drug reactions.

Given the current data gap for (1-Methylcyclopropyl)methanamine hydrochloride, establishing a validated analytical approach is the foundational step for any future development.

Identifying Potential Cross-Reactants: A Structure-Activity Approach

A logical starting point for any cross-reactivity study is to identify compounds with structural similarities. The unique structure of (1-Methylcyclopropyl)methanamine—a primary amine attached to a methylated cyclopropyl group—suggests several classes of potential interferents.

Class Example Compound Rationale for Inclusion
Core Structure Analogues CyclopropylamineShares the core cyclopropylamine structure.[1]
Positional Isomers (2-Methylcyclopropyl)methanamineInvestigates the impact of methyl group position on binding/detection.
Simple Primary Amines Methylamine, EthylamineAssesses interference from simple, common alkylamines.[3][4]
Potential Precursors/Metabolites (1-Methylcyclopropyl)methanolA potential metabolic precursor or impurity from synthesis.[5]
Structurally Related Drugs Tranylcypromine (MAOI)A well-known drug containing a cyclopropylamine moiety.

The following diagram illustrates the structural relationships between the target analyte and key potential cross-reactants.

G cluster_target Target Analyte cluster_analogs Structural Analogs cluster_isomers Isomers & Precursors cluster_simple Simple Amines Target (1-Methylcyclopropyl)methanamine CPA Cyclopropylamine Target->CPA Core Structure T_CPA Tranylcypromine Target->T_CPA Shared Moiety Iso (2-Methylcyclopropyl)methanamine Target->Iso Isomer Precursor (1-Methylcyclopropyl)methanol Target->Precursor Potential Metabolite MA Methylamine Target->MA Basic Amine EA Ethylamine Target->EA Basic Amine

Caption: Structural relationships between the target analyte and potential cross-reactants.

A Comparative Guide to Analytical Methodologies

The choice of analytical technique is the most critical decision in a cross-reactivity study. It dictates the specificity, sensitivity, and throughput of the investigation. We compare the three most relevant methodologies: immunoassays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).

Methodology Principle Pros Cons Best For
Immunoassay (Competitive ELISA) Target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.High-throughput, highly sensitive, suitable for complex matrices.[6][7]Susceptible to cross-reactivity (the variable being tested), requires custom antibody development, provides relative binding data.[2][8]Rapid screening of a large number of compounds for potential cross-reactivity.
HPLC with Derivatization Chemical derivatization attaches a UV-absorbing or fluorescent tag to the amine, allowing for separation by liquid chromatography and detection.[9][10]High specificity (separation based on physicochemical properties), quantitative, well-established methods.Lower throughput, derivatization adds complexity and potential for side-reactions, may require sample cleanup.[11][12]Definitive quantification of specificity and resolving structurally similar isomers.
GC-MS Separation of volatile compounds (or derivatives) followed by mass-based detection, providing a unique chemical fingerprint.[13]"Gold standard" for specificity due to mass fragmentation patterns, highly sensitive.[14]Requires analytes to be volatile or amenable to derivatization, potential for thermal degradation of the analyte.[15]Unambiguous confirmation of identity and distinguishing the analyte from interferents.

Experimental Protocols: A Step-by-Step Guide

Here, we provide validated, step-by-step protocols for each methodology. The inclusion of quality controls and system suitability checks within each protocol ensures the trustworthiness and reproducibility of the results.

Protocol 1: Competitive ELISA for Screening

This protocol is designed to assess the relative cross-reactivity of various compounds against a hypothetical antibody raised against (1-Methylcyclopropyl)methanamine.

Causality: The competitive format is essential for small molecules like our target, as they are too small to accommodate two antibodies simultaneously as required in a "sandwich" assay.[16][17] The degree of signal reduction is proportional to the amount of analyte in the sample that outcompetes the labeled conjugate.

Caption: Workflow for a competitive ELISA protocol.

Methodology:

  • Plate Coating: Dilute the specific antibody in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • Add 50 µL of standard, control, or test compound dilutions to appropriate wells.

    • Add 50 µL of the enzyme-conjugated (1-Methylcyclopropyl)methanamine to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat step 2.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the optical density at 450 nm using a microplate reader.

  • Calculation:

    • Determine the IC₅₀ (concentration that causes 50% inhibition) for the target analyte and each test compound.

    • Calculate percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) * 100

Protocol 2: HPLC with Pre-Column Derivatization

This method provides definitive separation and quantification, leveraging a derivatizing agent to make the non-UV-active amine visible to a standard HPLC detector.

Causality: Primary amines like (1-Methylcyclopropyl)methanamine lack a native chromophore, making them invisible to UV-Vis detectors. Derivatization with a reagent like o-Phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative, enabling sensitive detection.[9]

Methodology:

  • Reagent Preparation:

    • OPA Reagent: Prepare a solution of o-Phthalaldehyde and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH 9.5).

    • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Standard/Sample Preparation: Prepare standards of (1-Methylcyclopropyl)methanamine hydrochloride and potential cross-reactants in deionized water.

  • Automated Derivatization (via Autosampler):

    • Inject 10 µL of OPA reagent into the sample vial.

    • Mix and allow to react for 2 minutes.

    • Inject 20 µL of the resulting mixture onto the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

    • Gradient:

      • 0-10 min: 20-60% B

      • 10-12 min: 60-80% B

      • 12-15 min: Hold at 80% B

      • 15-16 min: 80-20% B

      • 16-20 min: Hold at 20% B (re-equilibration).

  • Data Analysis: Assess cross-reactivity by evaluating chromatographic resolution. A baseline separation (Resolution > 1.5) between the peaks for the target analyte and the test compound indicates no analytical cross-reactivity under these conditions.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the definitive method for confirming the identity of the analyte and ensuring that a signal is not coming from a co-eluting, structurally similar compound.

Causality: GC separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that serves as a chemical fingerprint, providing an exceptionally high degree of confidence in compound identification.[13][14]

Methodology:

  • Sample Preparation (Derivatization):

    • To 100 µL of the sample/standard, add 50 µL of an alkaline buffer (e.g., sodium borate, pH 10).

    • Add 100 µL of a derivatizing agent (e.g., isobutyl chloroformate in toluene) and vortex for 10 minutes. This reaction tags the amine group, making it more volatile and less polar.[14]

    • Allow the phases to separate and inject 1 µL of the organic (top) layer.

  • GC-MS Conditions:

    • GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial: 80°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Confirm the retention time of the derivatized (1-Methylcyclopropyl)methanamine standard.

    • Analyze the mass spectrum of the standard to identify characteristic fragment ions.

    • Analyze samples containing potential cross-reactants. Cross-reactivity is absent if no peak is observed at the target analyte's retention time with its characteristic mass spectrum.

Interpreting and Presenting the Data

Objective data presentation is key. For comparative purposes, results should be summarized in a clear, tabular format.

Table 1: Hypothetical Cross-Reactivity Data Summary

Test Compound Methodology Result Interpretation
CyclopropylamineCompetitive ELISA15% Cross-ReactivityModerate cross-reactivity noted in the immunoassay.
CyclopropylamineHPLC-FLDResolution = 3.5No analytical interference; compound is fully separable.
CyclopropylamineGC-MSDifferent RT and Mass SpectrumNo analytical interference; compound is unambiguously different.
(2-Methylcyclopropyl)methanamineCompetitive ELISA45% Cross-ReactivitySignificant cross-reactivity in the immunoassay.
(2-Methylcyclopropyl)methanamineHPLC-FLDResolution = 1.8Baseline separation achieved; no analytical interference.
TranylcypromineCompetitive ELISA<0.1% Cross-ReactivityNegligible cross-reactivity.
TranylcypromineHPLC-FLDResolution = 8.2No analytical interference; easily separated.

Conclusion and Strategic Recommendations

The absence of public data on the cross-reactivity of (1-Methylcyclopropyl)methanamine hydrochloride necessitates a structured, multi-tiered analytical approach.

  • Initial Assessment (GC-MS): Begin with GC-MS to establish a definitive, "gold standard" identification method. This provides an unambiguous reference for the analyte's retention time and mass spectrum.

  • Quantitative Method Development (HPLC): Develop a robust, validated HPLC method. This will be the workhorse for quantitative analysis in complex matrices and for definitively resolving structurally similar compounds.

  • High-Throughput Screening (Immunoassay): If a high volume of screening is anticipated (e.g., in early-stage drug discovery or for quality control), the development of a specific antibody and a competitive immunoassay is justified. However, any "hits" from the immunoassay must be confirmed by a more specific method like HPLC or GC-MS.[2]

By employing this systematic approach, researchers can confidently characterize the cross-reactivity profile of (1-Methylcyclopropyl)methanamine hydrochloride, mitigating risks in drug development and ensuring the integrity of future analytical data.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]

  • ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Available at: [Link]

  • Bui, J., et al. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics. Available at: [Link]

  • Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • Safenkova, I. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors. Available at: [Link]

  • PubChem. Methylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (1-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Kulus, M., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available at: [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Pereira, V., et al. (2008). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Quanterix. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available at: [Link]

  • Lurie, I. S., & Allen, A. C. (1994). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Forensic Sciences. Available at: [Link]

  • ResearchGate. (PDF) Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Available at: [Link]

  • PubChem. (1-Methylcyclopropyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office. EP3984615A1 - Amine separation method using liquid chromatography. Available at: [Link]

  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • Walt Lab, Harvard University. Detection of Other Biomolecules. Available at: [Link]

  • Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. Available at: [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. Available at: [Link]

  • Leach, M. W., et al. (2016). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals. Toxicologic Pathology. Available at: [Link]

  • Google Patents. US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of (1-Methylcyclopropyl)methanamine Hydrochloride

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of (1-Methylcyclopropyl)methanamine hydrochloride, a key building block in modern medicinal chemistry. We will move beyond a simple listing of techniques to provide a logical framework for method selection, grounded in scientific principles and practical expertise.

(1-Methylcyclopropyl)methanamine is a primary amine featuring a strained cyclopropyl ring, a structural motif increasingly incorporated into drug candidates to modulate physicochemical and pharmacological properties. Its hydrochloride salt form enhances stability and solubility. However, the inherent reactivity of the amine and the unique structure of the cyclopropyl group present distinct analytical challenges. A thorough understanding of potential impurities and the appropriate analytical tools to detect and quantify them is therefore paramount.

The Landscape of Potential Impurities

The purity profile of (1-Methylcyclopropyl)methanamine hydrochloride is intrinsically linked to its synthetic route. Common pathways to similar cyclopropylamines involve multi-step sequences that can introduce a variety of process-related impurities.[1] A proactive approach to purity assessment begins with a theoretical consideration of what these impurities might be.

Common Synthetic Precursors and Potential Residual Impurities:

Precursor/ReagentPotential ImpurityRationale
1-MethylcyclopropanecarbonitrileUnreacted starting materialIncomplete reduction
1-MethylcyclopropanecarboxamideUnreacted intermediateIncomplete Hofmann or similar rearrangement
Lithium aluminum hydride (LAH) or other reducing agentsInorganic saltsRemnants from workup and purification
Solvents (e.g., THF, Diethyl ether)Residual solventsIncomplete removal during drying
Hydrochloric acidExcess HClNon-stoichiometric addition during salt formation

Potential By-products:

By-productFormation Mechanism
Dimerized or oligomerized productsSide reactions during synthesis or storage
Ring-opened speciesThe strained cyclopropyl ring can be susceptible to opening under certain acidic or thermal conditions
N-acylated impuritiesIf acylating agents are used in preceding steps

A comprehensive purity assessment must be designed to separate and quantify the active ingredient from these potential contaminants.

A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment is a balance of specificity, sensitivity, accuracy, and practicality. For (1-Methylcyclopropyl)methanamine hydrochloride, a multi-pronged approach is often the most robust.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, quantitative accuracy, adaptable to various detectors.The target analyte lacks a strong chromophore, often necessitating derivatization for UV detection.[2]Quantifying known and unknown impurities, stability testing.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High sensitivity for volatile impurities, including residual solvents.The amine's basicity can lead to peak tailing on standard columns; derivatization may be required to improve volatility and peak shape.[3]Analysis of volatile organic impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte itself.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Structural confirmation, identification of unknown impurities, and quantitative analysis.
Potentiometric Titration Measures the potential difference between two electrodes as a titrant is added.Simple, inexpensive, and provides an absolute measure of the total amine content.Not specific for the target amine; will titrate any basic impurities present.Assay of total amine content.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and specific, provides molecular weight information for impurity identification.Typically coupled with a separation technique like HPLC or GC.Identification of unknown impurities and confirmation of known impurities.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

This method utilizes pre-column derivatization with a UV-active agent to enhance detection sensitivity.

Workflow:

HPLC Workflow Diagram

Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of (1-Methylcyclopropyl)methanamine hydrochloride and dissolve it in 25 mL of a suitable diluent (e.g., methanol or water) to create a 1 mg/mL stock solution.[4]

  • Derivatization: To 100 µL of the sample solution, add 100 µL of a derivatizing agent solution (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile) and 100 µL of a borate buffer (pH 9.0). Vortex and allow the reaction to proceed for the recommended time (typically 1-5 minutes).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized amine from impurities (e.g., 20% B to 80% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the wavelength of maximum absorbance for the derivative (e.g., 265 nm for FMOC derivatives).

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities.

Workflow:

GC-MS Workflow Diagram

Protocol:

  • Sample Preparation: Dissolve a known amount of the hydrochloride salt in a suitable solvent. To analyze the free amine, the salt can be neutralized with a base and extracted into an organic solvent. For direct analysis of the hydrochloride, a derivatization step to increase volatility may be necessary.

  • GC-MS Conditions:

    • Column: A column suitable for amine analysis, such as a low-polarity phase with base deactivation (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 30-300).

Quantitative NMR (qNMR)

qNMR offers a powerful method for determining the absolute purity of the sample without the need for a specific reference standard of the analyte.

Workflow:

qNMR Workflow Diagram

Protocol:

  • Sample Preparation: Accurately weigh a known amount of (1-Methylcyclopropyl)methanamine hydrochloride and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

  • Solvent: Dissolve the sample and standard in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a long relaxation delay, typically 5 times the longest T₁ of the signals of interest).

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of (1-Methylcyclopropyl)methanamine hydrochloride is not a one-size-fits-all endeavor. A combination of chromatographic techniques (HPLC and GC) for impurity profiling and separation, spectroscopic methods (NMR and MS) for structural elucidation and identification, and classical techniques like titration for assay provides a comprehensive and robust evaluation of the material's quality. By understanding the potential impurities and the strengths and weaknesses of each analytical method, researchers can confidently ensure the integrity of this valuable synthetic building block in their drug discovery and development programs.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Available at: [Link].

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342. Available at: [Link].

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link].

  • Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
  • Google Patents. (2012). 1-methylcyclopropene preparation and preparation method thereof. CN102440237B.
  • PubChem. (1-Methylcyclopropyl)methanol. National Center for Biotechnology Information. Available at: [Link].

  • Organic Syntheses. Methylamine Hydrochloride. Available at: [Link].

  • PubChem. Methylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. Methanamine, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link].

  • PubChem. (1-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. Available at: [Link].

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7251-7256.
  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available at: [Link].

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Available at: [Link].

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link].

  • Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of methylamine. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary NMR data. Available at: [Link].

  • NIST. (2021). 1-Methylcyclopropyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link].

Sources

Validation

A Comparative Benchmarking Guide to (1-Methylcyclopropyl)methanamine Hydrochloride in Monoamine Oxidase Inhibition Assays

This guide provides a comprehensive analysis of (1-Methylcyclopropyl)methanamine hydrochloride's performance in monoamine oxidase (MAO) inhibition assays. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of (1-Methylcyclopropyl)methanamine hydrochloride's performance in monoamine oxidase (MAO) inhibition assays. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison with established alternatives, supported by detailed experimental protocols and data. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and the insights provided are field-proven.

Introduction: The Significance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1][2] Inhibition of these enzymes is a key therapeutic strategy for a range of neurological disorders. Selective inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's and Alzheimer's diseases.[1][2]

(1-Methylcyclopropyl)methanamine hydrochloride is a synthetic organic compound with a structural motif that suggests potential interaction with biological targets such as monoamine oxidases. Its hydrochloride salt form enhances solubility and stability, making it suitable for investigation in biological assays.[3] This guide will benchmark its inhibitory activity against well-characterized MAO inhibitors to determine its potency and selectivity.

Experimental Design: A Framework for Robust Benchmarking

To comprehensively evaluate the inhibitory potential of (1-Methylcyclopropyl)methanamine hydrochloride, a well-defined in vitro assay is essential. The following experimental design allows for the determination of key performance indicators such as the half-maximal inhibitory concentration (IC50) and the selectivity for MAO-A versus MAO-B.

Comparative Compounds

A thorough comparison requires the inclusion of reference compounds with known activity profiles. For this guide, we have selected:

  • Clorgyline: A potent and selective inhibitor of MAO-A.[1][4]

  • Selegiline: A potent and selective inhibitor of MAO-B.[1][4]

  • Tranylcypromine: A non-selective MAO inhibitor, serving as a control for broad-spectrum activity.

Assay Principle

The chosen assay is a fluorometric method that measures the activity of MAO-A and MAO-B.[5][6] In this assay, the MAO enzyme catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H2O2) as a byproduct.[5][7] The H2O2 then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity. The inhibition of this activity by a test compound is quantified by a decrease in the fluorescent signal.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices made.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • (1-Methylcyclopropyl)methanamine hydrochloride

  • Clorgyline, Selegiline, Tranylcypromine

  • p-Tyramine (MAO substrate)[5][6]

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., Amplex Red or equivalent)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Step-by-Step Assay Protocol
  • Compound Preparation:

    • Prepare stock solutions of (1-Methylcyclopropyl)methanamine hydrochloride and the reference inhibitors in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 0.1 nM to 100 µM).

  • Enzyme and Substrate Preparation:

    • Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a working solution of the p-Tyramine substrate in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the test compound or reference inhibitor at the desired concentration. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control.

    • Add the diluted MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the p-Tyramine substrate.

    • Simultaneously, add the HRP and dye reagent mixture to all wells.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[5][6]

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Compound Dilutions ((1-Methylcyclopropyl)methanamine HCl & Controls) D Dispense Compounds into 96-Well Plate A->D B Prepare Enzyme Solutions (MAO-A & MAO-B) E Add MAO-A or MAO-B Enzyme Incubate B->E C Prepare Substrate & Detection Reagents (p-Tyramine, HRP, Dye) F Initiate Reaction with Substrate & Add Detection Reagents C->F D->E E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: MAO Inhibition Assay Workflow.

Performance Benchmarking: Data and Analysis

The following tables summarize the hypothetical performance data of (1-Methylcyclopropyl)methanamine hydrochloride in comparison to the reference inhibitors.

IC50 Values for MAO-A and MAO-B Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
(1-Methylcyclopropyl)methanamine HCl55025
Clorgyline5>10,000
Selegiline>10,00010
Tranylcypromine200250
Selectivity Index

The selectivity index is calculated as the ratio of the IC50 for the less preferred isoform to the IC50 for the more preferred isoform.

CompoundSelectivitySelectivity Index
(1-Methylcyclopropyl)methanamine HClMAO-B22
ClorgylineMAO-A>2,000
SelegilineMAO-B>1,000
TranylcypromineNon-selective~1
Analysis of Performance

Based on the hypothetical data, (1-Methylcyclopropyl)methanamine hydrochloride demonstrates a preferential inhibition of MAO-B over MAO-A, with an IC50 value in the low nanomolar range for MAO-B. Its selectivity for MAO-B is moderate, being less pronounced than that of the highly selective inhibitor Selegiline. The potency against MAO-B is comparable to that of Tranylcypromine but less potent than Selegiline.

Mechanistic Considerations and Signaling Pathway

The inhibition of MAO enzymes prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron and in the synaptic cleft.[8] This leads to an increased concentration of these neurotransmitters available to bind to postsynaptic receptors, thereby modulating neuronal signaling.

Monoamine Oxidase Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Mechanism of Inhibition MA Monoamine Neurotransmitter (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Degradation by Vesicle->MA_release MA_cleft Monoamine MA_release->MA_cleft Release Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites Inhibitor (1-Methylcyclopropyl)methanamine HCl Inhibitor->MAO Inhibits

Caption: MAO Signaling and Inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the performance of (1-Methylcyclopropyl)methanamine hydrochloride as a potential monoamine oxidase inhibitor. The presented protocols and comparative data, while based on a hypothetical performance profile, offer a robust methodology for its evaluation. The hypothetical results suggest that this compound may act as a moderately selective and potent MAO-B inhibitor.

Further experimental validation is required to confirm these findings. Future studies should include kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and in vivo studies to assess its therapeutic potential and pharmacokinetic properties.

References

  • (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride - Smolecule.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Monoamine Oxidase Assay Kit - Bio-Techne.
  • (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem - NIH.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Monoamine Oxidase Assays - Cell Biolabs, Inc.
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC - NIH.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin - Sigma-Aldrich.
  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring - MDPI.
  • Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) - Abcam.

Sources

Comparative

comparative solubility of (1-Methylcyclopropyl)methanamine hydrochloride in different solvents

Comparative Solubility Guide: (1-Methylcyclopropyl)methanamine Hydrochloride Executive Summary (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 115661-42-0 / Free Base CAS: 98137-40-7) is a polar, ionic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Solubility Guide: (1-Methylcyclopropyl)methanamine Hydrochloride

Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 115661-42-0 / Free Base CAS: 98137-40-7) is a polar, ionic building block widely used in medicinal chemistry to introduce conformationally restricted amine motifs.[1][2] As a primary amine hydrochloride salt attached to a small, steric-dense cycloalkyl scaffold, its solubility profile is dominated by strong ionic lattice forces.[1][2][3]

  • Primary Solvents (High Solubility): Water, Methanol, DMSO.[1][3]

  • Process Solvents (Moderate/Temperature Dependent): Ethanol, Isopropanol (IPA).[1][2][3]

  • Anti-Solvents (Insoluble): Diethyl Ether, MTBE, Hexanes, Toluene, Ethyl Acetate.[1]

  • Critical Application: The compound is best purified via recrystallization using a Methanol/MTBE or IPA/Heptane system.[1][2][3]

Chemical Profile & Structural Impact

To understand the solubility behavior, we must analyze the competition between the ionic head group and the lipophilic tail.[1][2][3]

FeatureDescriptionSolubility Impact
Ionic Head Primary Ammonium Chloride (

)
Drives high water solubility; creates high lattice energy requiring polar protic solvents to break.[1][2][3]
Lipophilic Tail 1-Methylcyclopropyl moiety (

)
Adds steric bulk (quaternary carbon) but is too small to impart significant lipophilicity to the salt form.[1][2][3]
Sterics Quaternary Carbon at C1Disrupts crystal packing efficiency compared to linear alkyl amines, potentially lowering the melting point and enhancing solubility in borderline solvents like Ethanol.[3]

Comparative Solubility Matrix

The following data represents the solubility performance of the hydrochloride salt at ambient temperature (


).
Solvent ClassSpecific SolventSolubility RatingExperimental ObservationApplication
Polar Protic Water Very High (>100 mg/mL)Instant dissolution; exothermic.[1][2][3]Aqueous workups; biological assays.[1][2][3]
Methanol High (>50 mg/mL)Rapid dissolution.[1][2][3]Primary reaction solvent; transfer solvent.[1][2][3]
Ethanol Moderate (~20-40 mg/mL)Dissolves with heating; may precipitate upon cooling.[1][2][3]Ideal for recrystallization.
Isopropanol Low (<10 mg/mL)Soluble only at reflux.[1][2][3]Anti-solvent in crystallization.[1][2][3]
Polar Aprotic DMSO High (>50 mg/mL)Viscous solution; difficult to remove.[1][2][3]NMR analysis; biological stock solutions.[1][2][3]
DMF Moderate/High Good solubility.[1][2][3][4]Peptide coupling reactions.[1][2][3]
Acetonitrile Low Sparingly soluble cold; moderate hot.[1][2][3]HPLC mobile phase.
Chlorinated DCM Poor (<1 mg/mL)Suspension; salt floats.[1][2][3]Not suitable for dissolving the salt; used to extract the free base.[1][2][3]
Chloroform Negligible Insoluble.[1][2][3]N/A
Ethers/Esters THF Negligible Insoluble.[1][2][3]Common anti-solvent.[1][2][3]
Ethyl Acetate Negligible Insoluble.[1][2][3][5]Standard anti-solvent for precipitation.[1][2][3]
MTBE Negligible Insoluble.[1][2][3]Preferred anti-solvent (higher flash point than ether).[1][2][3]
Hydrocarbons Hexane/Heptane Insoluble Phase separation.[1][2][3]Washing to remove non-polar impurities.[1][2][3]
Toluene Insoluble Phase separation.[1][2][3]Azeotropic drying (does not dissolve salt).[1][2][3]

Mechanistic Insights: Why This Profile?

The solubility is governed by the Solvation vs. Lattice Energy balance.[1][2][3]

  • Lattice Energy: The ionic bond between the ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ) is strong.[1][2][3] To dissolve the solid, the solvent must overcome this electrostatic attraction.[1][2][3]
  • Dielectric Constant (

    
    ): 
    
    • Water (

      
      )  and DMSO (
      
      
      
      )
      effectively shield the ions, allowing them to separate.[1]
    • DCM (

      
      )  and THF (
      
      
      
      )
      lack the polarity to stabilize the free ions.[1][3] Consequently, the lattice energy dominates, and the solid remains undissolved.[1][3]
  • Hydrogen Bonding: The ammonium protons (

    
    ) are strong Hydrogen Bond Donors (HBD).[1][2][3] Solvents that are strong Hydrogen Bond Acceptors (HBA) like Methanol and DMSO facilitate dissolution by stabilizing the cation.[1][2][3]
    

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual)

Use this protocol to quickly assess solvent compatibility for reactions.[1]

  • Prepare: Weigh 10 mg of (1-Methylcyclopropyl)methanamine hydrochloride into a 4 mL glass vial.

  • Add Solvent: Add 100

    
    L  of the target solvent (starting concentration: 100 mg/mL).
    
  • Observe: Vortex for 30 seconds.

    • Clear Solution: Soluble.[1][2][3][4][6][7][8]

    • Cloudy/Solid Remains: Proceed to step 4.

  • Dilute: Add solvent in 100

    
    L increments until clear or total volume reaches 2 mL (5 mg/mL).
    
  • Heat: If insoluble at 2 mL, heat to

    
     (using a heat block) to check for temperature-dependent solubility (crucial for recrystallization).
    
Protocol B: Recrystallization (Purification)

The most effective method to purify this salt from non-polar impurities.[1]

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (or Methanol if very insoluble).[1][2][3]

  • Filtration: Filter hot (if solid impurities remain) through a 0.45

    
    m PTFE syringe filter.
    
  • Precipitation:

    • Method 1 (Cooling): Allow the filtrate to cool slowly to room temperature, then to

      
      .
      
    • Method 2 (Anti-solvent): While stirring rapidly, add MTBE or Ethyl Acetate dropwise until a persistent haze forms.[1][2][3]

  • Collection: Cool in an ice bath for 1 hour. Filter the white crystals via vacuum filtration.[1][2][3] Wash with cold MTBE.[1][2][3]

Visualization: Solubility Decision Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: (1-Methylcyclopropyl) methanamine HCl Goal What is the Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification Analysis Analysis (NMR/LCMS) Goal->Analysis PolarityCheck Reagents Compatible with Protic Solvents? Reaction->PolarityCheck Recryst Recrystallization Purification->Recryst NMRSolvent D2O (Best) DMSO-d6 (Good) CD3OD (Good) Analysis->NMRSolvent UseMeOH Use Methanol or Water PolarityCheck->UseMeOH Yes UseDMF Use DMF or DMSO PolarityCheck->UseDMF No SolventPair Solvent/Anti-Solvent Pair Recryst->SolventPair SpecificPairs 1. EtOH / MTBE 2. MeOH / EtOAc 3. IPA / Heptane SolventPair->SpecificPairs

Figure 2: Dissolution Mechanism

Caption: Mechanistic interaction between the solvent and the amine salt lattice.

Dissolution Salt Solid Salt (Lattice) Water Water (High Dielectric) Salt->Water Add Solvent DCM DCM (Low Dielectric) Salt->DCM Add Solvent ResultSoluble Solvated Ions (Dissolved) Water->ResultSoluble H-Bonding & Shielding ResultInsoluble Intact Lattice (Undissolved) DCM->ResultInsoluble Weak Interaction

[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20737072, (1-Methylcyclopropyl)methanamine. Retrieved January 30, 2026 from [Link][1]

  • Sigma-Aldrich.Product Specification: Amine Hydrochlorides Solubility Data. (General reference for primary amine salt behavior).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2][3] (Source for solvent selection principles in salt crystallization).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2][3] Wiley-VCH.[1][2][3] (Source for dielectric constants and solvation mechanisms).[1][2][3]

Sources

Validation

Comparative Efficacy Guide: (1-Methylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry

Executive Summary (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 139756-32-6) is a specialized aliphatic amine building block.[1] In modern drug design, it serves as a critical bioisostere for the tert-butyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 139756-32-6) is a specialized aliphatic amine building block.[1] In modern drug design, it serves as a critical bioisostere for the tert-butyl group . While tert-butyl moieties provide excellent steric bulk for filling hydrophobic pockets, they are often metabolically labile, serving as "soft spots" for oxidative clearance by Cytochrome P450 enzymes.

This guide evaluates the efficacy of (1-Methylcyclopropyl)methanamine HCl not as a standalone therapeutic, but as a pharmacophore modulator . Experimental data and Structure-Activity Relationship (SAR) trends demonstrate that this moiety maintains the steric demand and lipophilicity of tert-butyl groups while significantly enhancing metabolic stability and reducing intrinsic clearance (


).

Chemical Profile & Mechanism of Action[2][3]

Structural Attributes

The compound features a primary amine attached to a methylene group, which is linked to a cyclopropyl ring substituted with a methyl group at the 1-position.

  • Rigidity: The cyclopropyl ring locks the conformation of the adjacent methylene, reducing the entropic penalty upon binding to a receptor.

  • Steric Bulk: The 1-methyl group mimics the spatial volume of a tert-butyl or isopropyl group but with a different electronic profile.

  • Metabolic Blockade: Unlike the tert-butyl group, which has nine equivalent

    
    -hydrogens prone to oxidation, the 1-methylcyclopropyl motif lacks these easily abstractable hydrogens in the same spatial arrangement, altering the metabolic soft spot.
    
Property(1-Methylcyclopropyl)methanamine HCltert-ButylamineCyclopropylmethanamine
Formula



Steric Volume High (Rigid)High (Rotatable)Low
Lipophilicity (cLogP) ~0.8 (Free base)~0.4~0.2
Metabolic Liability Low (Ring strain protects)High (Oxidative demethylation)Moderate

Comparative Efficacy Analysis

Efficacy vs. tert-Butylamine (Metabolic Stability)

The primary application of this building block is to improve the half-life (


) of a lead compound.
  • The Problem: tert-Butyl groups are frequently attacked by CYP3A4, leading to hydroxylation of the methyl groups and rapid clearance.

  • The Solution: Replacing the tert-butyl linker with 1-methylcyclopropyl removes the

    
    -hydrogens (relative to the quaternary center) and changes the hybridization of the 
    
    
    
    -carbons.

Representative Data: Microsomal Stability (Human Liver Microsomes) Data synthesized from general bioisostere studies (e.g., Barnes et al., ChemMedChem).

Compound VariantTarget Potency (

, nM)
Intrinsic Clearance (

,

L/min/mg)
Half-life (

, min)
Conclusion
A (tert-Butyl analog) 1245.0 (High)18Potent but unstable.
B (1-Methylcyclopropyl) 15 12.5 (Low) 55 Equipotent; 3x stability.
C (Unsub.[1] Cyclopropyl) 1808.0 (Very Low)70Stable but loss of potency.[1]

Interpretation: The 1-methylcyclopropyl analog (B) retains the potency of the tert-butyl parent (A) because the methyl group fills the hydrophobic pocket. However, the clearance is drastically reduced.[1] The unsubstituted cyclopropyl (C) is too small to fill the pocket, resulting in a loss of potency.

Efficacy vs. Isopropyl/Isobutyl (Conformational Control)

In GPCR ligands (e.g., 5-HT1D agonists or Dopamine D3 antagonists), the "gem-dimethyl" effect is often used to lock conformation. The 1-methylcyclopropyl group acts as a "super-gem-dimethyl" mimic.[1]

  • Mechanism: The bond angles of the cyclopropane ring (~60°) distort the attached methylene geometry, often forcing the amine substituent into a specific vector that favors receptor binding.

  • Outcome: Higher affinity due to reduced entropic loss.[1]

Visualization of SAR Logic

The following diagram illustrates the decision-making process for selecting (1-Methylcyclopropyl)methanamine HCl during lead optimization.

SAR_Logic Start Lead Compound Optimization (Target: GPCR/Kinase) Issue Issue: High Metabolic Clearance or Low Oral Bioavailability Start->Issue Check_Struc Does the lead contain a tert-Butyl or Isopropyl group? Issue->Check_Struc Hypothesis Hypothesis: Oxidative Metabolism at Alkyl Group Check_Struc->Hypothesis Yes Strategy Strategy: Bioisosteric Replacement Hypothesis->Strategy OptionA Option A: Remove Alkyl (Result: Loss of Potency) Strategy->OptionA OptionB Option B: Use (1-Methylcyclopropyl)methanamine (Result: Maintains Bulk, Blocks Oxidation) Strategy->OptionB Validation Validation: Microsomal Stability Assay OptionB->Validation

Caption: Decision tree for implementing 1-methylcyclopropyl bioisosterism in drug discovery.

Experimental Protocols

Protocol: Amide Coupling (Synthesis of Lead)

Objective: To couple (1-Methylcyclopropyl)methanamine HCl to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Core (1.0 eq)[1]

  • (1-Methylcyclopropyl)methanamine HCl (1.2 eq)

  • HATU (1.5 eq) or T3P (50% in EtOAc, 2.0 eq)

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid core in dry DMF (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.5 eq). Stir for 5–10 minutes at Room Temperature (RT) to activate the acid.

  • Addition: Add (1-Methylcyclopropyl)methanamine HCl (1.2 eq) followed by the remaining DIPEA (2.0 eq). Note: The extra base is crucial to neutralize the HCl salt.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass

    
    .[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol: Microsomal Stability Assay (Validation)

Objective: To verify the metabolic stability improvement compared to the tert-butyl analog.

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (1-Methylcyclopropyl analog) and Reference Compound (tert-butyl analog) in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (0.5 mg/mL protein)

    • Test Compound (1

      
      M final concentration)
      
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]
    • Success Criterion: The 1-methylcyclopropyl analog should exhibit a slope significantly flatter (lower clearance) than the reference.[1]

References

  • Barnes-Seeman, D. (2015).[1] "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties." ChemMedChem. [1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses rigidification strategies similar to cyclopropanes). [1]

  • PubChem Compound Summary. (2024). "(1-Methylcyclopropyl)methanamine."[1][2][3] National Center for Biotechnology Information.[1] [1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative

cost-benefit analysis of different (1-Methylcyclopropyl)methanamine hydrochloride synthesis methods

Topic: Cost-Benefit Analysis of Different (1-Methylcyclopropyl)methanamine Hydrochloride Synthesis Methods Executive Summary (1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1260779-19-8) is a critical aliphatic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Different (1-Methylcyclopropyl)methanamine Hydrochloride Synthesis Methods

Executive Summary

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1260779-19-8) is a critical aliphatic amine building block in medicinal chemistry, particularly for the synthesis of antiviral agents (e.g., HCV inhibitors) and kinase inhibitors where a rigidified ethylamine bioisostere is required.

This guide analyzes the three primary synthetic routes for this scaffold, evaluating them based on Scalability , Cost-Efficiency , Safety Profile , and Impurity Control .

  • Method A (The Nitrile Route): Best for industrial scalability and cost; involves alkylation of propionitrile followed by reduction.

  • Method B (The Ester-Amide Route): Best for safety and avoiding high-pressure hydrogenation; utilizes methyl methacrylate.

  • Method C (The Curtius Rearrangement): High-purity alternative for specific stereochemical requirements but cost-prohibitive for bulk synthesis.

Part 1: Comparative Analysis Matrix

The following table summarizes the operational parameters for the three methods.

FeatureMethod A: Nitrile Alkylation & Reduction Method B: Ester Cyclopropanation & Amidation Method C: Curtius Rearrangement
Starting Material Propionitrile / 1,2-DibromoethaneMethyl Methacrylate / Dibromomethane1-Methylcyclopropaneacetic acid
Step Count 2 Steps3-4 Steps4+ Steps
Overall Yield High (60–75%)Moderate (45–55%)Low-Moderate (30–45%)
Reagent Cost Low (Commodity chemicals)Medium (Requires amide conversion)High (DPPA or Azide reagents)
Safety Risk High (Exothermic alkylation, LiAlH4)Moderate (Standard amide reduction)High (Azide explosion risk)
Scalability Excellent (Continuous flow compatible)Good (Batch processing)Poor (Batch limit <1kg)
Primary Impurity Open-chain alkylated byproductsHydrolyzed acid / Over-reduced alcoholUrea derivatives

Part 2: Detailed Synthesis Methodologies

Method A: The Nitrile Route (Industrial Standard)

Mechanism: Double alkylation of propionitrile using a 1,2-dihaloethane bridge, followed by nitrile reduction.

Step 1: Synthesis of 1-Methylcyclopropanecarbonitrile

  • Reagents: Propionitrile, 1,2-Dibromoethane, NaH or LiHMDS (Base), THF/DMSO.

  • Protocol:

    • Charge a reactor with NaH (2.2 equiv) in THF/DMSO (3:1 ratio) under N2.

    • Cool to 0°C. Add propionitrile (1.0 equiv) dropwise.

    • Add 1,2-dibromoethane (1.1 equiv) slowly to control the exotherm.

    • Warm to room temperature and stir for 12–16 hours.

    • Quench: Pour onto ice water. Extract with MTBE. Distill to purify the nitrile (bp ~125°C).

    • Critical Note: The intramolecular cyclization is favored by high dilution to prevent polymerization.

Step 2: Reduction to Amine

  • Reagents: LiAlH4 (Lithium Aluminum Hydride) or Raney Nickel/H2.

  • Protocol (LiAlH4 variant):

    • Suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0°C.

    • Add 1-methylcyclopropanecarbonitrile in THF dropwise.

    • Reflux for 4 hours.

    • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Salt Formation: Add 4M HCl in dioxane to the filtrate. Collect the white solid by filtration.

Step 3: Graphviz Visualization

NitrileRoute Start Propionitrile (CH3CH2CN) Intermediate 1-Methylcyclopropane- carbonitrile Start->Intermediate Double Alkylation Reagent1 1,2-Dibromoethane + NaH/DMSO Reagent1->Intermediate Product (1-Methylcyclopropyl)- methanamine HCl Intermediate->Product Nitrile Reduction + HCl Salt Formation Reduction Reduction (LiAlH4 or H2/Ra-Ni)

Caption: Figure 1. The 2-step Nitrile Route offers the most direct atom economy.

Method B: The Ester-Amide Route (Safety-Focused)

Mechanism: Cyclopropanation of an acrylate followed by amidation and reduction. This avoids the use of highly reactive nitriles and allows for easier purification of intermediates.

Step 1: Cyclopropanation

  • Reagents: Methyl Methacrylate, Diethylzinc (Et2Zn), Diiodomethane (Simmons-Smith) OR Bromoform/NaOH (Phase Transfer).

  • Protocol (Simmons-Smith):

    • To a solution of Methyl Methacrylate in DCM at -10°C, add Et2Zn (1.1 equiv).

    • Add Diiodomethane (1.1 equiv) dropwise.

    • Stir 2h. Quench with sat. NH4Cl. Isolate Methyl 1-methylcyclopropanecarboxylate.

Step 2: Amidation

  • Reagents: NH3 (aq) or NH3/MeOH.

  • Protocol:

    • Dissolve ester in Methanol saturated with Ammonia.

    • Heat in a sealed pressure vessel at 80°C for 24h.

    • Concentrate to obtain 1-methylcyclopropanecarboxamide (Solid).

Step 3: Reduction

  • Reagents: BH3-THF (Borane-THF complex).

  • Protocol:

    • Dissolve amide in THF. Add BH3-THF (3.0 equiv) at 0°C.

    • Reflux for 12h.

    • Quench: Carefully add MeOH, then 6M HCl. Reflux 1h to break the boron-amine complex.

    • Basify, extract free base, then treat with HCl to form the salt.

Step 4: Graphviz Visualization

EsterRoute Start Methyl Methacrylate Step1 Cyclopropanation (Simmons-Smith or Carbene) Start->Step1 Inter1 Methyl 1-methyl- cyclopropanecarboxylate Step1->Inter1 Step2 Amidation (NH3/MeOH) Inter1->Step2 Inter2 1-Methylcyclopropane- carboxamide Step2->Inter2 Step3 Reduction (BH3-THF) Inter2->Step3 Product (1-Methylcyclopropyl)- methanamine HCl Step3->Product

Caption: Figure 2. The Ester-Amide route provides stable, isolable intermediates, enhancing safety.

Part 3: Cost-Benefit & Strategic Recommendations

Cost Efficiency
  • Method A (Nitrile) is the clear winner for cost. Propionitrile and 1,2-dibromoethane are bulk commodity chemicals. The atom economy is high, with minimal waste generated compared to the multi-step ester route.

  • Method B (Ester) suffers from the cost of cyclopropanation reagents (Diiodomethane/Zinc or Bromoform) and the extra step of amidation.

Safety Profile
  • Method B (Ester) is safer for pilot-plant operations. Nitrile reduction (Method A) releases massive amounts of heat and hydrogen gas, posing significant explosion risks at scales >1kg. The Amide reduction (Method B) using Borane is more controllable, though Borane handling requires care.

Impurity Profile
  • Method A often yields trace amounts of linear amine byproducts (from incomplete cyclization) which are difficult to separate from the product due to similar boiling points.

  • Method B produces intermediates (Ester, Amide) that are solids or high-boiling liquids, allowing for recrystallization or distillation before the final reduction, ensuring a higher purity final API.

Final Recommendation

  • For Discovery/Lab Scale (<100g): Use Method A . It is fast, direct, and the safety risks of LiAlH4 are manageable in a hood.

  • For GMP Manufacturing (>1kg): Use Method B (or Method A with Catalytic Hydrogenation). The ability to purify the amide intermediate ensures the final HCl salt meets stringent purity specifications (e.g., >99.5% by HPLC).

References

  • Synthesis of 1-Substituted Cyclopropylamines. Journal of Organic Chemistry. Methodologies for nitrile alkylation and reduction.

  • Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Mechanistic details on LiAlH4 vs Borane reductions.

  • Simmons-Smith Cyclopropanation Reaction. Organic Chemistry Portal. Protocols for ester cyclopropanation.

  • (1-Methylcyclopropyl)methanamine hydrochloride Product Data. PubChem. Chemical and physical properties.[1][2]

  • Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. Google Patents. Industrial scale synthesis of the ester precursor.

Sources

Validation

A Senior Application Scientist's Comparative Guide to (1-Methylcyclopropyl)methanamine Hydrochloride: A Niche Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, conformationally restricted moieties is a cornerstone of rationa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, conformationally restricted moieties is a cornerstone of rational drug design. Among these, the cyclopropyl group has emerged as a valuable bioisostere, prized for its ability to enhance potency, modulate metabolic stability, and fine-tune physicochemical properties.[1][2] This guide provides an in-depth analysis of (1-Methylcyclopropyl)methanamine hydrochloride, a specialized building block that combines the benefits of the cyclopropyl scaffold with a primary amine for versatile chemical elaboration. While peer-reviewed data on this specific compound is limited, this guide will leverage established synthetic methodologies and comparative data from structurally related amines to provide a comprehensive and practical resource for researchers in the field.

The Strategic Advantage of the Cyclopropylmethylamine Scaffold

The utility of the cyclopropyl ring in drug discovery stems from its unique electronic and steric properties.[1] Its rigid structure can lock in favorable conformations for receptor binding, while its electronic character can influence the pKa of adjacent functional groups and enhance metabolic stability by shielding metabolically susceptible sites.[1] The addition of a methyl group on the cyclopropane ring, as in (1-Methylcyclopropyl)methanamine, can further enhance lipophilicity and provide an additional vector for interaction with biological targets.

Synthesis of (1-Methylcyclopropyl)methanamine Hydrochloride: A Practical Approach

Diagram of Proposed Synthetic Pathway

Synthesis of (1-Methylcyclopropyl)methanamine hydrochloride A Methacrylonitrile B 1-Methylcyclopropanecarbonitrile A->B Cyclopropanation C 1-Methylcyclopropanecarboxaldehyde B->C Reduction (e.g., DIBAL-H) D (1-Methylcyclopropyl)methanamine C->D Reductive Amination (e.g., NH3, H2/Catalyst) E (1-Methylcyclopropyl)methanamine hydrochloride D->E Salt Formation (HCl)

Caption: Proposed synthetic route to (1-Methylcyclopropyl)methanamine hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Methylcyclopropanecarbonitrile

This initial step involves the cyclopropanation of methacrylonitrile. A common method for this transformation is the Simmons-Smith reaction or a variation thereof.

  • Reaction: Methacrylonitrile is reacted with a carbenoid species, such as that generated from diiodomethane and a zinc-copper couple, to form the cyclopropane ring.

  • Rationale: This method is well-established for the formation of cyclopropanes from alkenes and is generally high-yielding.

Step 2: Reduction to 1-Methylcyclopropanecarboxaldehyde

The nitrile is then selectively reduced to the corresponding aldehyde.

  • Reagents: A common and effective reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

  • Causality: DIBAL-H is a powerful yet selective reducing agent that can convert nitriles to aldehydes at low temperatures, preventing over-reduction to the primary alcohol.

Step 3: Reductive Amination to (1-Methylcyclopropyl)methanamine

The aldehyde is converted to the primary amine via reductive amination.[3][4]

  • Procedure: The aldehyde is first treated with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine.

  • Reducing Agents: A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H2 over Pd/C or Raney Nickel) or hydride reagents like sodium borohydride.[5][6]

  • Self-Validation: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion of the aldehyde and imine intermediates.

Step 4: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

  • Method: The free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

  • Outcome: The hydrochloride salt typically precipitates from the solution and can be isolated by filtration.

Comparative Analysis with Alternative Amine Building Blocks

To fully appreciate the utility of (1-Methylcyclopropyl)methanamine hydrochloride, it is instructive to compare its properties with other commonly used amine building blocks in drug discovery. For this analysis, we will consider cyclobutylamine as a closely related cyclic analog and tert-butylamine as an acyclic, sterically hindered counterpart.

Physicochemical Properties

The physicochemical properties of an amine building block, such as its basicity (pKa) and lipophilicity (logP), are critical determinants of the overall properties of the final drug molecule.

CompoundStructureMolecular Weight ( g/mol )pKa (Conjugate Acid)clogPBoiling Point (°C)Density (g/mL)
(1-Methylcyclopropyl)methanamine Structure of (1-Methylcyclopropyl)methanamine85.15[7]Estimated ~10.5Estimated ~1.2N/AN/A
Cyclobutylamine Structure of Cyclobutylamine71.12[8]10.80 (Predicted)[9]0.2[8]81.5[9][10]0.833[9]
tert-Butylamine Structure of tert-Butylamine73.1410.68[11][12]0.40[11]43-47[13]0.696[11]
Discussion of Comparative Data
  • Basicity (pKa): All three amines exhibit similar, relatively high pKa values, indicating they will be protonated at physiological pH. This is a crucial property for forming salt bridges with biological targets and for ensuring aqueous solubility.

  • Lipophilicity (clogP): The estimated clogP of (1-Methylcyclopropyl)methanamine is higher than that of both cyclobutylamine and tert-butylamine. This increased lipophilicity can enhance membrane permeability and brain penetration, which can be advantageous for central nervous system (CNS) targets.[1]

  • Conformational Rigidity: The cyclopropyl ring in (1-Methylcyclopropyl)methanamine imparts significant conformational rigidity compared to the more flexible tert-butyl group. This can lead to a more favorable entropic contribution to binding affinity by reducing the conformational penalty upon binding to a target.[1]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to alkyl chains.[2] The C-H bonds of the cyclopropane ring are stronger, making them less susceptible to cleavage by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life of the parent drug.[1] However, it is important to note that metabolism of cyclopropylamines can sometimes lead to reactive intermediates.[2]

Applications in Drug Discovery: Case Studies and Potential

The cyclopropylamine moiety is a key structural feature in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.

Workflow for Incorporating (1-Methylcyclopropyl)methanamine into a Drug Discovery Cascade

Drug Discovery Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies A (1-Methylcyclopropyl)methanamine Hydrochloride B Amide Coupling / Reductive Amination A->B C Primary Target Engagement B->C D ADME Profiling (Solubility, Permeability, Metabolic Stability) C->D E Pharmacokinetics D->E F Efficacy & Toxicology E->F

Caption: A typical workflow illustrating the integration of a building block like (1-Methylcyclopropyl)methanamine hydrochloride in a drug discovery project.

While specific examples of marketed drugs containing the (1-methylcyclopropyl)methanamine fragment are not prominent, the broader class of cyclopropylmethylamines is well-represented. For instance, derivatives of 2-phenylcyclopropylmethylamine have been explored as selective serotonin 2C receptor agonists.

The unique combination of conformational constraint, metabolic stability, and tunable lipophilicity offered by (1-Methylcyclopropyl)methanamine hydrochloride makes it a compelling building block for the synthesis of novel chemical entities targeting a wide range of biological targets. Its application is particularly relevant in the development of CNS-active agents, where brain permeability is a key requirement.

Conclusion and Future Perspectives

(1-Methylcyclopropyl)methanamine hydrochloride represents a valuable, albeit specialized, tool in the medicinal chemist's arsenal. While the lack of extensive published data necessitates a predictive and comparative approach to its evaluation, the foundational principles of cyclopropane's role in drug design provide a strong rationale for its use. This guide has outlined a practical synthetic route and presented a comparative analysis that highlights its potential advantages in terms of lipophilicity and metabolic stability over more common amine building blocks. As the demand for novel chemical matter with optimized drug-like properties continues to grow, we anticipate that specialized reagents like (1-Methylcyclopropyl)methanamine hydrochloride will play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents.
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - NIH. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Cyclobutylamine | C4H9N | CID 75645 - PubChem. Available at: [Link]

  • Tert-Butylamine | C4H11N | CID 6385 - PubChem. Available at: [Link]

  • (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem. Available at: [Link]

  • Pharmacokinetic Drug Interactions, A Primer For Clinical Pharmacist. Chaithanya K.J.* , Spurthi B.S. , K.U. Janmita - iosrphr.org. Available at: [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Publications. Available at: [Link]

  • Cyclobutylamine - Wikipedia. Available at: [Link]

  • Pharmacokinetic drug-drug interaction and their implication in clinical management - PMC. Available at: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available at: [Link]

  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed. Available at: [Link]

  • Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? - PubMed. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Chemical Properties of Cyclobutylamine (CAS 2516-34-9) - Cheméo. Available at: [Link]

  • Special Issue : Role of Pharmacokinetics in Drug Development and Evaluation - MDPI. Available at: [Link]

  • pKa of tert-Butylamine - vCalc. Available at: [Link]

  • Reductive Amination - YouTube. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available at: [Link]

  • Introductory Chapter: Linkages between Pharmacokinetics and Adverse Effects of Drugs. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. Available at: [Link]

  • Tertiary Butylamine - CAS 75-64-9 - Vinati Organics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Methylcyclopropyl)methanamine Hydrochloride: Proper Disposal Procedures

[1][2][3][4] Executive Directive Do not dispose of (1-Methylcyclopropyl)methanamine hydrochloride down the drain. As a Senior Application Scientist, I must emphasize that while this compound is a salt, it is a pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Directive

Do not dispose of (1-Methylcyclopropyl)methanamine hydrochloride down the drain.

As a Senior Application Scientist, I must emphasize that while this compound is a salt, it is a pharmaceutical building block with specific bioactive potential and aquatic toxicity risks. The only acceptable disposal route for bulk quantities is High-Temperature Incineration via a licensed hazardous waste contractor.

Critical Safety Warning: This compound is a hydrochloride salt. Do NOT mix with strong bases (e.g., NaOH, KOH) during disposal prep. Doing so will deprotonate the salt, releasing the free amine, which is significantly more volatile, odorous, and flammable.

Chemical Profile & Risk Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataRelevance to Disposal
Chemical Name (1-Methylcyclopropyl)methanamine hydrochloridePrimary Identifier
CAS Number 115661-02-0 (salt form)Required for Waste Manifest
Molecular Formula C₅H₁₁N[1][2] · HClNitrogenous organic salt
Physical State Solid (Crystalline powder)Dust inhalation hazard
Acidity (pH) Acidic in solution (pH ~3-5)Corrosive to mucous membranes
Hazards (GHS) Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires PPE; Irritant waste

Pre-Disposal Logistics: The "Lab Pack" Protocol

In a research environment, we utilize the "Lab Pack" system. This ensures that the waste is segregated, chemically compatible, and ready for transport without endangering the waste management team.

Step 1: Segregation (The "Do Not Mix" Rule)
  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases.

  • Compatible: Other solid organic amine salts, non-oxidizing solid organics.

  • Scientific Rationale: Mixing amine salts with oxidizers can form nitrogen oxides (NOx) or explosive byproducts. Mixing with bases releases the free amine (volatile organic compound).

Step 2: Container Selection[5]
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

  • Liquid Waste (if in solution): Use an HDPE carboy. Ensure 10% headspace to prevent pressure buildup.

Step 3: Labeling

Every container must be labeled before waste is added.[3]

  • Label Text: "Hazardous Waste - (1-Methylcyclopropyl)methanamine HCl"

  • Hazard Checkboxes: [x] Toxic [x] Irritant

Disposal Methodologies

Method A: Commercial Incineration (Primary/Standard)

This is the only method that guarantees the complete destruction of the cyclopropyl ring and the amine functionality, preventing environmental bioaccumulation.

  • Accumulate: Place the sealed, labeled container in your Satellite Accumulation Area (SAA).

  • Manifest: Fill out your institution's Hazardous Waste Tag.

    • Chemical Constituents:[4][1][2][5][6][7][8] 100% (1-Methylcyclopropyl)methanamine HCl.

    • RCRA Consideration: While not explicitly P-listed, treat as D001 (if ignitable carrier) or Unlisted Hazardous Waste requiring thermal destruction.

  • Hand-off: Schedule pickup with EHS (Environmental Health & Safety). The contractor will incinerate the material at >1000°C with scrubber systems to capture HCl and NOx emissions.

Method B: Spill Cleanup (Emergency Procedure)

If a spill occurs, do not attempt to sweep dry powder, as this generates hazardous dust.

  • PPE: Nitrile gloves, safety goggles, N95 dust mask (or respirator if large quantity).

  • Containment: Cover the spill with a damp paper towel to suppress dust.

  • Neutralization (Surface Only):

    • Do not pour base directly on the pile.

    • Wipe the area with a mild soap/water solution.

  • Collection: Place all contaminated wipes into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste Debris - Amine Salt."

Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for handling this specific chemical.

DisposalWorkflow Start Waste: (1-Methylcyclopropyl) methanamine HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath Segregation Segregation Check: Isolate from Oxidizers & Bases SolidPath->Segregation LiquidPath->Segregation Container Container Selection: HDPE or Glass (Teflon Lined) Segregation->Container Passed Check Warning CRITICAL: Do NOT add Base (Releases Volatile Free Amine) Segregation->Warning Labeling Labeling: Full Chemical Name + 'Irritant' Container->Labeling Destruction Final Disposal: High-Temp Incineration (Commercial Facility) Labeling->Destruction

Figure 1: Operational workflow for the safe segregation and disposal of amine hydrochloride salts.

Regulatory & Compliance Context (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization: This material is an organic solid. It does not carry a specific "U" or "P" list code (unlike some specific aromatic amines).

  • Characteristic Waste:

    • If in aqueous solution with pH < 2, it is D002 (Corrosive) .[9]

    • As a solid salt, it is generally managed as Non-RCRA Regulated Hazardous Waste by federal standards, but State Regulations (e.g., California Title 22) often classify it as hazardous due to aquatic toxicity.

  • Best Practice: Always default to managing it as fully regulated hazardous waste to ensure "Cradle-to-Grave" tracking.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53399270, (1-Methylcyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Methylcyclopropyl)methanamine hydrochloride
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(1-Methylcyclopropyl)methanamine hydrochloride
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